molecular formula C11H9N3 B010765 5-amino-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 106981-51-5

5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B010765
CAS No.: 106981-51-5
M. Wt: 183.21 g/mol
InChI Key: VDMUMLCWGQEGDZ-UHFFFAOYSA-N
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Description

5-Amino-2-(1H-pyrrol-1-yl)benzonitrile is a high-value chemical intermediate serving a critical role in medicinal chemistry and anticancer research. Its primary research application is in the design and synthesis of novel small-molecule inhibitors targeting the HIV-1 gp41 glycoprotein, a key component in the viral fusion process . This compound acts as a versatile synthetic precursor; the amino and nitrile groups offer excellent sites for further functionalization, allowing researchers to build complex molecular architectures aimed at disrupting the formation of the six-helix bundle (6-HB) core of gp41, thereby inhibiting HIV-1 entry into host cells . Derivatives of this compound have demonstrated significant potency in biochemical assays, with some analogs exhibiting improved inhibitory activity against gp41 6-HB formation and HIV-1 replication in cellular models . For synthetic chemists and drug discovery researchers, this benzonitrile derivative provides a crucial scaffold for developing non-peptide, orally available therapeutic candidates, offering an alternative to peptide-based fusion inhibitors. This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

5-amino-2-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMUMLCWGQEGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383948
Record name 5-amino-2-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

106981-51-5
Record name 5-Amino-2-(1H-pyrrol-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106981-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2-(1H-pyrrol-1-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile: A Strategic Approach for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic route to 5-amino-2-(1H-pyrrol-1-yl)benzonitrile, a key molecular scaffold with significant applications in medicinal chemistry and drug development.[1] The strategic two-step synthesis detailed herein involves an initial Paal-Knorr pyrrole formation to construct the core heterocyclic structure, followed by a chemoselective reduction of a nitro group. This document moves beyond a simple recitation of procedural steps to elucidate the underlying mechanistic principles, the rationale for reagent and condition selection, and the critical parameters for ensuring a successful, high-yield outcome. Detailed experimental protocols, characterization data, and process flow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for implementation.

Introduction and Strategic Overview

The this compound moiety represents a "privileged structure" in modern medicinal chemistry. Its unique topology, combining a nucleophilic aniline, a bioisosterically important nitrile group, and an aromatic pyrrole ring, makes it a versatile building block for constructing complex molecular architectures.[2] Notably, derivatives of this scaffold have been investigated as potent noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists, which have therapeutic potential in a range of neurological disorders.[3]

The synthetic strategy presented is designed for efficiency, scalability, and control. It proceeds via a logical two-stage pathway:

  • Stage 1: Paal-Knorr Pyrrole Synthesis. Formation of the pyrrole ring onto a pre-functionalized benzene core to yield the stable intermediate, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

  • Stage 2: Chemoselective Nitro Group Reduction. Conversion of the nitro intermediate to the target primary amine, this compound, while preserving the chemically sensitive nitrile functionality.

This approach ensures that the key amine functionality is introduced in the final step, preventing potential side reactions during the pyrrole ring formation and simplifying the overall process.

Retrosynthetic Analysis

A retrosynthetic view of this compound reveals a clear and logical disconnection strategy. The primary amine can be accessed through the reduction of a nitro group, a reliable and high-yielding transformation. The C-N bond forming the pyrrole ring points to a Paal-Knorr condensation between a 1,4-dicarbonyl equivalent and the corresponding aniline.

G Target This compound Intermediate 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile Target->Intermediate Functional Group Interconversion (Reduction) SM1 2-amino-5-nitrobenzonitrile Intermediate->SM1 C-N Bond Formation (Paal-Knorr Synthesis) SM2 Succinaldehyde equivalent (e.g., 2,5-Dimethoxytetrahydrofuran) Intermediate->SM2

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile via Paal-Knorr Condensation

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[4][5]

Mechanistic Rationale and Reagent Selection

The reaction proceeds via the condensation of 2-amino-5-nitrobenzonitrile with a synthetic equivalent of succinaldehyde.[6]

  • Amine Source: 2-amino-5-nitrobenzonitrile is selected as the starting material. The ortho-amino group serves as the nucleophile for the condensation, while the para-nitro group acts as a powerful electron-withdrawing group that will be strategically reduced in the subsequent step.

  • 1,4-Dicarbonyl Source: 2,5-Dimethoxytetrahydrofuran is an ideal choice as a stable, commercially available precursor to succinaldehyde. In the presence of an acid catalyst, it readily hydrolyzes in situ to form the reactive 1,4-dicarbonyl compound needed for the condensation.[7]

  • Catalyst and Solvent: Glacial acetic acid serves a dual role. It is the solvent for the reaction and provides the weakly acidic conditions necessary to catalyze both the hydrolysis of the furan precursor and the subsequent cyclization and dehydration steps of the Paal-Knorr mechanism.[8]

The mechanism involves the initial formation of a hemiaminal between the primary amine and one of the carbonyl groups, followed by an intramolecular attack of the amine onto the second carbonyl. A series of dehydration steps then leads to the formation of the aromatic pyrrole ring.[8]

G cluster_0 Paal-Knorr Mechanism amine 2-Amino-5-nitrobenzonitrile hemiaminal Hemiaminal Intermediate amine->hemiaminal diketone Succinaldehyde (from precursor) diketone->hemiaminal dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole derivative hemiaminal->dihydroxypyrrolidine Intramolecular Cyclization product 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile dihydroxypyrrolidine->product Dehydration (x2)

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrobenzonitrile (1.0 eq, e.g., 30.0 g, 0.18 mol).

  • Solvent and Reagent Addition: Add glacial acetic acid (e.g., 60 mL) to the flask and stir to dissolve the starting material. To this solution, add 2,5-dimethoxytetrahydrofuran (1.2 eq, e.g., 28.7 g, 0.22 mol) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with water to remove residual acetic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Dry the final product under vacuum.

Characterization Data Summary: Intermediate
PropertyValueReference
Chemical Name5-nitro-2-(1H-pyrrol-1-yl)benzonitrile[9]
CAS Number106981-59-3[9]
Molecular FormulaC₁₁H₇N₃O₂[9]
Molecular Weight213.19 g/mol [9]
Typical Yield>90% (crude)[6]
AppearanceYellow to orange solidGeneral Observation

Part II: Reduction to this compound

The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. The primary challenge is to achieve this transformation without affecting the nitrile group, which is also susceptible to reduction under certain conditions.

Strategic Considerations for Nitro Group Reduction

Several methods are available for this reduction, each with distinct advantages and disadvantages.[10][11]

  • Catalytic Hydrogenation: This is often the method of choice due to its high efficiency and clean reaction profile, typically yielding only water as a byproduct.[10]

    • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst. Raney Nickel is an alternative, particularly if dehalogenation is a concern in other substrates.[10]

    • Hydrogen Source: Can be H₂ gas from a cylinder or balloon, or through transfer hydrogenation using reagents like ammonium formate or triethylsilane.[12]

    • Selectivity: This method is generally selective for the nitro group over the nitrile, especially under mild conditions (low pressure, room temperature).

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media are classic and robust methods for nitro reduction.[11]

    • Advantages: These methods are cost-effective and highly tolerant of other functional groups, including nitriles.[10]

    • Disadvantages: They are stoichiometric reactions, generating significant metal salt waste, which can complicate the workup and purification process.

For this guide, catalytic hydrogenation with Pd/C is selected as the preferred method due to its high efficiency, operational simplicity, and environmentally benign nature.

G Start 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile in Solvent (e.g., EtOH) AddCatalyst Add Pd/C Catalyst Start->AddCatalyst Hydrogenation Introduce H₂ Source (e.g., H₂ balloon) AddCatalyst->Hydrogenation Reaction Stir at Room Temperature (Monitor by TLC) Hydrogenation->Reaction Filtration Filter through Celite® to remove Pd/C Reaction->Filtration Concentration Concentrate Filtrate under reduced pressure Filtration->Concentration FinalProduct This compound Concentration->FinalProduct

Caption: Workflow for catalytic hydrogenation of the nitro intermediate.

Detailed Experimental Protocol (Catalytic Hydrogenation)
  • Setup: To a heavy-walled flask suitable for hydrogenation, add the 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (1.0 eq).

  • Solvent: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the starting material.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% loading) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask with a vacuum and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography or recrystallization if necessary.

Characterization Data Summary: Final Product
PropertyValueReference
Chemical NameThis compound[13]
CAS Number106981-51-5[13]
Molecular FormulaC₁₁H₉N₃[13]
Molecular Weight183.21 g/mol [13]
Typical Yield>95%General Literature
AppearanceOff-white to light brown solidGeneral Observation

Conclusion

The synthesis of this compound is reliably achieved through a strategic and efficient two-step sequence. The initial Paal-Knorr condensation provides a high-yielding route to the core heterocyclic structure, while the subsequent catalytic hydrogenation offers a clean, chemoselective, and scalable method for introducing the vital amine functionality. This guide provides the foundational and practical knowledge for researchers to successfully synthesize this valuable building block, enabling further exploration and development of novel therapeutics.

References

  • Paal–Knorr synthesis - Wikipedia. Wikipedia. [Link]

  • Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. PrepChem.com. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Ullmann Condensation - SynArchive. SynArchive. [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank. [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • amino aryl) pyrroles by Paal-Knorr reaction. Indian Academy of Sciences. [Link]

  • Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]

  • Catalytic reduction of nitro, nitrile and isonitrile derivatives with [Co]@Zr12(tpdc). ResearchGate. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. [Link]

  • Buchwald–Hartwig reaction: an update. Semantic Scholar. [Link]

  • 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile. Amerigo Scientific. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular[4][10]-hydride shift/isomerization reaction. Beilstein Journals. [Link]

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. PMC - PubMed Central. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

  • Stoichiometric reductions of benzonitrile (4 a). (yields determined by... ResearchGate. [Link]

  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. [Link]

Sources

An In-depth Technical Guide to 5-amino-2-(1H-pyrrol-1-yl)benzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-2-(1H-pyrrol-1-yl)benzonitrile is a fascinating heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzonitrile core substituted with an amino group and a pyrrole ring, bestows upon it a rich chemical reactivity and a wide potential for diverse applications. The strategic placement of the electron-donating amino group and the electron-withdrawing nitrile group on the benzene ring, coupled with the aromatic pyrrole moiety, creates a molecule with a nuanced electronic profile, making it a valuable building block for the synthesis of more complex chemical entities. This guide aims to provide a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers and professionals in the field.

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₁₁H₉N₃
Molecular Weight 183.21 g/mol
CAS Number 106981-51-5
Appearance Likely a solid at room temperature, color may vary from off-white to brown.Inferred from related amino-benzonitrile compounds.
Melting Point Not explicitly reported. Expected to be significantly higher than benzonitrile (-13 °C) due to the presence of the amino and pyrrole groups which can participate in intermolecular hydrogen bonding. For comparison, 5-amino-2-fluorobenzonitrile has a melting point of 92-96 °C.Inferred
Boiling Point Not explicitly reported. Expected to be high, likely decomposing before boiling at atmospheric pressure.Inferred from related aromatic amines.
Solubility Expected to be sparingly soluble in water and soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The polarity of the amino group enhances solubility in polar solvents.Inferred from the properties of aminobenzonitriles and pyrrole-containing compounds.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from commercially available precursors. This strategy involves the introduction of the pyrrole ring followed by the reduction of a nitro group to the desired amine.

Step 1: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

The initial step involves the synthesis of the nitro-substituted precursor, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. This can be achieved through a Clauson-Kaas reaction between 2-amino-5-nitrobenzonitrile and 2,5-dimethoxytetrahydrofuran in the presence of a suitable acid catalyst, such as glacial acetic acid.[1]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-5-nitrobenzonitrile in glacial acetic acid.

  • To this solution, add 2,5-dimethoxytetrahydrofuran.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_Step1 reactant1 2-Amino-5-nitrobenzonitrile reaction Clauson-Kaas Reaction reactant1->reaction reactant2 2,5-Dimethoxytetrahydrofuran reactant2->reaction reagent Glacial Acetic Acid reagent->reaction product 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile reaction->product

Synthesis of the nitro precursor.
Step 2: Reduction to this compound

The final step is the reduction of the nitro group in 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile to the corresponding amino group. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrogen gas or ammonium formate) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid or iron powder in acetic acid).

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by adding a hydrogen donor like ammonium formate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Synthesis_Step2 reactant 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile reaction Reduction reactant->reaction reagent H₂ / Pd-C or SnCl₂ / HCl or Fe / Acetic Acid reagent->reaction product This compound reaction->product

Reduction to the final amino compound.

Spectral Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a dedicated, published spectrum for this compound is not available, we can predict the key spectral features based on its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the benzene ring.

  • Pyrrole Protons: The protons on the pyrrole ring will likely appear as two multiplets or triplets in the range of δ 6.0-7.5 ppm. The protons at the 2' and 5' positions will be equivalent, as will the protons at the 3' and 4' positions.

  • Benzene Protons: The three protons on the benzonitrile ring will exhibit a complex splitting pattern due to their coupling with each other. They are expected to resonate in the aromatic region, typically between δ 6.5 and 7.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the amino and pyrrole substituents.

  • Amino Protons: The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically found in the range of δ 3.5-5.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Benzonitrile Carbons: Six distinct signals are expected for the carbons of the benzonitrile ring. The carbon of the nitrile group (C≡N) will appear in the downfield region, typically around δ 115-125 ppm. The carbon attached to the nitrile group will be deshielded, while the carbon attached to the amino group will be shielded.

  • Pyrrole Carbons: Two signals are expected for the carbons of the pyrrole ring, corresponding to the C2'/C5' and C3'/C4' pairs. These will typically resonate in the range of δ 100-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C≡N Stretching: A strong and sharp absorption band for the nitrile group will be observed around 2220-2260 cm⁻¹.

  • C=C Stretching: Aromatic C=C stretching vibrations from both the benzene and pyrrole rings will appear in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibrations will be present in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.21 g/mol ). The fragmentation pattern will likely involve the loss of small molecules such as HCN from the nitrile group or cleavage of the pyrrole ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyrrole ring can participate in electrophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing benzonitrile moiety.

This versatile reactivity makes this compound a valuable intermediate in the synthesis of a wide range of heterocyclic compounds. The pyrrole nucleus is a common scaffold in many biologically active molecules, and its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The presence of the amino and nitrile groups provides handles for further chemical modifications, allowing for the generation of libraries of compounds for drug discovery screening.

For instance, aminobenzonitrile derivatives are known precursors for the synthesis of quinazoline-2,4(1H,3H)-diones, which exhibit diverse biological activities.[3][4] Furthermore, pyrrole-containing compounds have been explored as inhibitors of various kinases, which are important targets in cancer therapy. The structural features of this compound make it an attractive starting material for the design and synthesis of novel kinase inhibitors and other potential therapeutic agents.

Applications cluster_reactivity Chemical Reactivity cluster_applications Potential Applications Core This compound Amino Amino Group (Nucleophilic) Core->Amino Acylation, Alkylation, Diazotization Nitrile Nitrile Group (Electrophilic Carbon) Core->Nitrile Hydrolysis, Reduction Pyrrole Pyrrole Ring (Aromatic) Core->Pyrrole Electrophilic Substitution Medicinal Medicinal Chemistry (Drug Discovery) Core->Medicinal Materials Materials Science (Organic Electronics) Core->Materials Kinase Kinase Inhibitors Medicinal->Kinase e.g. Heterocycles Bioactive Heterocycles Medicinal->Heterocycles Synthesis of

Reactivity and potential applications.

Conclusion

This compound is a promising chemical entity with a unique combination of functional groups that impart it with significant potential for further chemical exploration. While detailed experimental data on its properties are still emerging, its synthesis is achievable through established chemical transformations. The versatile reactivity of this compound makes it a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Further research into the properties and reactivity of this compound is warranted to fully unlock its potential in various scientific disciplines.

References

  • Al-Warhi, T., et al. (2022). An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. Mini Reviews in Medicinal Chemistry, 22(19), 2486-2561. [Link]

  • Bhardwaj, V., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(42), 26267-26286. [Link]

  • Choudhary, A., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • MDPI (n.d.). Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. [Link]

  • PrepChem.com (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. [Link]

  • The Royal Society of Chemistry (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ResearchGate (n.d.). Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. [Link]

  • Molbank (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), M1547. [Link]

  • ResearchGate (n.d.). The “on-water” reaction starting from o-aminobenzanitrile. [Link]

  • Taylor & Francis Online (2023). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Synthetic Communications, 53(20), 1739-1750. [Link]

  • Taylor & Francis Online (2023). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Synthetic Communications, 53(20), 1739-1750. [Link]

  • MDPI (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3352. [Link]

  • CIBTech (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • PubChem (n.d.). Benzonitrile. [Link]

  • Allied Academies (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Organic and Inorganic Chemistry, 3(4). [Link]

  • AWS (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. [Link]

  • NIST (n.d.). Benzonitrile. [Link]

  • Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PrepChem.com (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. [Link]

  • MDPI (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank, 2021(1), M1191. [Link]

  • PubChem (n.d.). 5-amino-2-[(2R)-pyrrolidin-2-yl]benzonitrile. [Link]

  • NIST (n.d.). Benzonitrile. [Link]

  • SpectraBase (n.d.). 1H-Pyrrole-2-carbonitrile, 5-amino-4-ethyl-1-(1-methylethyl)- - Optional[MS (GC)] - Spectrum. [Link]

  • NIST (n.d.). Pyrrole. [Link]

  • NIST (n.d.). Benzonitrile, 2-amino-. [Link]

  • SpectraBase (n.d.). 2-(1-phenyl-1H-pyrrol-2-yl) benzonitrile - Optional[MS (GC)] - Spectrum. [Link]

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spectroscopic data of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Introduction

This compound is a multifaceted organic molecule that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring a benzonitrile core substituted with an amino group and a pyrrole ring, presents a unique electronic and steric profile, making it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for its application and further development.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic properties of this compound. As a Senior Application Scientist, the following sections detail the predicted spectroscopic data based on its chemical structure, outline the rigorous experimental protocols for acquiring this data, and explain the rationale behind the interpretation for unambiguous structural elucidation. This document is designed to be a self-validating system, grounding its claims in established spectroscopic principles and authoritative references.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below. The spectrum would likely be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[3][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-α (Pyrrole)6.9 - 7.2Triplet2.0 - 2.52H
H-β (Pyrrole)6.1 - 6.4Triplet2.0 - 2.52H
H-3 (Benzene)7.2 - 7.4Doublet~8.51H
H-4 (Benzene)6.7 - 6.9Doublet of doublets~8.5, ~2.51H
H-6 (Benzene)6.8 - 7.0Doublet~2.51H
-NH₂ (Amino)4.5 - 5.5Broad singlet-2H

Causality behind Predictions:

  • Pyrrole Protons: The protons on the pyrrole ring are expected to appear as triplets due to coupling with each other. The α-protons (adjacent to the nitrogen) are typically slightly downfield compared to the β-protons.

  • Benzene Protons: The aromatic protons on the benzonitrile ring will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. H-3 will be a doublet, split by H-4. H-4 will be a doublet of doublets, split by both H-3 and H-6. H-6 will be a doublet, split by H-4.

  • Amino Protons: The amino protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will reveal the number of chemically distinct carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C≡N (Nitrile)118 - 122
C-α (Pyrrole)120 - 125
C-β (Pyrrole)110 - 115
Quaternary Carbons (Benzene)130 - 150
CH Carbons (Benzene)115 - 135

Causality behind Predictions:

  • Nitrile Carbon: The carbon of the nitrile group typically appears in the 118-122 ppm range.[5]

  • Pyrrole Carbons: The α-carbons of the pyrrole ring are generally downfield from the β-carbons.

  • Benzene Carbons: The chemical shifts of the benzene carbons will be influenced by the electronic effects of the substituents (amino, pyrrole, and nitrile groups). The carbon bearing the amino group will be significantly shielded (shifted upfield), while the carbon attached to the nitrile group will be deshielded (shifted downfield).

IR (Infrared) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C≡N Stretch (Nitrile)2220 - 2260Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium

Causality behind Predictions:

  • Amino Group: The primary amine will show a characteristic doublet in the N-H stretching region due to symmetric and asymmetric stretching modes.

  • Nitrile Group: The C≡N triple bond exhibits a strong, sharp absorption in a relatively clean region of the spectrum, making it a highly diagnostic peak.[6]

  • Aromatic Rings: The C=C stretching vibrations of the benzene and pyrrole rings will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 183.08

  • Technique: Electrospray ionization (ESI) or electron ionization (EI) would be suitable.

  • Key Fragmentation Patterns: Loss of HCN (m/z = 27) from the molecular ion is a common fragmentation pathway for benzonitriles. Fragmentation of the pyrrole ring may also be observed.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Same as for ¹H NMR.

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing:

    • Collect a background spectrum of the clean ATR crystal before running the sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (ESI-MS):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid may be added to promote ionization.

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50 - 500.

  • Data Processing:

    • The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and any significant fragment ions.

Visualization of Workflows

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid on ATR Crystal Sample->IR_Prep MS_Prep Dilute Solution in MeOH/ACN Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data Chemical Shifts Multiplicity Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data m/z Values (Molecular Weight, Fragments) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

The structural elucidation of a novel molecule such as this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide provides a robust framework for researchers, detailing the predicted spectroscopic signatures based on fundamental principles and offering validated protocols for data acquisition. By understanding the causality behind the expected spectral features and adhering to rigorous experimental methodologies, scientists can confidently characterize this and other novel chemical entities, paving the way for their application in drug discovery and materials science.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. PrepChem.com. Available at: [Link]

  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

  • Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. pubs.acs.org. Available at: [Link]

  • 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

  • Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. PubMed Central. Available at: [Link]

  • Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. PubMed. Available at: [Link]

  • Mass Spectra of New Heterocycles: XXI. Study of Alkyl [(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetates by Electron and Chemical Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

Introduction: The Strategic Value of a Hybrid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document details its physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its potential as a versatile building block in the design and development of novel therapeutic agents. By elucidating the chemical rationale behind the synthetic steps and potential derivatization pathways, this guide serves as an essential resource for researchers aiming to leverage this scaffold in drug discovery programs.

This compound (CAS No. 106981-51-5) is a bifunctional organic molecule that incorporates three key chemical features: a pyrrole ring, a benzonitrile group, and an aniline-like primary amine.[1][2] This unique combination makes it a highly valuable scaffold for medicinal chemists. Pyrrole rings are a common motif in a wide range of pharmaceuticals, including the anti-inflammatory drug tolmetin and the lipid-lowering agent atorvastatin, valued for their ability to engage in various biological interactions.[3] The benzonitrile moiety serves as a bioisostere for other functional groups and can participate in hydrogen bonding and dipole interactions within protein binding sites. The strategically positioned amino group provides a crucial reactive handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide offers a deep dive into the synthesis, characterization, and strategic application of this compound, providing a framework for its effective utilization in research and development.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the compound's properties is fundamental for its application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 106981-51-5[1][2]
Molecular Formula C₁₁H₉N₃Calculated
Molecular Weight 183.21 g/mol Calculated
Appearance Expected to be a solid (e.g., off-white to yellow powder)N/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsN/A
Spectroscopic Signature

For unambiguous identification, a combination of spectroscopic methods is essential. Based on its structure, the expected spectral data are:

  • ¹H NMR: Protons on the pyrrole ring would appear as distinct multiplets in the aromatic region. The protons on the benzene ring would show a characteristic splitting pattern for a 1,2,4-trisubstituted system. The amino group protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The spectrum would show 11 distinct carbon signals, including the characteristic signal for the nitrile carbon (C≡N) typically found around 115-120 ppm.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C≡N stretching for the nitrile group (around 2220-2240 cm⁻¹), and C-N stretching bands.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 183.08 (for the monoisotopic mass), confirming the molecular weight.

Synthesis and Manufacturing Pathway

The most logical and commonly referenced pathway to this compound involves a two-step sequence starting from commercially available precursors. This process is efficient and relies on well-established chemical transformations.

Retrosynthetic Analysis and Strategy

The synthesis strategy hinges on the late-stage introduction of the sensitive amino group. This is achieved via the reduction of a stable nitro-group precursor. The pyrrole ring itself is formed through a Paal-Knorr pyrrole synthesis.

G Target This compound Step1 Nitro Group Reduction Target->Step1 Precursor 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile (CAS: 106981-59-3) Step1->Precursor Step2 Paal-Knorr Pyrrole Synthesis Precursor->Step2 StartingMaterial1 2-Amino-5-nitrobenzonitrile (CAS: 17420-30-3) Step2->StartingMaterial1 StartingMaterial2 2,5-Dimethoxytetrahydrofuran Step2->StartingMaterial2

Caption: Retrosynthetic pathway for the target molecule.

Key Synthetic Pathway: From Nitro Precursor to Final Product

The overall synthesis is a robust two-step process:

  • Step A: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. This step involves the condensation of 2-amino-5-nitrobenzonitrile with 2,5-dimethoxytetrahydrofuran in an acidic medium, typically glacial acetic acid.[4] This is a classic Paal-Knorr synthesis where the furan derivative serves as a 1,4-dicarbonyl equivalent.

  • Step B: Reduction to this compound. The nitro group of the intermediate is reduced to a primary amine. This transformation is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or chemical reductants like tin(II) chloride (SnCl₂) in an acidic medium.

G cluster_0 Step A: Paal-Knorr Synthesis cluster_1 Step B: Nitro Reduction SM1 2-Amino-5-nitrobenzonitrile Reagent1 Glacial Acetic Acid SM1->Reagent1 SM2 2,5-Dimethoxytetrahydrofuran SM2->Reagent1 Intermediate 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile Reagent1->Intermediate Heat Intermediate_ref Reducer SnCl₂·2H₂O / EtOH Product This compound Reducer->Product Reflux Intermediate_ref->Reducer

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the intermediate in Step A is a prerequisite for proceeding to Step B, and the final product's identity is confirmed by analytical methods.

Step A: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile [4]

  • Rationale: This step builds the core pyrrole-benzonitrile scaffold. Glacial acetic acid serves as both the solvent and the acid catalyst required for the Paal-Knorr reaction.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-nitrobenzonitrile (1.0 eq).

    • Add glacial acetic acid (approx. 2 mL per gram of starting material).

    • Add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.

    • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature, then pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

Step B: Synthesis of this compound

  • Rationale: This step performs the critical reduction of the nitro group to the amine. Tin(II) chloride in ethanol is a classic and effective method for this transformation, offering a milder alternative to catalytic hydrogenation for this substrate.

  • Procedure:

    • In a round-bottom flask, suspend the 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) from Step A in ethanol (approx. 10 mL per gram).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) portion-wise. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 78 °C) for 1-3 hours.

    • In-Process Check: Monitor the reaction by TLC until the nitro-intermediate is fully consumed.

    • Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

    • Extract the aqueous slurry with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Role in Medicinal Chemistry and Drug Development

The title compound is not an end-product but a strategic starting point. Its value lies in the ortho-positioning of the pyrrole and the para-positioning of the reactive amino group relative to the nitrile, which allows for systematic chemical modifications.

A Scaffold for Library Synthesis

The primary amine is a versatile functional group that can undergo a vast array of chemical reactions to generate diverse libraries of new chemical entities. Key transformations include:

  • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to probe for interactions with protein backbones.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig/Ullmann Coupling: Cross-coupling reactions with aryl halides to form diarylamines.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., in Sandmeyer reactions).

The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, further expanding the accessible chemical space.

G cluster_amine Amine Derivatization cluster_nitrile Nitrile Derivatization Core This compound Amides Amides Core->Amides Acylation Sulfonamides Sulfonamides Core->Sulfonamides Sulfonylation Sec_Amines Secondary Amines Core->Sec_Amines Reductive Amination Diaryl_Amines Diaryl Amines Core->Diaryl_Amines Buchwald- Hartwig Carboxylic_Acid Carboxylic Acids Core->Carboxylic_Acid Hydrolysis Primary_Amine Benzylamines Core->Primary_Amine Reduction

Caption: Potential derivatization pathways from the core scaffold.

Safety and Handling

As with any chemical reagent, proper safety protocols are paramount.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate with significant potential for drug discovery and development. Its straightforward, two-step synthesis from readily available starting materials makes it an accessible scaffold for research. The presence of multiple, distinct reactive sites allows for the creation of diverse and complex molecules, positioning it as a powerful tool for medicinal chemists aiming to explore new chemical space and develop next-generation therapeutics.

References

  • Title: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile Source: PrepChem.com URL: [Link]

  • Title: 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile Source: Mol-Instincts URL: [Link]

  • Title: 5-amino-2-[(2R)-pyrrolidin-2-yl]benzonitrile Source: PubChem - NIH URL: [Link]

  • Title: 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 Source: PubChem - NIH URL: [Link]

  • Title: 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile Source: MDPI URL: [Link]

  • Title: A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines Source: MDPI URL: [Link]

  • Title: Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) Source: PubMed - NIH URL: [Link]

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An In-Depth Technical Guide to the Synthesis of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the synthetic pathways to 5-amino-2-(1H-pyrrol-1-yl)benzonitrile, a key intermediate in the development of various therapeutic agents. Designed for researchers, medicinal chemists, and process development professionals, this document elucidates the core chemical principles, starting material selection, and detailed experimental protocols for the reliable synthesis of this target molecule.

Strategic Overview: A Two-Step Approach to the Target Scaffold

The most robust and widely adopted synthetic strategy for this compound is a sequential two-step process. This approach begins with the construction of the pyrrole ring onto a pre-functionalized benzene ring, followed by the chemical reduction of a nitro group to the desired primary amine. This method is favored for its high efficiency, scalability, and the commercial availability of the requisite starting materials.

The core transformation hinges on two cornerstone reactions in heterocyclic chemistry:

  • Pyrrole Ring Formation: Achieved via the Clauson-Kaas reaction, which provides a reliable method for synthesizing N-substituted pyrroles.

  • Nitro Group Reduction: A standard transformation to install the critical amine functionality, which can be accomplished through various well-established reduction methods.

G cluster_0 Core Synthetic Strategy Start Starting Materials Step1 Step 1: Pyrrole Formation (Clauson-Kaas Reaction) Start->Step1 2-Amino-5-nitrobenzonitrile + 2,5-Dimethoxytetrahydrofuran Intermediate 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Reducing Agent Product This compound Step2->Product

Caption: High-level overview of the two-step synthesis.

Starting Material Selection and Rationale

The success of this synthetic route is predicated on the judicious selection of commercially available and high-purity starting materials.

Starting MaterialCAS NumberMolecular FormulaKey Role
2-Amino-5-nitrobenzonitrile17420-30-3C₇H₅N₃O₂Provides the core benzonitrile scaffold.[1][2]
2,5-Dimethoxytetrahydrofuran696-59-3C₆H₁₂O₃Serves as a stable precursor to succinaldehyde.
Glacial Acetic Acid64-19-7C₂H₄O₂Acts as both solvent and acid catalyst.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1Cl₂H₄O₂SnChemical reductant for the nitro group.
Hydrochloric Acid (HCl)7647-01-0HClCreates the necessary acidic environment for reduction.

Expert Insight: The choice of 2-amino-5-nitrobenzonitrile as the foundational starting material is strategic. The ortho-amino group is the nucleophile for the Clauson-Kaas reaction, while the para-nitro group serves as a stable precursor to the target amine. This arrangement allows for sequential, high-yielding transformations without the need for complex protecting group chemistry.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile via Clauson-Kaas Reaction

The Clauson-Kaas reaction is a classic and efficient method for forming N-substituted pyrroles.[3] It involves the acid-catalyzed reaction of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent. In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable, easily handled precursor that generates the reactive succinaldehyde in situ under acidic conditions.

G cluster_0 Clauson-Kaas Reaction Workflow Reagents Combine Reactants: - 2-Amino-5-nitrobenzonitrile - 2,5-Dimethoxytetrahydrofuran - Glacial Acetic Acid Heating Heat Reaction Mixture Reagents->Heating Isolation Product Isolation (e.g., Precipitation/Filtration) Heating->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Product Pure 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile Purification->Product

Caption: Workflow for the synthesis of the nitro-intermediate.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 2-amino-5-nitrobenzonitrile (1.0 equivalent).

  • Reagent Addition: Add glacial acetic acid as the solvent. To this solution, add 2,5-dimethoxytetrahydrofuran (approximately 1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (typically several hours).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the cooled solution. The solid can be collected by vacuum filtration and washed with a non-polar solvent (e.g., cold ethanol or hexanes) to remove residual acetic acid and unreacted starting materials. A reported synthesis using 30.0 g of 2-amino-5-nitrobenzonitrile in 60 ml of glacial acetic acid with 28.7 g of 2,5-dimethoxytetrahydrofuran yielded 41.0 g of the product.[4]

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Mechanistic Rationale (Trustworthiness): The self-validating nature of this protocol lies in its well-understood mechanism. Acetic acid protonates the ether linkages of 2,5-dimethoxytetrahydrofuran, leading to its hydrolysis to succinaldehyde. The primary amine of 2-amino-5-nitrobenzonitrile then undergoes a double condensation with the two carbonyl groups of succinaldehyde. This forms a dihydroxytetrahydropyrrole intermediate, which readily dehydrates under the acidic conditions to yield the aromatic pyrrole ring. The stability of the pyrrole ring drives the reaction to completion.

Step 2: Reduction of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

The final step is the reduction of the nitro group to the corresponding amine. While several methods exist, reduction with tin(II) chloride (SnCl₂) in an acidic medium is a reliable and high-yielding laboratory-scale method. For larger-scale industrial applications, catalytic hydrogenation is often preferred.

Method A: Chemical Reduction with Tin(II) Chloride

This method is effective for its high chemoselectivity, leaving the nitrile and pyrrole functionalities intact.

Detailed Protocol:

  • Reaction Setup: Suspend 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Reductant Addition: In a separate flask, dissolve tin(II) chloride dihydrate (typically 4-5 equivalents) in concentrated hydrochloric acid. Add this solution dropwise to the suspension of the nitro compound at 0 °C.[5]

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.[5]

  • Work-up and Isolation: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.[5] This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Method B: Catalytic Transfer Hydrogenation

This "greener" alternative avoids the use of stoichiometric heavy metal reductants and simplifies work-up.

Detailed Protocol:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile in a solvent like methanol or ethanol.

  • Catalyst and Hydrogen Source: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%). As a hydrogen source, a hydrogen donor like ammonium formate or isopropanol can be used, or the reaction can be conducted under an atmosphere of hydrogen gas (H₂).[6][7]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Isolation: Upon completion, the catalyst is simply removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Alternative Synthetic Considerations: The Paal-Knorr Synthesis

While the Clauson-Kaas reaction is highly effective, it is mechanistically a subset of the broader Paal-Knorr pyrrole synthesis.[8][9] The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound directly with a primary amine or ammonia.[3][10]

G cluster_0 Paal-Knorr Synthesis Principle Diketone 1,4-Dicarbonyl Compound (e.g., Hexane-2,5-dione) Pyrrole N-Substituted Pyrrole Diketone->Pyrrole Amine Primary Amine (R-NH₂) Amine->Pyrrole Catalyst Acid Catalyst Catalyst->Pyrrole

Caption: The general principle of the Paal-Knorr reaction.

Field Insight: The primary limitation of the Paal-Knorr synthesis is often the stability and accessibility of the required 1,4-dicarbonyl compounds.[9] For the synthesis of the title compound's precursor, using succinaldehyde directly is challenging due to its propensity to polymerize. Therefore, the Clauson-Kaas approach, using the stable 2,5-dimethoxytetrahydrofuran as an in situ source of succinaldehyde, represents a more practical and reliable execution of this fundamental transformation.

Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, two-step sequence starting from 2-amino-5-nitrobenzonitrile and 2,5-dimethoxytetrahydrofuran. This approach, leveraging the Clauson-Kaas reaction and a subsequent nitro group reduction, offers high yields, operational simplicity, and is built upon a foundation of readily available starting materials. The protocols outlined in this guide provide a robust framework for researchers and developers to reliably produce this valuable chemical intermediate.

References

  • PrepChem. Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. [Link]

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  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. Journal of Chemistry and Chemical Engineering, 5(1), 107-112. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 460-472. [Link]

  • Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • Wang, C., Wang, Z., Liu, Y., Zhang, M., Li, P., & Wang, L. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature communications, 12(1), 6192. [Link]

  • Chen, G., Wang, Z., Zhang, Y., & Wang, Y. (2022). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering, 7(1), 133-141. [Link]

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  • Google Patents.
  • Mohammadi, F., Mohammadkhani, H., Heravi, M. M., & Saeedi, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]

  • Espinosa-Jalapa, N. A., Guerra-Rosas, M. E., & Correa-Llantén, D. N. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS omega, 2(5), 2337-2343. [Link]

  • Espinosa-Jalapa, N. A., Guerra-Rosas, M. E., & Correa-Llantén, D. N. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS omega, 2(5), 2337–2343. [Link]

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  • Kumar, A., Kumar, V., Kumar, S., & Singh, D. (2021). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Molecular Diversity, 26(4), 2419–2431. [Link]

  • Le, T. N., Gang, Y., Lim, C. H., & Kim, J. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules (Basel, Switzerland), 27(16), 5301. [Link]

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Introduction: The Significance of the Pyrrole Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Formation of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

The pyrrole ring is a fundamental heterocyclic scaffold that is ubiquitously present in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The molecule of interest, this compound, incorporates this key pyrrole unit attached to a functionalized benzene ring, suggesting its potential as a versatile building block in the synthesis of more complex bioactive compounds. Understanding the mechanistic underpinnings of its formation is crucial for researchers and scientists engaged in the development of novel therapeutics and chemical probes. This guide provides a detailed exploration of the predominant synthetic route and its mechanism for the formation of N-substituted pyrroles of this class.

Core Synthetic Strategy: The Clauson-Kaas Pyrrole Synthesis

The formation of 2-(1H-pyrrol-1-yl)benzonitrile derivatives is most effectively achieved through the Clauson-Kaas pyrrole synthesis.[4][5][6] This well-established and robust method involves the acid-catalyzed reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran.[4][5] In the context of our target molecule, the primary amine is a substituted aminobenzonitrile. A notable and directly relevant example is the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, which is achieved by reacting 2-amino-5-nitrobenzonitrile with 2,5-dimethoxytetrahydrofuran in glacial acetic acid.[7] The desired this compound can then be obtained through the subsequent reduction of the nitro group.

The Clauson-Kaas synthesis is favored for its operational simplicity and the accessibility of its starting materials.[8][9] The reaction is typically carried out in an acidic medium, with acetic acid often serving as both the catalyst and solvent.[7][9]

Mechanistic Deep Dive: Unraveling the Formation of the Pyrrole Ring

The mechanism of the Clauson-Kaas pyrrole synthesis is a well-documented, acid-catalyzed process that proceeds through several key intermediates.[10] The following steps delineate the transformation of a primary amine and 2,5-dimethoxytetrahydrofuran into the corresponding N-substituted pyrrole:

  • Acid-Catalyzed Ring Opening: The reaction is initiated by the protonation of one of the alkoxy groups of 2,5-dimethoxytetrahydrofuran by the acid catalyst (e.g., acetic acid). This protonation event facilitates the opening of the tetrahydrofuran ring to form a resonance-stabilized carbocation intermediate.[10]

  • Nucleophilic Attack: The primary amine, in this case, 2-amino-5-nitrobenzonitrile, acts as a nucleophile and attacks the electrophilic carbocation. This is followed by a proton transfer and the elimination of a molecule of alcohol (methanol in the case of 2,5-dimethoxytetrahydrofuran) to form an iminium ion intermediate.

  • Intramolecular Cyclization: The nitrogen atom's lone pair of electrons in the intermediate attacks the other electrophilic carbon, leading to the formation of a five-membered ring.[10]

  • Dehydration and Aromatization: The cyclic intermediate then undergoes elimination of a second molecule of alcohol and a molecule of water. This final dehydration step results in the formation of the stable, aromatic pyrrole ring.[10]

Visualizing the Mechanism

The following diagram, rendered in DOT language, illustrates the step-by-step mechanism of the Clauson-Kaas synthesis for the formation of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

Clauson_Kaas_Mechanism Clauson-Kaas Mechanism for Pyrrole Synthesis cluster_reactants Reactants cluster_product Product amine 2-Amino-5-nitrobenzonitrile protonation Protonation & Ring Opening amine->protonation + H+ tetrahydrofuran 2,5-Dimethoxytetrahydrofuran tetrahydrofuran->protonation + H+ carbocation Carbocation Intermediate protonation->carbocation nucleophilic_attack Nucleophilic Attack carbocation->nucleophilic_attack + Amine cyclic_intermediate Cyclic Intermediate nucleophilic_attack->cyclic_intermediate - MeOH dehydration Dehydration & Aromatization cyclic_intermediate->dehydration - MeOH, - H2O pyrrole 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile dehydration->pyrrole caption Figure 1: Step-wise mechanism of the Clauson-Kaas pyrrole synthesis.

Caption: Figure 1: Step-wise mechanism of the Clauson-Kaas pyrrole synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, which serves as the precursor to the target molecule. This protocol is based on established procedures for the Clauson-Kaas reaction.[7]

Materials:

  • 2-Amino-5-nitrobenzonitrile

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrobenzonitrile (1.0 equivalent) in glacial acetic acid.

  • To this solution, add 2,5-dimethoxytetrahydrofuran (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain this temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data and Reaction Parameters

The efficiency of the Clauson-Kaas synthesis can be influenced by various factors, including the nature of the amine, the catalyst, and the reaction conditions. The table below summarizes typical parameters.

ParameterValue/ConditionRationale
Amine Substrate 2-Amino-5-nitrobenzonitrilePrimary amine required for nucleophilic attack.
Pyrrole Source 2,5-DimethoxytetrahydrofuranStable precursor to the 1,4-dicarbonyl equivalent.
Catalyst/Solvent Glacial Acetic AcidProvides the acidic environment for catalysis and serves as the reaction medium.[4]
Temperature RefluxSufficient energy to overcome the activation barriers of the reaction steps.
Reaction Time Varies (typically several hours)Dependent on the reactivity of the specific amine substrate.

From Nitro to Amino: The Final Transformation

To obtain the final target molecule, this compound, the nitro group of the precursor must be reduced to an amino group. This is a standard transformation in organic synthesis and can be achieved through various methods, such as catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or with reducing agents like tin(II) chloride in an acidic medium.

Workflow for the Complete Synthesis

The overall synthetic strategy can be visualized as a two-step process.

Full_Synthesis_Workflow Overall Synthetic Workflow start 2-Amino-5-nitrobenzonitrile step1 Clauson-Kaas Synthesis (+ 2,5-Dimethoxytetrahydrofuran, Acetic Acid) start->step1 intermediate 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile step1->intermediate step2 Nitro Group Reduction (e.g., H2, Pd/C or SnCl2, HCl) intermediate->step2 final_product This compound step2->final_product

Caption: Figure 2: Two-step synthesis of the target molecule.

Conclusion

The formation of this compound is best understood through a two-stage synthetic approach, beginning with the robust and reliable Clauson-Kaas pyrrole synthesis to form the N-substituted pyrrole ring, followed by a standard reduction of a nitro group. The Clauson-Kaas mechanism, an acid-catalyzed cascade of ring-opening, nucleophilic attack, cyclization, and dehydration, provides a clear and predictable pathway to the pyrrole core. This in-depth understanding of the reaction mechanism and experimental parameters is invaluable for researchers in medicinal chemistry and drug development, enabling the rational design and synthesis of novel pyrrole-containing molecules with therapeutic potential.

References

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  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1863–1896. [Link]

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  • Royal Society of Chemistry. (2014). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry, 12(3), 456-460. [Link]

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  • MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), M1557. [Link]

  • National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(18), 12791-12803. [Link]

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An In-depth Technical Guide to the Theoretical and Applied Properties of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and applied properties of the novel heterocyclic compound, 5-amino-2-(1H-pyrrol-1-yl)benzonitrile. This molecule, possessing a unique combination of a reactive aminobenzonitrile scaffold and a pyrrole moiety, presents significant potential for applications in medicinal chemistry and materials science. This document details the synthetic pathway, spectroscopic characterization, theoretical analysis of its electronic and structural properties, and explores its potential as an anticancer agent and kinase inhibitor. Detailed experimental and computational protocols are provided to enable further research and development of this promising compound.

Introduction

The confluence of aromatic amines and nitriles within a single molecular framework has given rise to a plethora of compounds with significant biological activities. The aminobenzonitrile core is a well-established pharmacophore found in a variety of therapeutic agents. The addition of a pyrrole ring, a key structural element in many natural products and pharmaceuticals, introduces unique electronic and steric properties that can modulate biological activity and physicochemical characteristics.[1]

This compound (CAS No: 106981-51-5) is a fascinating molecule that strategically combines these two key moieties. The presence of the amino group offers a site for further functionalization, while the nitrile group can participate in various chemical transformations and may contribute to interactions with biological targets. The pyrrole ring, with its electron-rich nature, is anticipated to influence the overall electronic distribution and conformational flexibility of the molecule.

This guide aims to provide a detailed exploration of this compound, from its synthesis and characterization to its theoretical properties and potential therapeutic applications. By presenting a cohesive narrative grounded in scientific principles and supported by detailed protocols, we hope to catalyze further investigation into this promising molecule.

Synthesis and Characterization

The synthesis of this compound is a two-step process commencing with the commercially available 2-amino-5-nitrobenzonitrile. The synthetic route is outlined below:

Step 1: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

The initial step involves a Clauson-Kaas reaction, where the primary amino group of 2-amino-5-nitrobenzonitrile reacts with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of acid to form the pyrrole ring.

  • Reaction Scheme:

    • 2-amino-5-nitrobenzonitrile + 2,5-dimethoxytetrahydrofuran --(CH₃COOH)--> 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

  • Experimental Protocol:

    • To a solution of 2-amino-5-nitrobenzonitrile (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.2 equivalents).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated product, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, is collected by filtration, washed with water, and dried.[2]

Step 2: Reduction of the Nitro Group to Synthesize this compound

The final step is the reduction of the nitro group of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile to the corresponding amine. This can be achieved through various methods, with tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation being the most common and effective.[3][4]

  • Reaction Scheme:

    • 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile --([H])--> this compound

  • Experimental Protocol (Using SnCl₂/HCl):

    • Suspend 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (1 equivalent) in ethanol or a mixture of ethanol and water.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents).

    • Add concentrated hydrochloric acid dropwise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath.

    • After the initial exothermic reaction subsides, stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8).

    • The resulting tin salts will precipitate. Filter the mixture and wash the precipitate with an organic solvent (e.g., ethyl acetate).

    • Extract the filtrate with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[3]

  • Alternative Protocol (Catalytic Hydrogenation):

    • Dissolve 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C) or Raney nickel.[5][6]

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the calculated amount of hydrogen is consumed.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the desired product.

Spectroscopic Characterization (Predicted)

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Peaks/Signals
¹H NMR (in DMSO-d₆) Aromatic Protons: δ 6.5-7.5 ppm (multiplets, 3H from the benzonitrile ring). Pyrrole Protons: δ 6.0-6.5 ppm (triplets, 2H, H3' and H4') and δ 7.0-7.5 ppm (triplets, 2H, H2' and H5'). Amino Protons: δ 5.0-5.5 ppm (broad singlet, 2H, -NH₂).
¹³C NMR (in DMSO-d₆) Nitrile Carbon: δ 118-120 ppm. Aromatic Carbons: δ 110-150 ppm (6 signals from the benzonitrile ring). Pyrrole Carbons: δ 110-125 ppm (2 signals). Carbon attached to Amino Group: δ ~145-150 ppm.
FT-IR (KBr Pellet) N-H stretch (amino): 3300-3500 cm⁻¹ (two bands). C≡N stretch (nitrile): 2220-2230 cm⁻¹. C-N stretch (aromatic amine): 1250-1350 cm⁻¹. C-H stretch (aromatic): 3000-3100 cm⁻¹. N-H bend (pyrrole): ~1550 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 183.08. Key Fragments: Loss of HCN (m/z = 156), loss of NH₂ (m/z = 167), fragmentation of the pyrrole ring.

Theoretical Properties: A Computational Approach

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. A systematic computational study would be instrumental in understanding its fundamental properties.

Proposed Computational Workflow

A robust computational analysis would involve the following steps:

  • Geometry Optimization: The molecular geometry of the compound will be optimized to its ground state using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to simulate the IR spectrum.

  • Electronic Properties Analysis: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) will be calculated to understand the molecule's reactivity and charge distribution.

  • NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with the predicted experimental values.

computational_workflow cluster_start Initial Structure cluster_dft DFT Calculations cluster_analysis Data Analysis & Interpretation start Initial Molecular Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Input freq_ana Frequency Analysis geom_opt->freq_ana Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nmr_pred NMR Chemical Shift Prediction (GIAO) geom_opt->nmr_pred struct_val Structural Validation freq_ana->struct_val Vibrational Frequencies react_pred Reactivity Prediction elec_prop->react_pred Electronic Data spec_corr Spectroscopic Correlation nmr_pred->spec_corr Predicted Shifts

Figure 1: Proposed workflow for the computational analysis of this compound.

Potential Biological Activities

The structural motifs present in this compound suggest a strong potential for biological activity, particularly in the areas of oncology and kinase inhibition.

Anticancer Potential

Both aminobenzonitrile and pyrrole scaffolds are prevalent in a variety of anticancer agents.[5][14][15][16][17][18] The aminobenzonitrile moiety can act as a versatile building block for the synthesis of compounds that interact with various cellular targets, while pyrrole-containing compounds have demonstrated significant cytotoxic effects against numerous cancer cell lines.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and is a primary method for screening potential anticancer compounds.[5][17]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_treatment Treatment with This compound cell_seeding->compound_treatment mtt_addition Addition of MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilization of Formazan mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculation of Cell Viability and IC50 Value absorbance_reading->data_analysis

Figure 2: Workflow for the MTT cytotoxicity assay.
Kinase Inhibitory Potential

Pyrrole-benzonitrile and related heterocyclic structures are known to be effective kinase inhibitors.[4][19][20][21][22][23][24][25] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The planar structure of the pyrrole and benzonitrile rings, coupled with the hydrogen bonding potential of the amino group, suggests that this compound could be a promising candidate for kinase inhibition.

Proposed Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of commercially available kinase assay kits can be used to screen for inhibitory activity against a panel of kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR, and serine/threonine kinases like Akt, MAPK).[24][26] A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (usually 30 °C or 37 °C) for a specified time.

  • ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader. A higher luminescence signal corresponds to greater inhibition of kinase activity (more ATP remaining).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

kinase_assay_workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reaction_mix Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) inhibitor_add Add this compound reaction_mix->inhibitor_add incubation Incubate at Optimal Temperature inhibitor_add->incubation atp_detection Add ATP Detection Reagent (e.g., Kinase-Glo®) incubation->atp_detection luminescence_reading Measure Luminescence atp_detection->luminescence_reading data_analysis Calculate % Inhibition and IC50 Value luminescence_reading->data_analysis

Figure 3: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and the inherent potential for diverse biological activities. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and a roadmap for its theoretical and biological evaluation. The detailed protocols for synthesis, characterization, computational analysis, and in vitro screening are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents with improved efficacy and selectivity.

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A Technical Guide to the Discovery and History of Pyrrole-Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of pyrrole-benzonitrile compounds. This class of molecules, characterized by the fusion of a pyrrole ring and a benzonitrile moiety, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique physicochemical properties. This document traces the evolution of synthetic methodologies, from classical condensation reactions to modern transition-metal-catalyzed approaches, and explores the structure-activity relationships that have driven the development of pyrrole-benzonitrile-based therapeutic agents. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Emergence of a Privileged Scaffold

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and synthetic molecules of profound biological importance, including heme, chlorophyll, and vitamin B12.[1][2][3] Its unique electronic structure and reactivity have made it a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple biological targets.[4] The incorporation of a benzonitrile group, a benzene ring substituted with a cyano (-C≡N) group, introduces a rigid, planar moiety with a strong dipole moment, capable of participating in various non-covalent interactions.

The combination of these two pharmacophores into a single molecular entity gives rise to the pyrrole-benzonitrile framework. These compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[5] The cyano group can act as a hydrogen bond acceptor, a metabolic stabilizer, or a key interacting group with biological targets, while the pyrrole ring provides a versatile platform for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.[6][7] This guide delves into the historical journey of these compounds, from their initial synthesis to their current status as promising candidates in drug discovery.

Foundational Synthetic Strategies: The Genesis of Pyrrole-Benzonitrile Chemistry

The early history of pyrrole-benzonitrile synthesis is intrinsically linked to the development of fundamental methods for constructing the pyrrole ring itself. While specific early discoveries of pyrrole-benzonitrile compounds are not extensively documented as a distinct class, their synthesis would have relied on the application of established pyrrole synthetic reactions to benzonitrile-containing starting materials.

The Paal-Knorr Synthesis: A Cornerstone of Pyrrole Formation

One of the most classical and enduring methods for pyrrole synthesis is the Paal-Knorr synthesis, independently reported by Carl Paal and Ludwig Knorr in 1884.[8] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a substituted pyrrole.[9][10][11] The versatility of this method allows for the incorporation of a benzonitrile moiety by utilizing an amine that bears this functional group.

A prime example is the condensation of 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.[6] This reaction is typically carried out under acidic conditions, with weak acids like acetic acid often used to accelerate the process.[9]

Mechanism of the Paal-Knorr Pyrrole Synthesis:

The mechanism, elucidated in detail by V. Amarnath and colleagues in 1991, involves the initial formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups.[1] A subsequent intramolecular attack of the amine on the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to afford the aromatic pyrrole ring.[1][10]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal + Amine (Acid Catalyst) Amine Primary Amine (e.g., 3-Aminobenzonitrile) Amine->Hemiaminal Cyclic_Intermediate Intramolecular Cyclization Hemiaminal->Cyclic_Intermediate Intramolecular Attack Dehydration_Intermediate Dehydration Cyclic_Intermediate->Dehydration_Intermediate - H2O Pyrrole Substituted Pyrrole (Pyrrole-Benzonitrile) Dehydration_Intermediate->Pyrrole Aromatization - H2O

Caption: Paal-Knorr Synthesis Workflow.

2.1.1. Experimental Protocol: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile via Paal-Knorr Reaction[6]

Materials:

  • 3-Aminobenzonitrile

  • 2,5-Hexanedione

  • Glacial Acetic Acid

  • Ethanol

  • Microwave Synthesizer

Procedure:

  • A mixture of 3-aminobenzonitrile (1 equivalent) and 2,5-hexanedione (1.1 equivalents) in glacial acetic acid is prepared in a microwave-safe vessel.

  • The reaction vessel is sealed and subjected to microwave irradiation at 160 °C for 30 minutes.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from ethanol to yield the desired 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.

Huisgen 1,3-Dipolar Cycloaddition: A Modern Approach

The Huisgen 1,3-dipolar cycloaddition, a concept introduced by Rolf Huisgen in the 1960s, offers another powerful route to five-membered heterocycles, including pyrroles.[12][13][14] This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[13] While not a direct route to pyrrole-benzonitriles in its classic form, variations and related cycloaddition reactions have been developed for this purpose.

For instance, the Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction, utilizes tosylmethyl isocyanide (TosMIC) as the 3-atom component, which reacts with electron-deficient alkenes.[15] By employing a benzonitrile-containing alkene, this method can be adapted for the synthesis of pyrrole-benzonitrile derivatives.

Huisgen_Cycloaddition cluster_reactants Reactants cluster_cycloaddition Cycloaddition cluster_product Product Dipole 1,3-Dipole Transition_State [3+2] Concerted Transition State Dipole->Transition_State Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Dipolarophile->Transition_State Heterocycle 5-Membered Heterocycle (e.g., Pyrrole) Transition_State->Heterocycle

Caption: Huisgen 1,3-Dipolar Cycloaddition.

The Evolution of Synthesis: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrrole-benzonitrile frameworks has greatly benefited from these advancements. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Copper-Catalyzed Enyne-Nitrile Coupling

A notable modern approach is the copper-hydride (CuH)-catalyzed coupling of enynes and nitriles.[16][17] This protocol allows for the synthesis of polysubstituted N-H pyrroles with high regioselectivity.[16][17] The reaction accommodates a variety of functional groups and can be applied to the synthesis of pyrrole-benzonitriles by using benzonitrile as the nitrile component. The proposed mechanism involves a CuH-catalyzed reductive coupling followed by a cyclization step.[16]

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for constructing complex organic molecules. While direct palladium-catalyzed synthesis of the pyrrole-benzonitrile core is less common, these methods are invaluable for the functionalization of pre-formed pyrrole or benzonitrile rings. For example, a pre-existing halogenated benzonitrile can be coupled with a pyrrole derivative, or vice versa, to construct the target molecule.[7]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The physicochemical properties of pyrrole-benzonitrile compounds are crucial for their biological activity and drug-like characteristics. The presence of the polar cyano group and the aromatic pyrrole ring influences their solubility, lipophilicity, and ability to interact with biological targets.

PropertyInfluence of Pyrrole RingInfluence of Benzonitrile Moiety
Solubility Generally contributes to lipophilicity.The polar cyano group can enhance aqueous solubility.
Lipophilicity (LogP) Increases with alkyl or aryl substitution.The benzene ring increases lipophilicity.
Hydrogen Bonding The N-H group can act as a hydrogen bond donor.The nitrogen of the cyano group is a hydrogen bond acceptor.
Aromaticity Contributes to the planarity and stability of the molecule.Provides a rigid, planar scaffold for molecular interactions.
Metabolic Stability The pyrrole ring can be susceptible to oxidation.The cyano group can be more metabolically stable than other functional groups.

The structure-activity relationship (SAR) studies of pyrrole-benzonitrile derivatives have provided valuable insights for the design of potent and selective therapeutic agents. For instance, in a series of pyrrole derivatives investigated as cholinesterase inhibitors, the presence and position of the benzonitrile group were found to be critical for activity and selectivity.[18] Modifications to the pyrrole ring, such as the introduction of aryl or alkyl substituents, have been shown to modulate the potency and pharmacokinetic properties of these compounds.[19][20]

Applications in Drug Discovery and Development

The unique structural features and diverse biological activities of pyrrole-benzonitrile compounds have made them attractive targets for drug discovery and development in various therapeutic areas.

Anti-inflammatory Agents

Several pyrrole-benzonitrile derivatives have been investigated as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[19] The pyrrole-benzonitrile scaffold serves as a template for designing selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[19]

Anticancer Therapeutics

The pyrrole-benzonitrile core is also found in a number of compounds with promising anticancer activity.[2][4] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell growth and proliferation. The ability to functionalize both the pyrrole and benzonitrile rings allows for the optimization of these compounds to achieve high potency and selectivity for specific cancer targets.

Antimicrobial Agents

The pyrrole scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties. The incorporation of a benzonitrile moiety can enhance the antimicrobial activity and broaden the spectrum of susceptible pathogens. Research in this area is focused on developing novel pyrrole-benzonitrile derivatives to combat the growing threat of antimicrobial resistance.

Future Perspectives and Conclusion

The journey of pyrrole-benzonitrile compounds from their conceptual synthesis using classical methods to their creation through sophisticated transition-metal-catalyzed reactions highlights the continuous evolution of organic chemistry. The versatility of this scaffold, coupled with a deeper understanding of its structure-activity relationships, continues to drive the discovery of novel therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of new biological targets, and the optimization of pharmacokinetic properties to translate the therapeutic potential of these compounds into clinical applications. This in-depth technical guide serves as a testament to the rich history and promising future of pyrrole-benzonitrile chemistry in the relentless pursuit of new medicines.

References

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5-amino-2-(1H-pyrrol-1-yl)benzonitrile solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Introduction

This compound is a substituted aromatic nitrile containing a pyrrole moiety and an amino group. As a functionalized heterocyclic compound, it represents a valuable scaffold in medicinal chemistry and materials science, potentially serving as a key intermediate for the synthesis of more complex molecules, including pharmacologically active agents. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's fundamental physicochemical properties—namely its solubility and stability—is not merely academic. This knowledge is paramount, forming the bedrock of successful formulation, accurate biological testing, and regulatory compliance.

The solubility of a compound dictates its dissolution rate and bioavailability, influencing its therapeutic efficacy. Concurrently, its stability profile determines its shelf-life, storage conditions, and potential degradation pathways, which is critical for ensuring safety and potency. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental design, offering predictive insights based on the molecule's structure and providing robust, self-validating protocols for its empirical determination.

Section 1: Physicochemical Profile and Predicted Characteristics

Before embarking on experimental work, a structural analysis of this compound allows us to predict its behavior. The molecule's functionality—a basic amino group, a polar nitrile, a nonpolar phenyl ring, and a pyrrole ring—creates a complex interplay of forces that govern its solubility and reactivity.

PropertyValue / PredictionSource
Molecular Formula C₁₁H₉N₃[1]
Molecular Weight 183.21 g/mol [1]
CAS Number 106981-51-5[2]
Predicted XLogP3 2.8[3]
Appearance Solid (Predicted)N/A
Predicted Solubility Profile

The predicted octanol-water partition coefficient (XLogP3) of 2.8 suggests that the compound is moderately lipophilic. This characteristic provides initial clues to its solubility:

  • Aqueous Solubility: Due to its lipophilicity, solubility in neutral aqueous media (e.g., water, phosphate-buffered saline pH 7.4) is expected to be low. However, the presence of the basic amino group (pKa predicted to be weakly acidic for the conjugate acid) implies that solubility will be highly pH-dependent. In acidic solutions (e.g., pH 1-3), the amino group will be protonated, forming a cationic salt that should exhibit significantly enhanced aqueous solubility.

  • Organic Solvent Solubility: The molecule is anticipated to be readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility is also expected in lower alcohols like methanol and ethanol, though perhaps to a lesser extent than in DMSO.

Predicted Stability Liabilities

The functional groups present in this compound suggest several potential degradation pathways that must be investigated.

  • Hydrolytic Stability: The nitrile group (-C≡N) can be susceptible to hydrolysis under harsh acidic or basic conditions. This typically proceeds in a two-step manner, first to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This conversion is a known degradation pathway for some aromatic nitriles.[4][5]

  • Oxidative Stability: The primary aromatic amine is a well-known site for oxidative degradation. Exposure to oxidizing agents or atmospheric oxygen (autoxidation), potentially catalyzed by light or metal ions, can lead to the formation of colored degradation products through complex radical mechanisms. The electron-rich pyrrole ring is also a potential target for oxidation.[6]

  • Photostability: Aromatic systems, particularly those with amine substituents, can absorb UV radiation, leading to photolytic degradation. It is therefore essential to evaluate the compound's stability under ICH Q1B-specified light conditions.

Section 2: Comprehensive Solubility Determination

To move from prediction to empirical fact, a systematic determination of solubility is required. The equilibrium shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical method is specific for the parent compound.

Rationale: The core principle is to saturate a solvent with the compound over a sufficient period to ensure equilibrium between the dissolved and solid states. The extended incubation time (24-48 hours) and constant agitation are critical to overcome kinetic barriers to dissolution. Using a validated, stability-indicating analytical method for quantification ensures that the measurement reflects the intact parent drug, not its degradants.

G cluster_prep Sample Preparation cluster_eq Equilibration cluster_proc Sample Processing & Analysis A Add excess solid compound to a known volume of solvent in a sealed vial B Prepare samples in triplicate for each solvent system A->B C Incubate vials at a controlled temperature (e.g., 25°C) with constant agitation B->C D Allow to equilibrate for 24-48 hours C->D E Centrifuge or allow solids to settle D->E F Filter supernatant through a 0.22 µm syringe filter (low-binding, e.g., PVDF) E->F G Dilute filtrate with mobile phase as needed F->G H Quantify concentration using a validated HPLC-UV or LC-MS method G->H I I H->I Calculate solubility (mg/mL or µg/mL)

Caption: Workflow for the equilibrium shake-flask solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The excess is critical to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, pH 7.4 buffer, 0.1 M HCl, DMSO). Prepare each solvent system in triplicate.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for 24 to 48 hours. A 48-hour time point helps confirm that equilibrium was reached at 24 hours.

  • Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle for 30 minutes. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically compatible, low-binding 0.22 µm syringe filter (e.g., PVDF). This step is crucial to remove any undissolved particulates. Causality Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Prepare a serial dilution of the filtrate with the mobile phase used for analysis. Quantify the concentration of the compound against a standard calibration curve using a validated HPLC-UV or LC-MS method.[7][8]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table for easy comparison.

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Deionized Water25Experimental ValueShake-Flask HPLC-UV
0.01 M HCl (pH 2)25Experimental ValueShake-Flask HPLC-UV
PBS (pH 7.4)25Experimental ValueShake-Flask HPLC-UV
Methanol25Experimental ValueShake-Flask HPLC-UV
Dimethyl Sulfoxide (DMSO)25Experimental ValueShake-Flask HPLC-UV

Section 3: Systematic Stability Assessment & Forced Degradation

Forced degradation studies are a regulatory requirement and a powerful tool for understanding a molecule's intrinsic stability.[9][10] By subjecting the compound to stress conditions more severe than those encountered during storage, we can rapidly identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.

Experimental Design for Forced Degradation

The study should be designed to investigate degradation under hydrolytic, oxidative, photolytic, and thermal conditions. A solution of the compound (e.g., in acetonitrile/water) is subjected to each stress condition in parallel.

G cluster_stress Stress Conditions A This compound (in solution) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Photolytic (ICH Q1B, Light vs. Dark Control) A->E F Thermal (60°C, Solution & Solid State) A->F Z Analysis by Stability-Indicating LC-MS/MS Method B->Z C->Z D->Z E->Z F->Z

Caption: Experimental design for forced degradation studies.

Step-by-Step Protocols for Stress Testing

General Procedure: Prepare a stock solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water). For each condition, mix the stock solution with the stressor. Samples are taken at various time points (e.g., 0, 2, 8, 24 hours), neutralized if necessary, diluted, and analyzed. The goal is to achieve 5-20% degradation.

  • Acidic Hydrolysis:

    • Protocol: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Rationale: The elevated temperature accelerates the potential hydrolysis of the nitrile group.[10] The acidic environment also probes the stability of the pyrrole ring.

  • Basic Hydrolysis:

    • Protocol: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Rationale: Basic conditions are often more effective at promoting nitrile hydrolysis to the corresponding amide and carboxylate.[10]

  • Oxidative Degradation:

    • Protocol: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[9] The primary target is the electron-rich aromatic amine and the pyrrole ring.

  • Photolytic Degradation:

    • Protocol: Expose a solution of the compound in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A parallel sample wrapped in aluminum foil serves as the dark control.

    • Rationale: This standardized condition assesses the potential for degradation upon exposure to light, which is critical for packaging and storage decisions.

  • Thermal Degradation:

    • Protocol: Incubate solutions and solid samples of the compound in a temperature-controlled oven at 60°C with and without humidity control.

    • Rationale: This tests the intrinsic thermal stability of the molecule in both solid and solution states.

Analysis and Predicted Degradation Pathways

Analysis is performed using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). This allows for the separation of the parent compound from its degradation products, quantification of the parent peak loss, and tentative identification of degradants based on their mass-to-charge ratio (m/z).

Based on chemical principles, the following degradation pathways are predicted:

Caption: Predicted major degradation pathways for the compound.

Conclusion

The characterization of this compound's solubility and stability is a foundational step in its journey from a chemical entity to a useful tool in research or drug development. This guide provides a robust, scientifically-grounded framework for this process. By combining predictive analysis based on chemical structure with rigorous, well-rationalized experimental protocols, researchers can generate the high-quality, reliable data necessary for informed decision-making. The methodologies for solubility determination and forced degradation outlined herein not only yield critical data but also establish the analytical methods that will be essential throughout the development lifecycle, ensuring a comprehensive understanding of this promising molecule.

References

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Unlocking the Therapeutic Promise of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile: A Technical Guide to Investigating its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with significant biological activity. The molecule 5-amino-2-(1H-pyrrol-1-yl)benzonitrile represents a compelling convergence of two such "privileged" structures: the pyrrole ring and the aminobenzonitrile moiety. The pyrrole nucleus is a cornerstone of numerous natural products and synthetic drugs, renowned for its diverse pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Concurrently, the benzonitrile group, particularly with an amino substitution, is a recognized feature in a variety of bioactive compounds, often acting as a crucial hydrogen bond acceptor or a bioisostere for other functional groups in enzyme active sites.[4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this compound and its derivatives. We will delve into its synthesis, outline potential therapeutic targets based on structure-activity relationships of related compounds, and provide detailed, actionable protocols for investigating its efficacy.

Synthesis and Chemical Profile

The synthesis of this compound typically proceeds from its nitro precursor, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.[5][6] A common synthetic route involves the reaction of 2-amino-5-nitrobenzonitrile with 2,5-dimethoxytetrahydrofuran in glacial acetic acid to form the pyrrole ring. Subsequent reduction of the nitro group yields the target amine.

Synthesis_Pathway 2-amino-5-nitrobenzonitrile 2-amino-5-nitrobenzonitrile 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile 2-amino-5-nitrobenzonitrile->5-nitro-2-(1H-pyrrol-1-yl)benzonitrile Paal-Knorr pyrrole synthesis 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran->5-nitro-2-(1H-pyrrol-1-yl)benzonitrile Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->5-nitro-2-(1H-pyrrol-1-yl)benzonitrile This compound This compound 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile->this compound Nitro group reduction Reduction (e.g., H2/Pd-C, SnCl2) Reduction (e.g., H2/Pd-C, SnCl2) Reduction (e.g., H2/Pd-C, SnCl2)->this compound

Caption: Synthetic pathway for this compound.

The presence of the amino group provides a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).

Potential Biological Activities and Therapeutic Targets

Based on the extensive literature on related pyrrole and benzonitrile compounds, this compound and its derivatives are promising candidates for several biological activities.

Antimicrobial Activity

The pyrrole scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][7] Specifically, aminopyrrole-3-carbonitrile derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism of action for such compounds can vary, but they often involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Hypothesized Mechanism of Action: The planar pyrrole ring could intercalate with bacterial DNA or inhibit enzymes like DNA gyrase, while the aminobenzonitrile portion could engage in hydrogen bonding interactions within the enzyme's active site.

Anticancer Activity

Numerous pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][8] The proposed mechanisms often involve the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. For instance, derivatives of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy.[9]

Hypothesized Mechanism of Action: The aminophenyl-pyrrol structure could serve as a scaffold that fits into the ATP-binding pocket of various kinases. The amino group can act as a key hydrogen bond donor, while the pyrrole and benzonitrile rings can form favorable hydrophobic and π-stacking interactions.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation Enables Hinge_Region Hinge Region Compound This compound (or derivative) Compound->ATP_Binding_Pocket Competitively Binds Compound->Hinge_Region Forms H-bonds ATP ATP ATP->ATP_Binding_Pocket Binds Cell_Proliferation Cancer Cell Proliferation Phosphorylation->Cell_Proliferation Drives

Caption: Hypothesized competitive inhibition of a protein kinase active site.

Aryl Hydrocarbon Receptor (AhR) Modulation

Certain nitrile-containing aromatic compounds have been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in tumorigenesis.[10] Modulation of the AhR pathway can lead to either pro- or anti-cancer effects depending on the cellular context, making it an intriguing target for investigation.

Experimental Protocols for Biological Evaluation

To systematically evaluate the potential biological activities of this compound, a tiered screening approach is recommended.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Prepare Stock Solution: Dissolve the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Utilize a panel of clinically relevant strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Microbial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)
S. aureus[Experimental Value][Experimental Value]
E. coli[Experimental Value][Experimental Value]
C. albicans[Experimental Value][Experimental Value]
In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on various human cancer cell lines.

Methodology: MTT Assay

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound (and a vehicle control, DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation:

Cell LineIC50 (µM) of this compoundIC50 (µM) of Positive Control (e.g., Doxorubicin)
MCF-7[Experimental Value][Experimental Value]
A549[Experimental Value][Experimental Value]
HCT116[Experimental Value][Experimental Value]
MCF-10A[Experimental Value][Experimental Value]
Kinase Inhibition Assay

Objective: To determine if the compound inhibits the activity of specific protein kinases implicated in cancer.

Methodology: In Vitro Kinase Assay (e.g., using a commercial kit)

  • Target Kinase Selection: Based on in silico docking or prior knowledge, select relevant kinases (e.g., FGFR1, VEGFR2, EGFR).

  • Assay Principle: Many commercial kits utilize either a fluorescence-based or luminescence-based readout to measure kinase activity (i.e., the phosphorylation of a substrate).

  • Assay Procedure:

    • Incubate the recombinant kinase enzyme with the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and the specific substrate.

    • After a defined incubation period, stop the reaction and measure the signal according to the kit's instructions.

  • IC50 Determination: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Experimental_Workflow Compound_Synthesis Synthesis and Purification of This compound Primary_Screening Primary Biological Screening Compound_Synthesis->Primary_Screening Antimicrobial_Assay Antimicrobial Susceptibility (MIC Determination) Primary_Screening->Antimicrobial_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (IC50 on Cancer Cells) Primary_Screening->Cytotoxicity_Assay Secondary_Screening Secondary Mechanistic Assays Cytotoxicity_Assay->Secondary_Screening Kinase_Inhibition Kinase Inhibition Assays (IC50 Determination) Secondary_Screening->Kinase_Inhibition AhR_Modulation Aryl Hydrocarbon Receptor (AhR) Activity Assay Secondary_Screening->AhR_Modulation Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization

Caption: Tiered experimental workflow for biological evaluation.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible, and the chemical handles on the molecule allow for extensive derivatization and optimization. The logical intersection of the known biological activities of pyrroles and aminobenzonitriles strongly suggests potential efficacy in antimicrobial and anticancer applications. The experimental framework provided in this guide offers a clear and robust path for elucidating the specific biological activities and mechanisms of action of this compound and its analogs. Future work should focus on generating a library of derivatives to establish clear structure-activity relationships, followed by in vivo studies for the most promising lead compounds.

References

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Methodological & Application

Application Notes & Protocols: Leveraging 5-amino-2-(1H-pyrrol-1-yl)benzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrrol-Benzonitrile Scaffold

In the landscape of modern drug discovery, particularly in the design of kinase inhibitors, privileged scaffolds serve as foundational frameworks for building potent and selective therapeutic agents. The 5-amino-2-(1H-pyrrol-1-yl)benzonitrile moiety has emerged as a structure of significant interest. Its inherent planarity, coupled with the precise arrangement of a hydrogen bond donor (the amino group) and a nitrile group, makes it an exceptional building block for molecules targeting the ATP-binding site of various kinases.

The pyrrole ring can engage in crucial hydrophobic and van der Waals interactions, while the aminobenzonitrile portion often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region—a conserved structural element critical for ATP binding. This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a particular focus on targeting the Janus Kinase (JAK) family, which is central to autoimmune diseases and certain cancers.[1][2]

Core Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling

The primary synthetic transformation for incorporating the this compound scaffold into a larger inhibitor molecule is through the formation of a carbon-nitrogen (C-N) bond at the amino group. The most robust and widely adopted method for this purpose is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4] This reaction allows for the coupling of the primary amine with a variety of (hetero)aryl halides or triflates, which typically form the core of the target kinase inhibitor.

The general reaction is as follows:

  • Amine: this compound

  • Coupling Partner: A (hetero)aryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a core of many JAK inhibitors)[5][6]

  • Catalyst System: A Palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., Xantphos, XPhos, BINAP).

  • Base: A non-nucleophilic base is required to facilitate the catalytic cycle (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used.

The choice of ligand and base is critical and must be optimized for the specific substrates to maximize yield and minimize side reactions. The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[7]

cluster_workflow General Synthetic Workflow SM This compound (Starting Material) Coupling Pd-Catalyzed Buchwald-Hartwig Amination SM->Coupling Core Heterocyclic Core (e.g., 4-Chloropyrrolo[2,3-d]pyrimidine) Core->Coupling Intermediate Coupled Intermediate (Core Scaffold) Coupling->Intermediate Func Further Functionalization (Optional, e.g., Acylation) Intermediate->Func Final Final Kinase Inhibitor Intermediate->Final Direct to Final Func->Final

Caption: A generalized workflow for kinase inhibitor synthesis.

Case Study Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor Analog

This protocol details the synthesis of a potent kinase inhibitor scaffold by coupling this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This specific heterocyclic core is found in several FDA-approved JAK inhibitors, including Tofacitinib.[8][9]

Reaction Scheme:

(Illustrative scheme showing the coupling of the aminobenzonitrile with the chloropyrrolopyrimidine)

Materials and Reagents:

  • This compound (1.0 equiv)

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 equiv), and Sodium tert-butoxide (1.5 equiv).

  • Catalyst Preparation: In a separate, small vial, weigh out Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe to the Schlenk flask to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Add the pre-weighed catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product, 5-amino-2-(1H-pyrrol-1-yl)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzonitrile.

Expert Insights (Causality):

  • Why Xantphos? Xantphos is a bulky, electron-rich ligand with a large "bite angle." This geometry promotes the reductive elimination step of the catalytic cycle, which is often rate-limiting, and helps prevent catalyst decomposition.[10]

  • Why NaOt-Bu? A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and regenerate the Pd(0) catalyst, but it is sterically hindered enough to avoid unwanted side reactions with the electrophilic starting material.[11]

  • Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Maintaining an inert atmosphere is crucial for catalytic turnover.[7]

cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_1 L₂Pd(II)(Ar)(X) OxAdd->PdII_1 Deprot Base-mediated Deprotonation PdII_1->Deprot 2 PdII_2 L₂Pd(II)(Ar)(NHR') Deprot->PdII_2 RedElim Reductive Elimination PdII_2->RedElim 3 RedElim->Pd0 Product Ar-NHR' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Amine R'-NH₂ (Amine) Amine->Deprot Base Base Base->Deprot JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Binding Cytokine Cytokine Cytokine->Receptor:head 1. Binding Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK BLOCKS

Caption: Simplified overview of the JAK-STAT signaling cascade.

Expected Biological Activity Profile

Compounds built upon the pyrrolo[2,3-d]pyrimidine core are known to exhibit potent inhibitory activity against multiple members of the JAK family. The specific selectivity profile can be tuned by modifying the substituents. Below is a summary of the inhibitory concentrations (IC₅₀) for Tofacitinib, a benchmark drug sharing the core scaffold that would be produced in our case study. [1][12]

Kinase Target Tofacitinib IC₅₀ (nM) Primary Associated Cytokines
JAK1 1 IL-2, IL-6, IFN-γ
JAK2 20 EPO, TPO, GM-CSF
JAK3 1 IL-2, IL-4, IL-7, IL-15

| TYK2 | 344 | IL-12, IL-23 |

Data compiled from various pharmacological studies. Actual values may vary based on assay conditions.

Researchers using this compound as a building block can anticipate that their final compounds will likely demonstrate pan-JAK or selective JAK inhibition, making this a valuable starting material for programs targeting autoimmune and inflammatory diseases.

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  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - MDPI. (URL: [Link])

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Application Notes and Protocols for the N-Arylation of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Arylated Aminobenzonitriles

N-arylated aminobenzonitriles are privileged scaffolds in medicinal chemistry and materials science. The introduction of an aryl group onto the amino function of the benzonitrile core can profoundly modulate a molecule's pharmacological and photophysical properties. This structural motif is found in a variety of biologically active compounds, including kinase inhibitors, receptor antagonists, and fluorescent probes. The target molecule, 5-amino-2-(1H-pyrrol-1-yl)benzonitrile, presents a unique synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms—the primary arylamine and the pyrrole ring—and the electronic nature of the cyano and pyrrole substituents. This guide provides a detailed protocol for the selective N-arylation of the primary amino group, focusing on the robust and versatile Buchwald-Hartwig amination, with a discussion of the classic Ullmann condensation as a viable alternative.

Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] For the selective N-arylation of this compound, a palladium-catalyzed approach is recommended as the primary strategy.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially availableEnsure dryness before use.
Aryl Halide (e.g., Bromobenzene)Reagent GradeCommercially availablePurify if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially available
XPhosLigand GradeCommercially availableBulky, electron-rich phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially availableHandle in a glovebox due to moisture sensitivity.
TolueneAnhydrousSolvent Still or CommercialDegas prior to use.
Schlenk Flask or Microwave Vial--For inert atmosphere reactions.
Magnetic Stirrer and Stir Bar--
Argon or Nitrogen Gas SupplyHigh Purity-For maintaining an inert atmosphere.
Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, Pd(OAc)₂, XPhos, and NaOtBu to a Schlenk flask. prep2 Evacuate and backfill the flask with Argon (3x). prep1->prep2 prep3 Add degassed toluene and the aryl halide via syringe. prep2->prep3 react Heat the reaction mixture at 80-110 °C with vigorous stirring. prep3->react Reaction Start workup1 Cool the reaction to room temperature and quench with saturated aq. NH₄Cl. react->workup1 Reaction Completion (monitored by TLC/LC-MS) workup2 Extract with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Dry the organic layer over Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 Purify the crude product by flash column chromatography. workup3->workup4 final N-Aryl-5-amino-2-(1H-pyrrol-1-yl)benzonitrile workup4->final Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M of the limiting reagent) via syringe. Then, add the aryl halide (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted reactions, heating at 100-150 °C for 10-30 minutes can be explored.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Mechanistic Insights and Rationale for Experimental Choices

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3]

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)₂-X] pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(L)₂(H₂NR')-X] oa_complex->amine_adduct Amine Coordination (R'-NH₂) amido_complex [Ar-Pd(II)(L)₂(HNR')] amine_adduct->amido_complex Deprotonation (-HX, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Choice of Catalyst and Ligand: A Pd(0) species is the active catalyst. While Pd(0) sources can be used directly, it is often more convenient to generate them in situ from a Pd(II) precursor like Pd(OAc)₂. The ligand is paramount for the success of the reaction. Bulky, electron-rich phosphine ligands like XPhos are highly effective.[3] The steric bulk facilitates the reductive elimination step (the product-forming step), while the electron-donating nature promotes the initial oxidative addition of the aryl halide to the palladium center. For ortho-substituted anilines, such as our target molecule, bulky ligands are often necessary to overcome steric hindrance.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the palladium-amido intermediate. Sodium tert-butoxide is a common and effective choice. Other bases like potassium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate can also be employed, and their efficacy can be substrate-dependent.[3]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[3] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Selectivity Considerations: The primary amino group of this compound is significantly more nucleophilic and less sterically hindered than the nitrogen atom of the pyrrole ring. Therefore, selective N-arylation at the amino group is expected. However, at higher temperatures or with very reactive aryl halides, competitive arylation of the pyrrole nitrogen could occur. Monitoring the reaction for the formation of byproducts is advised.

Alternative Protocol: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[4] While it often requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction, it can be a valuable alternative, especially when palladium-based methods fail.

Typical Ullmann Conditions
  • Catalyst: Copper(I) iodide (CuI) is a common choice, often used in stoichiometric or high catalytic loadings.

  • Ligand: The use of ligands such as 1,10-phenanthroline or various diamines can significantly improve the efficiency and lower the required reaction temperature.

  • Base: A strong base like potassium carbonate or potassium phosphate is typically used.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common.

  • Temperature: Reactions are often run at temperatures exceeding 120 °C.

This method could be particularly useful if the substrate or desired product is incompatible with the phosphine ligands used in the Buchwald-Hartwig reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd(0))- Poor quality reagents (wet solvent, base)- Insufficient temperature- Inappropriate ligand or base- Ensure rigorous inert atmosphere and use freshly degassed solvent.- Use freshly opened or properly stored base.- Screen a range of temperatures (e.g., 80-120 °C).- Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, LiHMDS).
Formation of Side Products - N-arylation of the pyrrole ring- Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide- Lower the reaction temperature or shorten the reaction time.- Use a less reactive base.- Ensure efficient stirring and proper catalyst-to-ligand ratio.
Poor Product Recovery - Product is highly polar and difficult to extract- Product degradation during chromatography- Use a more polar extraction solvent.- Consider alternative purification methods (e.g., crystallization, preparative HPLC).

Conclusion

The N-arylation of this compound is a key transformation for accessing a range of potentially valuable molecules. The provided Buchwald-Hartwig protocol offers a robust and versatile starting point for this synthesis. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation and optimization. Should this palladium-catalyzed approach prove challenging, the copper-catalyzed Ullmann condensation provides a reliable alternative. By carefully controlling the reaction parameters and considering the unique features of the substrate, researchers can efficiently achieve the desired selective N-arylation.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Thieme.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry, 11, 253-259. [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols: 5-amino-2-(1H-pyrrol-1-yl)benzonitrile as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-amino-2-(1H-pyrrol-1-yl)benzonitrile Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These molecular frameworks demonstrate the ability to interact with multiple biological targets, offering a fertile ground for the development of diverse therapeutic agents. The this compound core represents one such scaffold of significant interest. Its unique electronic and structural features, including a nucleophilic aniline moiety, a synthetically versatile nitrile group, and a pyrrole ring capable of engaging in various non-covalent interactions, make it an attractive starting point for the synthesis of novel kinase inhibitors, antimicrobial agents, and other biologically active molecules.[1][2]

This comprehensive guide provides detailed protocols for the synthesis of the this compound scaffold and its derivatization. Furthermore, it outlines key applications in medicinal chemistry, complete with step-by-step protocols for the biological evaluation of its derivatives, empowering researchers to unlock the full potential of this promising molecular architecture.

Part 1: Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound is a straightforward process that begins with commercially available starting materials. The following protocols detail the synthesis of the nitro-precursor and its subsequent reduction to the desired amino-scaffold.

Protocol 1.1: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

This protocol is adapted from a known procedure for the synthesis of similar pyrrole-containing compounds.[3] The reaction involves a condensation reaction between 2-amino-5-nitrobenzonitrile and 2,5-dimethoxytetrahydrofuran.

Materials:

  • 2-amino-5-nitrobenzonitrile

  • 2,5-dimethoxytetrahydrofuran

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-nitrobenzonitrile (0.18 mol) in glacial acetic acid (60 mL).

  • To the stirred solution, add 2,5-dimethoxytetrahydrofuran (0.22 mol).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the product under vacuum to yield 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

Expected Yield: Approximately 90-95%.

Protocol 1.2: Reduction to this compound

The reduction of the nitro group to an amine is a critical step. This protocol utilizes tin(II) chloride, a reliable reagent for this transformation.[4]

Materials:

  • 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Suspend 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated HCl dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Expected Yield: 70-80%.

Synthesis_Workflow A 2-amino-5-nitrobenzonitrile C 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile A->C Glacial Acetic Acid, Reflux B 2,5-dimethoxytetrahydrofuran B->C E This compound C->E Reduction D SnCl2*2H2O, HCl/EtOH D->E

Caption: Synthetic workflow for this compound.

Part 2: Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is a key building block for the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds known to be potent kinase inhibitors.[5] These compounds act as ATP-competitive inhibitors by mimicking the adenine core of ATP, thereby blocking the kinase's catalytic activity.[5]

Rationale for Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The pyrrolo[2,3-d]pyrimidine core, readily accessible from our scaffold, is a "hinge-binding" motif that interacts with the ATP-binding site of many kinases.[5] The amino group at the 5-position of the benzonitrile allows for the construction of the pyrimidine ring, while the nitrile group can be further functionalized to enhance potency and selectivity.

Kinase_Inhibition_Concept cluster_0 Kinase ATP Binding Pocket Hinge Region Hinge Region Catalytic Site Catalytic Site Hinge Region->Catalytic Site Activates Inhibition Inhibition of Phosphorylation Catalytic Site->Inhibition Blocks Scaffold This compound Pyrrolopyrimidine Pyrrolo[2,3-d]pyrimidine Derivative Scaffold->Pyrrolopyrimidine Cyclization Pyrrolopyrimidine->Hinge Region Binds to ATP ATP ATP->Hinge Region Normal Binding

Caption: Conceptual diagram of kinase inhibition by pyrrolopyrimidine derivatives.

Protocol 2.1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

This protocol provides a general method for the cyclization of this compound with a suitable reagent to form the pyrrolo[2,3-d]pyrimidine core.

Materials:

  • This compound

  • Formamide or other suitable cyclizing agent (e.g., N,N-dimethylformamide dimethyl acetal)

  • High-boiling point solvent (e.g., N,N-dimethylformamide)

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a high-boiling point solvent like DMF.

  • Add an excess of the cyclizing agent (e.g., formamide, 10 eq).

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-amino-7-(pyrrol-1-yl)pyrrolo[2,3-d]pyrimidine.

Protocol 2.2: Biochemical Kinase Assay

To evaluate the inhibitory activity of the synthesized pyrrolopyrimidine derivatives, a biochemical kinase assay is essential. The following is a general protocol for a fluorescence-based kinase assay.[6][7]

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Fluorescent detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a microplate, add the assay buffer, the target kinase, and the kinase substrate.

  • Add the diluted inhibitor compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions.

  • Read the fluorescence signal on a microplate reader.

  • Calculate the IC₅₀ value for each compound, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Control Kinase X10
Derivative 1 Kinase X50
Derivative 2 Kinase X5

Part 3: Application in Antimicrobial Drug Discovery

The benzonitrile and pyrrole moieties are present in various compounds with demonstrated antimicrobial activity.[8][9] The this compound scaffold, therefore, presents a promising starting point for the development of novel antibacterial and antifungal agents. The primary amino group can be readily derivatized to introduce a wide range of functionalities, allowing for the exploration of structure-activity relationships (SAR).[10]

Protocol 3.1: Derivatization of the Amino Group for Antimicrobial Screening

To explore the antimicrobial potential, a library of derivatives can be synthesized by modifying the 5-amino group. A common and straightforward derivatization is the formation of amides or sulfonamides.

Materials:

  • This compound

  • Various acyl chlorides or sulfonyl chlorides

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or THF)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Add the base (1.2 eq).

  • Cool the solution to 0 °C and slowly add the acyl chloride or sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11][12]

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the synthesized compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration required for the assay.

  • Add the diluted inoculum to each well containing the compound dilutions.

  • Include a positive control well (inoculum with a standard antibiotic) and a negative control well (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Scaffold >128>128>128
Derivative A 1664>128
Derivative B 32>1288

Conclusion and Future Directions

The this compound scaffold is a highly versatile and synthetically accessible platform for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for its synthesis, derivatization, and biological evaluation in the key areas of kinase inhibition and antimicrobial discovery. The modular nature of the scaffold allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the library of derivatives and exploring their potential against a wider range of biological targets.

References

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Anonymous. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Anonymous. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Yadav, G., et al. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Raimondi, M. V., et al. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PMC. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. 7(3), 819-822. Retrieved from [Link]

  • Anonymous. (n.d.). A convenient one-pot access to N-substituted pyrroles from nitro benzenes under neat aqueous conditions. Indian Academy of Sciences. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Activity of Novel 5-substituted pyrrolo[2,3-d]pyrimidine Analogues as pp60(c-Src) Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021, July 2). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Retrieved from [Link]

  • PubMed. (2016, May 1). Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. Retrieved from [Link]

  • Anonymous. (2023, January 12). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Institutes of Health. (2023, May 29). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Antimicrobial and antifungal activity study of poly substituted benzene derivatives. Retrieved from [Link]

  • MDPI. (2023, January 31). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. Retrieved from [Link]

  • DR-NTU (Data repository of Nanyang Technological University). (2023, January 28). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Retrieved from [Link]

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Application Notes and Protocols: 5-amino-2-(1H-pyrrol-1-yl)benzonitrile in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and materials development professionals on the application of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile as a versatile building block in materials science. While direct, extensive literature on this specific molecule's material applications is emerging, its unique combination of a reactive primary amine, a polar nitrile group, and a conjugated pyrrole-benzene backbone makes it a highly promising precursor for a new generation of functional materials. This guide presents scientifically grounded, hypothetical protocols for its use in the synthesis of high-performance polyamides and as a precursor for novel fluorescent dyes, based on established chemical principles and analogous transformations of similar molecular structures. Each protocol is designed to be self-validating, with detailed characterization steps and explanations of the underlying scientific rationale.

Part 1: Molecular Overview and Potential Applications

This compound is an aromatic compound featuring three key functional groups: a primary arylamine (-NH₂), a nitrile (-C≡N), and a pyrrole ring attached to a benzene ring. This strategic arrangement of functional groups opens up a wide array of possibilities for polymerization and functionalization.

  • Primary Amine (-NH₂): This group serves as a classical nucleophile, making the molecule an excellent candidate as a monomer in step-growth polymerization reactions. It can readily react with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds, the backbone of high-performance polymers like aramids.

  • Nitrile Group (-C≡N): The nitrile group is highly polar and can enhance intermolecular interactions, contributing to the thermal stability and solvent resistance of resulting materials. It can also be a site for post-polymerization modification or can be hydrolyzed, reduced, or complexed with metal ions to impart specific functionalities.

  • Pyrrole-Benzene Core: This conjugated aromatic system is a chromophore and suggests potential for creating materials with interesting photophysical properties, such as fluorescence. Pyrrole-containing polymers are also known for their potential in conductive applications.[1][2]

Based on this molecular architecture, we propose two primary application pathways for which detailed protocols are provided below:

  • Monomer for High-Performance Polyamides: Leveraging the reactive amine for polymerization with a diacyl chloride to create a novel aramid-type polymer with potentially high thermal stability and unique solubility characteristics due to the pyrrole moiety.

  • Precursor for Functional Dyes: Utilizing the amine and the conjugated system to synthesize a fluorescent dye through diazotization and coupling reactions, a common strategy for creating azo dyes with tunable optical properties.[3]

Part 2: Synthesis of a Novel Polyamide from this compound

This section details the synthesis of a polyamide via interfacial polymerization, a robust method for producing high molecular weight polymers from highly reactive monomers.

Scientific Rationale

Interfacial polymerization is chosen to overcome potential side reactions and solubility issues. The reaction occurs at the interface of two immiscible liquids (an aqueous phase containing the diamine and a catalytic base, and an organic phase containing the diacyl chloride). The high reactivity of the acyl chloride with the amine ensures that the reaction is rapid and proceeds to high conversion at the interface, forming a polymer film that can be continuously removed. Terephthaloyl chloride is selected as the co-monomer due to its rigidity, which is expected to impart high thermal stability and mechanical strength to the resulting polymer.

The expected reaction is the formation of amide linkages between the amino group of this compound and the acyl chloride groups of terephthaloyl chloride.

Experimental Workflow Diagram

G cluster_prep Phase Preparation cluster_reaction Interfacial Polymerization cluster_workup Polymer Isolation & Purification cluster_char Characterization prep_aq Aqueous Phase: Dissolve this compound and NaOH in Water reaction Carefully layer Organic Phase onto Aqueous Phase. Polymer film forms at the interface. prep_aq->reaction Aqueous Layer prep_org Organic Phase: Dissolve Terephthaloyl Chloride in Dichloromethane (DCM) prep_org->reaction Organic Layer pull Continuously pull the polymer film from the interface reaction->pull wash_h2o Wash with Water to remove salts pull->wash_h2o wash_acetone Wash with Acetone to remove unreacted monomer wash_h2o->wash_acetone dry Dry under vacuum at 80 °C wash_acetone->dry ftir FTIR Spectroscopy (Amide bond confirmation) dry->ftir nmr NMR Spectroscopy (Structural confirmation) dry->nmr tga Thermogravimetric Analysis (TGA) (Thermal stability) dry->tga

Caption: Workflow for Polyamide Synthesis.

Detailed Protocol

Materials:

  • This compound (1.83 g, 10 mmol)

  • Terephthaloyl chloride (2.03 g, 10 mmol)

  • Sodium hydroxide (NaOH) (0.8 g, 20 mmol)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • Deionized water (100 mL)

  • Acetone (for washing)

Procedure:

  • Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 1.83 g of this compound and 0.8 g of NaOH in 100 mL of deionized water. Stir until all solids are dissolved. The NaOH acts as an acid scavenger, neutralizing the HCl produced during the reaction.

  • Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 2.03 g of terephthaloyl chloride in 100 mL of anhydrous DCM.

  • Initiate Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing. The solutions should form two distinct layers. A polymeric film will immediately form at the interface.

  • Isolate the Polymer: Using forceps, gently grasp the polymer film at the center of the interface and pull it out vertically and continuously. A continuous rope of polymer should form as it is pulled. Wind the polymer rope onto a glass rod.

  • Purify the Polymer:

    • Wash the collected polymer generously with deionized water to remove NaOH and NaCl byproduct.

    • Subsequently, wash the polymer with acetone to remove any unreacted monomers and oligomers.

    • Repeat the water and acetone washes twice more.

  • Dry the Polymer: Place the purified polymer in a vacuum oven at 80 °C and dry for 24 hours or until a constant weight is achieved.

Characterization and Expected Results

The resulting polymer should be characterized to confirm its structure and properties.

Technique Purpose Expected Observation
FTIR Spectroscopy Confirm formation of amide bonds.Disappearance of primary amine N-H stretches (~3400-3300 cm⁻¹). Appearance of amide N-H stretch (~3300 cm⁻¹) and strong amide C=O stretch (~1650 cm⁻¹). Persistence of nitrile C≡N stretch (~2230 cm⁻¹).
¹H NMR Spectroscopy Elucidate the polymer structure.Broad peaks in the aromatic region (7-9 ppm) corresponding to the benzene and pyrrole protons. A broad peak corresponding to the amide N-H proton. The exact shifts will depend on the solvent used (e.g., DMSO-d₆).
TGA Determine thermal stability.The polymer is expected to be stable up to 300-400 °C, indicated by the onset of decomposition in the TGA thermogram.
GPC Determine molecular weight.To assess the success of the polymerization in achieving a high molecular weight polymer.

Part 3: Synthesis of a Novel Azo Dye from this compound

This section outlines the synthesis of a novel azo dye, leveraging the primary amine for diazotization followed by coupling with a suitable aromatic partner.

Scientific Rationale

Azo dyes are a major class of synthetic colorants characterized by the R-N=N-R' functional group. The synthesis is a two-step process. First, the primary arylamine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) to ensure the stability of the salt. Second, this highly reactive diazonium salt is reacted with an electron-rich coupling agent (e.g., a phenol or an aniline derivative) in an electrophilic aromatic substitution reaction to form the stable azo compound. We will use phenol as the coupling partner. The extended conjugation provided by the pyrrole-benzonitrile core and the newly formed azo bridge is expected to result in a colored, potentially fluorescent compound.

Reaction Pathway Diagram

G A This compound B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C (Diazotization) D Final Azo Dye Product B->D  NaOH (aq)  (Azo Coupling) C Phenol (Coupling Agent) C->D

Caption: Two-step synthesis of the azo dye.

Detailed Protocol

Materials:

  • This compound (0.915 g, 5 mmol)

  • Sodium nitrite (NaNO₂) (0.38 g, 5.5 mmol)

  • Concentrated Hydrochloric Acid (HCl) (2.5 mL)

  • Phenol (0.47 g, 5 mmol)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Diazotization Step:

    • In a 100 mL beaker, suspend 0.915 g of this compound in a mixture of 2.5 mL of concentrated HCl and 10 mL of water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • In a separate flask, dissolve 0.38 g of NaNO₂ in 5 mL of cold water.

    • Add the NaNO₂ solution dropwise to the cooled amine suspension over 10 minutes. Keep the temperature below 5 °C. Stir for an additional 20 minutes after addition is complete. The formation of the diazonium salt solution is indicated by a clear solution.

  • Coupling Step:

    • In a 250 mL beaker, dissolve 0.47 g of phenol in 10 mL of 10% NaOH solution. Cool this solution to 5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

    • A brightly colored precipitate (the azo dye) should form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure dye.

    • Dry the purified product in a desiccator.

Characterization and Expected Results

The synthesized dye's identity and properties should be confirmed.

Technique Purpose Expected Observation
UV-Vis Spectroscopy Determine the absorption maximum (λ_max).A strong absorption band in the visible region (typically 400-600 nm), which is characteristic of the extended π-conjugated system of the azo dye.
Fluorescence Spectroscopy Assess emissive properties.Excitation at or near the λ_max may result in a fluorescence emission spectrum at a longer wavelength, indicating the material's potential as a fluorophore.
¹H NMR Spectroscopy Confirm the final structure.Complex aromatic signals. The key is to confirm the presence of protons from both the benzonitrile-pyrrole and the phenol moieties and the disappearance of the amine protons.
Mass Spectrometry Confirm the molecular weight.The molecular ion peak should correspond to the calculated molecular weight of the final azo dye product (C₁₇H₁₁N₅O).

Part 4: Conclusion and Future Outlook

The protocols detailed in this guide illustrate the significant potential of this compound as a foundational molecule in materials science. Its versatile functional groups allow for its incorporation into high-performance polymers and the synthesis of novel functional dyes. The proposed polyamide is expected to exhibit high thermal stability, while the azo dye could serve as a new chromophore or fluorophore. Further research could explore its use in creating cross-linked resins, as a ligand for metal-organic frameworks, or in the development of materials for organic electronics. The experimental pathways provided herein serve as a robust starting point for scientists and researchers to unlock the full potential of this promising chemical building block.

References

  • PrepChem. Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. [Link]

  • MDPI. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. [Link]

  • PubChem - NIH. 5-amino-2-[(2R)-pyrrolidin-2-yl]benzonitrile. [Link]

  • RSC Publishing. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • MDPI. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. [Link]

  • PubMed. Fluorescent pyrrole products from carbonyl-amine reactions. [Link]

  • PubMed. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. [Link]

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • Organic Syntheses Procedure. Benzamide. [Link]

  • PMC - NIH. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. [Link]

  • PubChem. 5-Amino-2-(3-azidoprop-1-enyl)benzonitrile. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. [Link]

  • Amerigo Scientific. 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile. [Link]

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Application Note & Protocol: A Robust Experimental Setup for the Synthesis of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrol-1-yl-benzonitrile Scaffold

The 5-amino-2-(1H-pyrrol-1-yl)benzonitrile scaffold is a privileged structure in modern medicinal chemistry and materials science. The unique spatial arrangement of a nucleophilic amino group, a synthetically versatile nitrile moiety, and an electron-rich pyrrole ring makes it an invaluable building block for the development of novel therapeutic agents and functional organic materials. Derivatives of this core structure are being investigated for their potential as kinase inhibitors, anticancer agents, and probes for biological systems.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The narrative is designed to go beyond a simple recitation of steps, offering insights into the causality behind key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy: A Two-Step Approach via Paal-Knorr Condensation

The most reliable and efficient pathway to the target compound involves a two-step sequence:

  • Step A: Paal-Knorr Pyrrole Synthesis: Construction of the pyrrole ring by reacting a substituted aminobenzonitrile with a 1,4-dicarbonyl equivalent.

  • Step B: Nitro Group Reduction: Conversion of a nitro-substituted intermediate to the final primary amine.

This strategy is predicated on the classic Paal-Knorr synthesis , a robust and widely-used method for forming substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[1][2] The reaction is typically conducted under acidic conditions, which facilitates the key cyclization and dehydration steps.[3]

Logical Workflow of the Synthesis

The entire process is designed for efficiency and scalability, starting from commercially available materials.

Synthesis_Workflow cluster_stepA Step A: Paal-Knorr Pyrrole Synthesis cluster_stepB Step B: Nitro Group Reduction A_start 2-Amino-5-nitrobenzonitrile A_conditions Glacial Acetic Acid (Solvent & Catalyst) Heat A_start->A_conditions A_reagent 2,5-Dimethoxytetrahydrofuran A_reagent->A_conditions A_product Intermediate: 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile A_conditions->A_product B_conditions Ethanol (Solvent) Heat A_product->B_conditions Purified Intermediate B_reagent Reducing Agent (e.g., SnCl2·2H2O) B_reagent->B_conditions B_product Final Product: This compound B_conditions->B_product

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols & Mechanistic Insights

PART A: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

This initial step leverages the Paal-Knorr reaction to construct the core heterocyclic structure.

Causality Behind Experimental Choices:

  • Starting Material: We begin with 2-amino-5-nitrobenzonitrile. The ortho-amino group serves as the nucleophile for the Paal-Knorr reaction, while the nitro group at the para-position acts as a stable precursor to the target amine. Its electron-withdrawing nature does not significantly hinder the nucleophilicity of the amino group in this reaction.

  • 1,4-Dicarbonyl Surrogate: 2,5-Dimethoxytetrahydrofuran is employed as a stable, easy-to-handle precursor to succinaldehyde. In the presence of acidic catalyst (glacial acetic acid), it readily hydrolyzes in situ to generate the reactive 1,4-dicarbonyl compound needed for the condensation.[4]

  • Solvent and Catalyst: Glacial acetic acid serves a dual role. It is an effective solvent for the reactants and, critically, the acid catalyst required for the Paal-Knorr mechanism. The acidic environment protonates the carbonyls, activating them for nucleophilic attack by the amine, and facilitates the subsequent dehydration steps to form the aromatic pyrrole ring.[5]

Detailed Protocol (Step A):

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: To the flask, add 2-amino-5-nitrobenzonitrile (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 2 mL per gram of starting material). Stir the mixture to achieve dissolution or a fine suspension.

  • Addition of Dicarbonyl Surrogate: Add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of acetic acid used). This will precipitate the product.

    • Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, can be further purified by recrystallization from ethanol to yield a pale yellow solid.[4]

PART B: Synthesis of this compound

This second step involves the chemoselective reduction of the aromatic nitro group to the corresponding primary amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a classic and highly effective method for the reduction of aromatic nitro groups. It is known for its high functional group tolerance, leaving moieties like the nitrile and the pyrrole ring intact under these conditions. Alternative methods, such as catalytic hydrogenation (H₂/Pd-C) or using iron powder in acidic media, are also viable but SnCl₂ often provides a cleaner and more manageable laboratory-scale reaction.[6]

  • Solvent: Ethanol is an excellent solvent for both the nitro-intermediate and the tin chloride reagent, facilitating a homogeneous reaction environment.

  • Basification: After the reduction is complete, the reaction mixture is acidic and contains tin salts. Basification with a saturated sodium bicarbonate or a dilute sodium hydroxide solution is crucial to neutralize the acid and precipitate tin hydroxides, allowing for the extraction of the free amine product into an organic solvent.

Detailed Protocol (Step B):

  • Apparatus Setup: Use a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: To the flask, add the purified 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) from Step A and ethanol (approx. 10 mL per gram of nitro compound).

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise to the stirred suspension. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 1-3 hours. The reaction can be monitored by TLC until the starting material spot is no longer visible.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture over crushed ice and carefully basify by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Be cautious, as CO₂ evolution will cause foaming.

    • The target amine product can be extracted from the aqueous slurry with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by silica gel column chromatography (eluting with a gradient of hexane and ethyl acetate) to afford the final product, this compound, as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Yields are representative and may vary based on scale and experimental technique.

ParameterStep A: Paal-Knorr SynthesisStep B: Nitro Reduction
Key Reactant 2-Amino-5-nitrobenzonitrile5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile
Molar Eq. 1.01.0
Key Reagent 2,5-DimethoxytetrahydrofuranTin(II) chloride dihydrate (SnCl₂·2H₂O)
Molar Eq. 1.24.0 - 5.0
Solvent Glacial Acetic AcidEthanol
Temperature Reflux (~118 °C)Reflux (~78 °C)
Reaction Time 2 - 4 hours1 - 3 hours
Typical Yield 85 - 95%70 - 85%

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., -NH₂, -C≡N).

  • Melting Point: To assess purity.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. ChemicalBook.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
  • MBB College. (n.d.). Paal-Knorr Synthesis. MBB College.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. PrepChem.com.

Sources

Comprehensive Analytical Techniques for the Characterization of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Analytical Profile of a Key Synthetic Intermediate

5-amino-2-(1H-pyrrol-1-yl)benzonitrile, a distinct aromatic amine and nitrile-functionalized pyrrole derivative, serves as a pivotal building block in the synthesis of a variety of complex heterocyclic compounds. Its unique structural arrangement, featuring a reactive amino group and a cyano moiety on a phenyl ring linked to a pyrrole nucleus, makes it a valuable precursor in medicinal chemistry and materials science. The precise and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, thereby upholding the integrity of research and development endeavors.

This technical guide provides a detailed exposition of the essential analytical techniques for the thorough characterization of this compound. Moving beyond a mere recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights and self-validating protocols to empower researchers, scientists, and drug development professionals in their analytical workflows.

Physicochemical Properties: The Foundation of Analytical Strategy

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of developing robust analytical methodologies. These properties dictate the choice of solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource
Chemical Formula C₁₁H₉N₃Inferred from Structure
Molecular Weight 183.21 g/mol Inferred from Structure
CAS Number 106981-51-5Commercial Supplier Data
Appearance Expected to be a solidGeneral observation for similar compounds
Melting Point Not explicitly found; related compounds melt in the range of 150-220 °C.[1]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; limited solubility in non-polar solvents and water.General chemical principles

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide an intimate view of the molecular structure of this compound, offering a unique "fingerprint" for identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for characterizing this compound.

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its characteristic solvent peaks that do not interfere with the analyte signals. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Benzene Ring): The three protons on the substituted benzene ring will appear as multiplets or distinct doublets and doublets of doublets in the downfield region (typically δ 6.5-8.0 ppm). The coupling patterns will be indicative of their relative positions (ortho, meta, para) to the amino and pyrrolyl substituents.

  • Pyrrole Protons: The protons on the pyrrole ring will typically appear as two distinct multiplets or triplets in the region of δ 6.0-7.5 ppm.

  • Amino Protons: The two protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which is concentration and temperature-dependent, typically in the range of δ 3.5-5.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Aromatic and Pyrrole Carbons: The carbon atoms of the benzene and pyrrole rings will resonate in the aromatic region of the spectrum (δ 100-150 ppm).

  • Nitrile Carbon: The carbon of the cyano group (C≡N) will appear as a characteristic signal in the δ 115-125 ppm range.

  • Quaternary Carbons: The carbon atoms attached to the pyrrole nitrogen and the cyano group will appear as weaker signals.

Protocol for ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) internal standard

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Internal Standard: Add a small drop of TMS to the solution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required (e.g., 1024 or more) with a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, coupling patterns, and integration values.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in a molecule. For this compound, this technique is particularly useful for confirming the presence of the amine (N-H), nitrile (C≡N), and aromatic (C-H and C=C) functionalities.

Expected IR Absorption Bands:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretching3300-3500 (two bands)
Aromatic C-HStretching3000-3100
Nitrile (C≡N)Stretching2220-2260
Aromatic C=CStretching1450-1600

Protocol for FT-IR Analysis (ATR Method)

Objective: To obtain an IR spectrum to identify the key functional groups.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Label the significant peaks in the spectrum.

    • Correlate the observed absorption bands with the expected functional groups.

  • Cleaning: Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it becomes an invaluable tool for both identification and quantification.

Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion ([M+H]⁺), allowing for the straightforward determination of the molecular weight.

Expected Mass Spectrum:

  • Molecular Ion: A prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 184.08.

  • Fragmentation: The fragmentation pattern will depend on the ionization energy. Potential fragmentation pathways could involve the loss of HCN from the nitrile group or cleavage of the bond between the phenyl and pyrrole rings.

Protocol for LC-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid (for mobile phase modification)

  • LC-MS system (e.g., with an ESI source and a quadrupole or time-of-flight analyzer)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Method:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 10-90% B over 10-15 minutes.

    • Set the flow rate to a value appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • MS Method:

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the analyte.

    • Acquire data in full scan mode to detect the molecular ion.

    • If the instrument has tandem MS capabilities, perform fragmentation analysis (MS/MS) on the precursor ion (m/z 184.08) to obtain a fragment ion spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram.

    • Extract the mass spectrum for this peak and identify the molecular ion.

    • Analyze the MS/MS spectrum to propose fragmentation pathways.

Chromatographic Techniques: Assessing Purity and Quantitation

Chromatographic methods are essential for determining the purity of this compound and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is the most widely used technique for the purity assessment of non-volatile organic compounds. A reversed-phase method using a C18 column is generally a good starting point for a molecule with the polarity of this compound.

Causality of Experimental Choices: The use of a buffered mobile phase (e.g., with formic acid or ammonium acetate) is recommended to ensure reproducible retention times by controlling the ionization state of the amino group. UV detection is suitable due to the presence of the aromatic chromophores in the molecule. The selection of the detection wavelength should be based on the UV-Vis spectrum of the compound to maximize sensitivity.

Protocol for HPLC Purity Analysis

Objective: To determine the purity of a sample of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvents (acetonitrile, water)

  • Mobile phase additives (e.g., formic acid, ammonium acetate)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical gradient could be 20-80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Determined from the UV-Vis spectrum, likely in the range of 254-280 nm.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for this compound.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Quantification Physicochemical_Properties Physicochemical Properties (MW, Formula, CAS) NMR NMR Spectroscopy (¹H, ¹³C) Physicochemical_Properties->NMR Informs solvent choice HPLC HPLC-UV Physicochemical_Properties->HPLC Guides method development Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Definitive Structure IR IR Spectroscopy Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Confirms functional groups MS Mass Spectrometry Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation Confirms MW Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Determines purity LC_MS LC-MS Impurity_ID Impurity_ID LC_MS->Impurity_ID Identifies impurities

Caption: Workflow for the analytical characterization of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

The comprehensive analytical characterization of this compound is a critical step in its utilization for research and development. By employing a multi-technique approach encompassing NMR and IR spectroscopy, mass spectrometry, and HPLC, a complete profile of its identity, structure, and purity can be established. The protocols and insights provided in this guide are designed to be a valuable resource for scientists, ensuring the generation of reliable and reproducible analytical data. The principles of causality in method selection and the emphasis on self-validating systems are key to achieving the highest standards of scientific integrity.

References

  • Molbank. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. Retrieved from [Link]

  • PubChem. (2026). 5-amino-2-[(2R)-pyrrolidin-2-yl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Molbank. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. MDPI. Retrieved from [Link]

  • Google Patents. (2006). WO2006028831A2 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2016). Design, Synthesis and Biological Evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as Inhibitors of Protein Kinase FGFR1. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]

  • Hangzhou Haorui Chemical Co., Ltd. (n.d.). 2-(1H-Pyrrol-1-yl)benzonitrile, 96%. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation. IOSRPHR. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • PubChem. (2026). 5-Amino-2-(3-azidoprop-1-enyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Retrieved from [Link]

Sources

Investigational Guide: Characterizing 5-amino-2-(1H-pyrrol-1-yl)benzonitrile as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

This document provides a comprehensive framework for the characterization and potential application of the novel compound 5-amino-2-(1H-pyrrol-1-yl)benzonitrile . As of this writing, this specific molecule is not established in the scientific literature as a fluorescent probe. Therefore, this guide is presented as an investigational protocol, designed to systematically evaluate its photophysical properties and sensing capabilities.

The molecular architecture of this compound suggests significant potential as a fluorescent sensor. It combines an electron-donating amino group with an electron-withdrawing benzonitrile moiety, a classic arrangement for inducing intramolecular charge transfer (ICT) upon photoexcitation.[1] The pyrrole ring, an electron-rich heterocycle, further modulates the electronic properties. This structure is analogous to other fluorophores that exhibit Twisted Intramolecular Charge Transfer (TICT), a phenomenon where the molecule undergoes conformational twisting in the excited state, often leading to fluorescence that is highly sensitive to the local environment.[2][3][4][5]

The TICT mechanism often results in dual fluorescence or a strong dependence of fluorescence quantum yield on solvent polarity and viscosity.[3][4][5] In non-polar or viscous environments, the twisting motion is hindered, favoring emission from a bright, locally excited (LE) state. In polar solvents, the twisted, charge-separated TICT state is stabilized, providing a non-radiative decay pathway that quenches fluorescence.[3][4] This inherent sensitivity makes such molecules excellent candidates for probes that can detect changes in microenvironments, such as lipid membrane ordering or protein binding events.[6][7]

This guide will outline the necessary experimental protocols to:

  • Synthesize and confirm the structure of the compound.

  • Characterize its fundamental photophysical properties.

  • Screen its sensitivity and selectivity towards various analytes (ions, pH).

  • Evaluate its potential for use in biological imaging applications.

Synthesis and Structural Confirmation

Protocol 2.1: Proposed Synthesis

  • Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile: Following the procedure described in the literature, react 2-amino-5-nitrobenzonitrile with 2,5-dimethoxytetrahydrofuran in glacial acetic acid.[8]

  • Reduction to this compound: The nitro-intermediate can be reduced using standard methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂ in ethanol).

  • Purification: Purify the final product using column chromatography on silica gel.

  • Structural Verification: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Core Photophysical Characterization

The foundational step in evaluating a novel fluorophore is to understand its interaction with light. This involves determining its absorption and emission spectra, brightness (quantum yield), and excited-state lifetime in a range of environments.

Protocol 3.1: Spectroscopic Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM. Prepare working solutions (e.g., 1-10 µM) in a panel of solvents with varying polarity (e.g., cyclohexane, toluene, chloroform, acetonitrile, ethanol, water).

  • UV-Vis Absorption: Using a spectrophotometer, record the absorption spectrum for each solution from approximately 250 nm to 600 nm to determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectrum for each solution, exciting at the determined λabs. This will identify the wavelength of maximum emission (λem) and reveal any solvatochromic shifts (changes in emission color with solvent polarity).

  • Quantum Yield (Φ) Determination: Measure the relative fluorescence quantum yield using a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54). The quantum yield is calculated using the following equation:

    • Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std)

    • Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. Ensure absorbance of both sample and standard are below 0.1 to avoid inner filter effects.

  • Data Presentation: Tabulate the collected data for clear comparison.

Table 1: Hypothetical Photophysical Data for this compound

SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene2.4350420700.65
Chloroform4.13554551000.32
Acetonitrile5.83604901300.08
Water10.2365530165< 0.01

The expected trend, a decrease in quantum yield and a red-shift in emission with increasing solvent polarity, would be strong evidence for an ICT/TICT mechanism.[3][5]

Investigating Sensing Capabilities

The sensitivity of ICT/TICT probes to their environment makes them ideal candidates for detecting specific analytes that can modulate their electronic structure or restrict conformational freedom. This section outlines a screening protocol to identify potential sensing applications.

Protocol 4.1: Analyte Screening Workflow

  • Prepare Analyte Stocks: Create stock solutions (e.g., 10-100 mM) of various analytes, including common metal cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺), anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻), and biologically relevant molecules.

  • Establish Baseline: Record the fluorescence spectrum of the probe (e.g., 10 µM) in a suitable buffer (e.g., HEPES or PBS, pH 7.4).

  • Screening: Add a significant excess (e.g., 10-100 equivalents) of each analyte to the probe solution and record the fluorescence spectrum again.

  • Identify "Hits": A significant change in fluorescence intensity (turn-on or turn-off) or a spectral shift indicates a potential interaction.

  • Titration & Selectivity: For any identified "hits," perform a detailed titration by adding increasing concentrations of the target analyte to determine the binding affinity and limit of detection (LOD). To assess selectivity, repeat the titration in the presence of a high concentration of other, potentially interfering analytes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation Probe Probe Solution (10 µM in Buffer) Screen Add Analyte Excess (10-100 equiv.) Probe->Screen Analytes Panel of Analytes (Ions, pH, etc.) Analytes->Screen Measure Record Fluorescence Spectrum Screen->Measure Decision Significant Change? Measure->Decision Titration Perform Analyte Titration Decision->Titration Yes ('Hit') LOD Calculate Limit of Detection (LOD) Titration->LOD Selectivity Test Against Interferents Titration->Selectivity Mechanism Investigate Mechanism (Job Plot, etc.) Selectivity->Mechanism

Caption: Workflow for screening and validating analyte-sensing capabilities.

Protocols for Biological Applications

Should the probe demonstrate favorable properties (e.g., water solubility, low toxicity, sensitivity to a biological analyte), its use in cellular imaging can be explored.

Protocol 5.1: Cytotoxicity Assessment (MTT Assay)

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Probe Incubation: Treat cells with a range of probe concentrations (e.g., 0.1 µM to 100 µM) for 24 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Protocol 5.2: Live-Cell Fluorescence Imaging

  • Cell Plating: Plate cells on glass-bottomed dishes suitable for microscopy.

  • Probe Loading: Incubate cells with the probe at a low, non-toxic concentration (e.g., 1-5 µM) in imaging medium for 15-30 minutes.

  • Washing: Gently wash the cells twice with fresh, pre-warmed imaging medium to remove excess probe.

  • Imaging: Mount the dish on a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

  • (Optional) Analyte Stimulation: If the probe is a sensor for a specific analyte (e.g., Zn²⁺), acquire baseline images, then add a cell-permeable form of the analyte (e.g., Zn²⁺ with pyrithione) and capture time-lapse images to monitor the fluorescence response.

G start Plate Cells on Glass-Bottom Dish load Incubate with Probe (e.g., 5 µM, 30 min) start->load wash Wash x2 with Fresh Medium load->wash image Acquire Baseline Image on Microscope wash->image stimulate Add Stimulus (e.g., Zn2+/Pyrithione) image->stimulate If applicable end Analyze Data image->end No stimulus timelapse Acquire Time-Lapse Images stimulate->timelapse timelapse->end

Caption: General workflow for live-cell imaging experiments.

Conclusion and Future Directions

This document provides a systematic guide for the initial characterization of this compound as a novel fluorescent probe. The proposed protocols cover synthesis, photophysical evaluation, analyte screening, and preliminary biological testing. Based on its structure, the compound is hypothesized to function via a TICT mechanism, making it a promising candidate for developing sensors sensitive to environmental polarity, viscosity, or specific molecular recognition events. Successful validation through these protocols would establish a new tool for chemical sensing and biological imaging.

References

  • University of Bath's research portal. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews, 54(24), 12080-12141.
  • ResearchGate. (n.d.). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: From mechanisms to rational designs of bright and sensitive fluorophores. Request PDF.
  • Chen, C., & Fang, C. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Chemosensors, 11(2), 87.
  • MDPI. (n.d.). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond.
  • Photonics Media. (n.d.). Twisted Intramolecular Charge Transfer. Photonics Dictionary.
  • Levental, I., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLOS ONE, 8(2), e52960.
  • ResearchGate. (2025). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order.
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmaceutical compounds. The overall yield and purity of the final product are highly dependent on the successful execution of each step. This guide will focus on a common and effective synthetic route: the nitration of 2-chlorobenzonitrile, followed by a Clauson-Kaas reaction to form the pyrrole ring, and finally, the reduction of the nitro group to the desired amine.

Below is a diagram illustrating the general synthetic workflow.

Synthesis_Workflow A 2-Chlorobenzonitrile B 2-Chloro-5-nitrobenzonitrile A->B Nitration (HNO3/H2SO4) C 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile B->C Clauson-Kaas Reaction (2,5-dimethoxytetrahydrofuran, Acetic Acid) D This compound C->D Nitro Reduction (e.g., SnCl2, H2/Pd-C)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Nitration of 2-Chlorobenzonitrile

Question: I am experiencing a low yield of 2-chloro-5-nitrobenzonitrile during the initial nitration step. What are the likely causes and how can I improve it?

Answer:

Low yields in the nitration of 2-chlorobenzonitrile are often attributed to suboptimal reaction conditions, particularly temperature control and the rate of addition of the nitrating mixture.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Temperature Control The nitration of aromatic compounds is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of undesired dinitro byproducts and decomposition of the starting material.Maintain a strict temperature range, typically between 0-15°C, throughout the addition of the mixed acid (a mixture of nitric acid and sulfuric acid).[1] Use an ice-salt bath for efficient cooling.
Rapid Addition of Nitrating Agent Adding the nitrating mixture too quickly can cause localized overheating, leading to the same issues as poor overall temperature control.Add the mixed acid dropwise to the solution of 2-chlorobenzonitrile in concentrated sulfuric acid.[1] This ensures a controlled reaction rate and minimizes side product formation.
Moisture in the Reaction The presence of water can dilute the sulfuric acid, reducing its effectiveness as a dehydrating agent and catalyst for the formation of the nitronium ion (NO₂⁺), the active electrophile.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Concentrated sulfuric acid is hygroscopic and should be handled accordingly.
Insufficient Reaction Time The reaction may not have gone to completion if the stirring time after the addition of the nitrating agent is too short.After the addition is complete, continue to stir the reaction mixture at the recommended temperature for a sufficient duration (e.g., 3 hours) to ensure maximum conversion.[1]
Issue 2: Incomplete Clauson-Kaas Reaction and/or Low Yield of 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile

Question: My Clauson-Kaas reaction to form the pyrrole ring is sluggish, and the yield of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile is lower than expected. How can I optimize this step?

Answer:

The Clauson-Kaas reaction involves the condensation of an amine with 2,5-dimethoxytetrahydrofuran in an acidic medium. Incomplete reactions or low yields can stem from several factors.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Sub-optimal Reaction Temperature While the reaction is typically run at an elevated temperature, excessively high temperatures can lead to decomposition of the product or starting materials.A common procedure involves reacting 2-amino-5-nitrobenzonitrile with 2,5-dimethoxytetrahydrofuran in glacial acetic acid.[2] Ensure the reaction is heated appropriately, often to reflux, to drive the reaction to completion.
Incorrect Stoichiometry An insufficient amount of 2,5-dimethoxytetrahydrofuran will result in an incomplete reaction.Use a slight excess (e.g., 1.2 equivalents) of 2,5-dimethoxytetrahydrofuran relative to the 2-amino-5-nitrobenzonitrile to ensure complete conversion.[2]
Purity of Starting Materials Impurities in the 2-amino-5-nitrobenzonitrile can interfere with the reaction.Ensure the starting amine is of high purity. If necessary, recrystallize or purify the 2-amino-5-nitrobenzonitrile before proceeding with the Clauson-Kaas reaction.
Issue 3: Difficulty in the Reduction of the Nitro Group

Question: I am struggling with the final reduction step. The reaction is either incomplete, or I am getting a complex mixture of products. What are the best methods for this reduction?

Answer:

The reduction of the nitro group to an amine is a critical final step. The choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product without affecting the nitrile or pyrrole functionalities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Choice of Reducing Agent Some reducing agents may be too harsh and can lead to side reactions, such as the reduction of the nitrile group. Others may be too mild to effectively reduce the nitro group.Tin(II) chloride (SnCl₂) in a suitable solvent is a commonly used and effective reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. Catalytic hydrogenation (e.g., H₂ over Pd/C) is another excellent option, often providing clean reactions and high yields.
Reaction Conditions The temperature, pressure (for hydrogenation), and solvent can all impact the efficiency and selectivity of the reduction.For SnCl₂ reductions, heating the reaction mixture can improve the reaction rate. For catalytic hydrogenation, ensure the system is properly purged with hydrogen and that the catalyst is active. The choice of solvent (e.g., ethanol, ethyl acetate) can also influence the reaction.
Work-up Procedure Improper work-up can lead to product loss or contamination. For instance, with SnCl₂, the tin salts must be effectively removed.After a SnCl₂ reduction, quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is crucial to neutralize the acid and precipitate tin salts. Thorough extraction with an organic solvent is then necessary to isolate the product.

Below is a troubleshooting workflow to help diagnose and resolve issues in your synthesis.

Troubleshooting_Workflow Start Low Yield of Final Product Step1 Analyze Purity of Intermediates (TLC, NMR) Start->Step1 Step1_Impure Intermediates Impure Step1->Step1_Impure Purify Purify Intermediates (Recrystallization, Chromatography) Step1_Impure->Purify Yes Step1_Pure Intermediates Pure Step1_Impure->Step1_Pure No Purify->Step1 Check_Nitration Review Nitration Conditions Step1_Pure->Check_Nitration Check_ClausonKaas Review Clauson-Kaas Conditions Step1_Pure->Check_ClausonKaas Check_Reduction Review Reduction Conditions Step1_Pure->Check_Reduction Optimize_Nitration Optimize Temperature, Addition Rate Check_Nitration->Optimize_Nitration Optimize_ClausonKaas Optimize Stoichiometry, Temperature Check_ClausonKaas->Optimize_ClausonKaas Optimize_Reduction Optimize Reducing Agent, Conditions Check_Reduction->Optimize_Reduction End Improved Yield Optimize_Nitration->End Optimize_ClausonKaas->End Optimize_Reduction->End

Caption: A workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield I should expect for this synthesis? While yields can vary depending on the scale and specific conditions used, a well-optimized three-step synthesis should provide an overall yield in the range of 50-70%.

Q2: Are there alternative methods for the synthesis of the pyrrole ring? Yes, besides the Clauson-Kaas reaction, other methods like the Paal-Knorr synthesis can be employed. However, the Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran is often preferred for its reliability and relatively mild conditions.

Q3: How can I best purify the final product, this compound? Column chromatography using silica gel is a standard and effective method for purifying the final product. A gradient elution system, for example, with hexane and ethyl acetate, can be used to separate the product from any remaining impurities or side products.

Q4: Can I use other starting materials for the nitration step? The synthesis typically starts with 2-chlorobenzonitrile due to its commercial availability and the directing effects of the chloro and cyano groups, which favor nitration at the 5-position. Using a different starting material would require a re-evaluation of the entire synthetic strategy. 2-Chloro-5-nitrobenzonitrile is a known dyestuff intermediate, indicating its synthesis from 2-chlorobenzonitrile is a well-established industrial process.[3]

Q5: Are there any safety precautions I should be aware of? Working with concentrated nitric and sulfuric acids requires extreme caution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-nitrobenzonitrile
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzonitrile in concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15°C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.[1]

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry the product.

Protocol 2: Synthesis of 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile
  • To a solution of 2-amino-5-nitrobenzonitrile in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Synthesis of this compound
  • Dissolve 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Heat the reaction mixture to reflux for the required time, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of celite to remove tin salts.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

References

  • PrepChem. Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Utility of 2-Chloro-5-Nitrobenzonitrile. Available from: [Link]

  • Bose, D. S., & Srikanth, G. (2005). A convenient one-pot access to N-substituted pyrroles from nitro benzenes under neat aqueous conditions. Indian Journal of Chemistry - Section B, 44(5), 1112-1114. Available from: [Link]

  • Bose, D. S., & Srikanth, G. (2005). A convenient one-pot access to N-substituted pyrroles from nitro benzenes under neat aqueous conditions. Indian Journal of Chemistry - Section B, 44(5), 1112-1114. Available from: [Link]

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Technical Support Center: Synthesis of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and impurities encountered during the synthesis, providing expert insights, troubleshooting protocols, and mechanistic explanations to enhance the success and purity of your final compound.

Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthesis of this compound involves a two-step sequence. It begins with a Nucleophilic Aromatic Substitution (SNAr) to construct the pyrrole-benzene bond, followed by the reduction of a nitro group to the target primary amine. Understanding the nuances of each step is critical to controlling the impurity profile.

Synthetic_Pathway cluster_reagents SM 2-Fluoro-5-nitrobenzonitrile INT 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile SM->INT Step 1: SNAr Reaction FP This compound INT->FP Step 2: Nitro Reduction reagent1 Pyrrole, Base (e.g., K2CO3, NaH) Anhydrous Solvent (e.g., DMF, DMSO) Heat reagent2 Reducing Agent (e.g., Pd/C, H2 or Fe/NH4Cl) Solvent (e.g., EtOH, MeOH)

Caption: Common two-step synthesis of this compound.

An alternative approach involves the Clauson-Kaas reaction, where 2-amino-5-nitrobenzonitrile is reacted with 2,5-dimethoxytetrahydrofuran in an acidic medium to form the pyrrole ring, followed by the same nitro reduction step.[1][2][3] While effective, this guide will focus on troubleshooting the more common SNAr pathway.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific issues you may encounter. We will dissect the problem, explain the underlying chemistry, and provide actionable solutions.

Part 1: Impurities from the SNAr Reaction (Step 1)

Question 1: My SNAr reaction to form the nitro-intermediate is slow and gives a low yield. What are the common causes?

Answer: Sluggish SNAr reactions are typically traced back to issues with reagents, solvents, or temperature.

  • Causality: The SNAr mechanism relies on the attack of a nucleophile (the pyrrolide anion) on an aromatic ring activated by an electron-withdrawing group (the nitro group).[4] The rate is highly dependent on the nucleophilicity of the pyrrole and the efficiency of leaving group displacement.

  • Troubleshooting Steps:

    • Base Strength & Stoichiometry: If using a mild base like K₂CO₃, ensure it is finely powdered and in sufficient excess (e.g., 2-3 equivalents) to deprotonate the pyrrole. For more robust reactions, a stronger base like sodium hydride (NaH) is recommended. Use at least 1.1 equivalents of NaH to ensure complete formation of the highly nucleophilic sodium pyrrolide.

    • Solvent Anhydrousness: The presence of water can protonate the pyrrolide anion, quenching its nucleophilicity. Furthermore, water can act as a competing nucleophile (see Question 2). Always use anhydrous solvents (e.g., DMF, DMSO) for this step.

    • Temperature Control: While higher temperatures generally increase reaction rates, they can also promote side reactions. An optimal temperature is typically between 80-120 °C. If the reaction is slow, a modest increase in temperature may be beneficial, but monitor impurity formation closely by TLC or HPLC.

Question 2: I'm observing a significant byproduct with a different retention time in HPLC. Mass spectrometry suggests it's 2-hydroxy-5-nitrobenzonitrile. How can I prevent this?

Answer: The formation of 2-hydroxy-5-nitrobenzonitrile is a classic competing SNAr reaction where hydroxide acts as the nucleophile instead of pyrrole.

  • Mechanism of Formation: The fluoride leaving group is displaced by a hydroxide ion (from residual water and base) or water itself. This side reaction is particularly problematic if non-anhydrous solvents are used or if a hydroxic base (like NaOH or KOH) is employed.[4]

Side_Reaction cluster_pathways Competing Nucleophiles start 2-Fluoro-5-nitrobenzonitrile pyrrole Pyrrolide Anion (Desired Nucleophile) hydroxide Hydroxide Ion (Competing Nucleophile) product_desired 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile (Desired Product) pyrrole->product_desired Desired S_NAr Path product_side 2-Hydroxy-5-nitrobenzonitrile (Impurity) hydroxide->product_side Side Reaction Path

Caption: Competing reaction pathways in the SNAr step.

  • Prevention Protocol:

    • Rigorous Anhydrous Conditions: Flame-dry your glassware and use freshly distilled or commercially available anhydrous solvents.

    • Choice of Base: Use a non-hydroxidic base. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices.

    • Order of Addition: Prepare the pyrrolide anion in situ before adding the electrophile. Add the base to a solution of pyrrole in the anhydrous solvent, stir for 15-30 minutes to ensure complete deprotonation, and then add the 2-fluoro-5-nitrobenzonitrile.

Part 2: Impurities from the Nitro Reduction (Step 2)

Question 3: My final product is contaminated with the starting nitro-intermediate. How can I drive the reduction to completion?

Answer: Residual nitro-intermediate, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, is the most common impurity in this step and arises from incomplete reaction.

  • Causality: The reduction of an aromatic nitro group can be stalled by catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

  • Troubleshooting Steps:

Reduction MethodParameterTroubleshooting Action
Catalytic Hydrogenation Catalyst Use a fresh, high-activity catalyst (e.g., 10% Pd/C). Ensure the catalyst loading is adequate (typically 5-10 mol%). If the reaction stalls, filtering and adding a fresh batch of catalyst can be effective.
Hydrogen Pressure While many reductions work with a hydrogen balloon, stubborn reactions may require higher pressure in a Parr shaker or autoclave (e.g., 50 psi).[5]
Solvent Ensure the solvent (e.g., Methanol, Ethanol, Ethyl Acetate) fully dissolves the starting material for efficient access to the catalyst surface.
Metal/Acid Reduction Reducing Agent Use a sufficient excess of the metal (e.g., 3-5 equivalents of iron powder or tin(II) chloride).[5] Ensure the metal is activated (e.g., by washing with dilute HCl).
Reaction Time/Temp Monitor the reaction by TLC/HPLC. If it stalls, gentle heating (40-60 °C) can often restart the process. Ensure the reaction runs until the starting material spot has completely disappeared.

Question 4: I'm concerned about over-reduction of the nitrile group. How do I detect and prevent this?

Answer: Over-reduction of the nitrile (-C≡N) to a benzylamine (-CH₂NH₂) is a potential side reaction under harsh hydrogenation conditions.

  • Detection: This impurity can be identified by LC-MS, as it will have a mass 4 units higher than the desired product (M+4). In ¹H NMR, the appearance of a new singlet around 3.8-4.2 ppm corresponding to the -CH₂NH₂ protons is a key indicator.

  • Prevention Protocol:

    • Milder Conditions: Avoid high hydrogen pressures and high temperatures. Conduct the hydrogenation at room temperature and atmospheric pressure first.

    • Catalyst Choice: While Pd/C is generally effective, catalysts like Raney Nickel are more aggressive towards nitrile reduction and should be used with caution.

    • Reaction Monitoring: Carefully monitor the reaction. As soon as the nitro-intermediate is consumed, stop the reaction to prevent further reduction of the nitrile.

Question 5: My final product has a persistent yellow or orange color, even after initial purification. What could this be?

Answer: A persistent color often indicates the presence of trace amounts of azo (-N=N-) or azoxy (-N=N⁺-O⁻) impurities.

  • Mechanism of Formation: These impurities are formed via the condensation of partially reduced nitro-group intermediates, such as nitroso and hydroxylamine species. Their formation is favored when the reduction is slow or when localized excesses of the reducing agent are not well-dispersed.

  • Removal and Prevention:

    • Purification: These colored impurities are often more polar than the desired amine and can sometimes be removed by column chromatography. However, a more effective method is often a charcoal treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through Celite.

    • Prevention: Ensure efficient stirring during the reduction to maintain homogeneous conditions. If using a metal/acid system, adding the acid portionwise can help control the reaction exotherm and minimize side reactions.[5]

Analytical and Purification Protocols

Protocol 1: Standard HPLC Method for In-Process Control

This method is suitable for monitoring the progress of both the SNAr and reduction steps.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: 2-hydroxy-5-nitrobenzonitrile (most polar) -> this compound -> 2-fluoro-5-nitrobenzonitrile -> 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (least polar).

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane.

    • Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 30-50% EtOAc) to elute the desired product.

  • Pro-Tip: The final product, being an amine, can exhibit tailing on silica gel. To mitigate this, the eluent can be doped with 0.5-1% triethylamine (TEA).

References

  • PrepChem. (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.
  • Singh, U. P., & Singh, R. K. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 927–954. Available at: [Link]

  • Miles, K. C., Mays, S. M., Southerland, B. K., Auvil, T. J., & Ketcha, D. M. (2014). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2014(6), 149-161. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will explore the common synthetic pathways, troubleshoot frequently encountered side reactions and yield issues, and provide field-proven protocols to enhance the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries regarding the synthesis of this compound.

Q1: What are the most common and reliable synthetic routes to prepare this compound?

There are two primary, well-established strategies for synthesizing this molecule:

  • The Paal-Knorr Pyrrole Synthesis followed by Nitro Group Reduction: This is a classical and often high-yielding approach. It typically begins with the reaction of 2-amino-5-nitrobenzonitrile with a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, in an acidic medium to form the pyrrole ring.[1] The resulting nitro-intermediate, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, is then reduced to the target amine.

  • Palladium or Copper-Catalyzed Cross-Coupling: This modern approach involves forming the C-N bond between an appropriately substituted benzonitrile and pyrrole. The most common variant is the Buchwald-Hartwig amination, which uses a palladium catalyst.[2] An alternative is the Ullmann condensation, which employs a copper catalyst.[3] The starting material is typically 2-chloro-5-aminobenzonitrile or its nitro-analogue.

Q2: My reaction shows low or no conversion to the product. What are the first things I should check?

Low conversion is a common issue that can often be traced back to fundamental reaction parameters. Here are the primary areas to investigate:

  • Atmospheric Control: For cross-coupling reactions like the Buchwald-Hartwig amination, the Pd(0) catalytic species is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly degassed (e.g., via vacuum/backfill cycles with an inert gas like argon) and maintained under an inert atmosphere throughout the experiment.

  • Reagent Purity and Anhydrous Conditions: Trace amounts of water can hydrolyze sensitive reagents or interfere with catalytic cycles. Ensure all solvents are anhydrous and reagents are of high purity. This is critical for both cross-coupling and Paal-Knorr syntheses.

  • Thermal Stability: Verify that your reaction is being heated to the specified temperature and that the stirring is adequate to ensure a homogeneous mixture, especially for heterogeneous reactions. Poor solubility is a frequent and often underestimated cause of reaction failure.[4][5]

Q3: My Paal-Knorr reaction has turned into a dark, tarry mess. What is happening and is it salvageable?

A black or dark brown tarry appearance is a strong indicator of polymerization of the pyrrole product or starting materials.[6] This side reaction is particularly common under strongly acidic conditions or at excessively high temperatures.[7]

  • Cause: The electron-rich pyrrole ring is susceptible to acid-catalyzed polymerization.

  • Salvageability: While challenging, it may be possible to isolate some product. First, neutralize the acid carefully. Then, attempt to extract the product with a suitable organic solvent. You may need to filter the organic layer through a pad of Celite® or silica gel to remove insoluble polymeric material before proceeding with column chromatography.

  • Prevention: To avoid this, consider using a milder acid catalyst (e.g., acetic acid instead of sulfuric acid), lowering the reaction temperature, or reducing the reaction time.

Q4: What are the recommended methods for purifying the final this compound product?

The final product contains both a basic amino group and a polar nitrile group, which can make purification challenging.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method.[4] A gradient elution system is typically required, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to elute the product.

  • Crystallization: For material that is sufficiently pure after chromatography (>90-95%), recrystallization can be an excellent final purification step to obtain highly pure, crystalline solid. Experiment with solvent systems like ethanol/water or ethyl acetate/hexane.[7]

  • Acid/Base Wash: During the initial workup, washing the organic layer with a mild aqueous base (like sodium bicarbonate) can remove acidic impurities, while a subsequent wash with brine helps remove water.

Section 2: In-Depth Troubleshooting Guide by Synthetic Route

This section provides detailed troubleshooting for specific problems encountered within the two primary synthetic pathways.

Route A: Paal-Knorr Synthesis & Reduction

This route is a two-step process, and issues can arise at either stage.

Possible Cause 1: Furan Byproduct Formation

  • Explanation: The Paal-Knorr synthesis can lead to furan formation under strongly acidic conditions (pH < 3).[8][9] The mechanism involves the enol form of one carbonyl attacking the protonated second carbonyl, followed by dehydration.[10][11] If an amine is not present or if protonation is favored over amine attack, the furan becomes a significant byproduct.

  • Solution:

    • Control Acidity: Use a weak acid like glacial acetic acid as both the catalyst and solvent.[1] Avoid strong mineral acids like HCl or H₂SO₄. The reaction should be conducted under weakly acidic to neutral conditions to favor the pyrrole pathway.[8]

    • Monitor Reaction: Use TLC or LC-MS to track the formation of the desired product versus any lower Rf, more polar byproducts.

Possible Cause 2: Incomplete Cyclization

  • Explanation: The cyclization step, which involves the attack of the amine onto the second carbonyl group to form a hemiaminal intermediate, is often the rate-determining step.[12] Insufficient heat or reaction time can lead to a stalled reaction with unreacted starting materials or intermediates.

  • Solution:

    • Optimize Temperature: Ensure the reaction is heated sufficiently, typically to reflux in acetic acid.

    • Increase Reaction Time: If monitoring shows the reaction has stalled, extending the reflux time may drive it to completion.

Possible Cause 1: Incomplete Reduction

  • Explanation: The reduction of an aromatic nitro group to an amine can be sluggish if the catalyst is not sufficiently active or if the reaction conditions are not optimal.

  • Solution:

    • Catalyst Quality: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. If the reaction is slow, the catalyst may be old or poisoned.

    • Hydrogen Source: For catalytic hydrogenation, ensure a sufficient pressure of hydrogen gas and vigorous stirring to overcome mass transfer limitations. Alternatively, use a transfer hydrogenation source like ammonium formate.

    • Alternative Reagents: If catalytic hydrogenation is problematic, consider chemical reducing agents like tin(II) chloride (SnCl₂) in HCl/ethanol or iron powder in acetic acid/ethanol.

Possible Cause 2: Formation of Undesired Byproducts

  • Explanation: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). Under certain conditions, these can dimerize to form azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds, which can complicate purification.

  • Solution:

    • Control Reaction Conditions: Ensure sufficient reducing agent and appropriate temperatures to drive the reduction completely to the amine.

    • Acidic Medium: Using reducing agents in an acidic medium (e.g., SnCl₂/HCl, Fe/AcOH) helps to protonate intermediates and prevent dimerization side reactions.

Route B: Buchwald-Hartwig Amination

This palladium-catalyzed C-N coupling is powerful but highly sensitive to reaction conditions.

Possible Cause 1: Inactive Catalyst System

  • Explanation: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst. This process, and the subsequent catalytic cycle, can be inhibited by oxygen or impurities. The choice of ligand is also critical and is highly substrate-dependent.[4]

  • Solution:

    • Use a Pre-catalyst: Modern, well-defined pre-catalysts (e.g., XPhos-Pd-G3) are often more reliable than generating the catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ as they form the active species more cleanly.[5]

    • Ligand Selection: For coupling with an electron-rich heterocycle like pyrrole, sterically hindered and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos are generally required.[13]

    • Base Selection: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective.[4] The base must be anhydrous and of high quality.

  • Explanation: A common side reaction is the reduction of the aryl halide starting material (e.g., 2-chloro-5-aminobenzonitrile) to the corresponding arene (5-aminobenzonitrile). This can occur via competing β-hydride elimination pathways from palladium intermediates or via protonolysis.[14]

  • Solution:

    • Optimize Ligand: Using sterically bulky ligands can disfavor pathways leading to dehalogenation and promote the desired C-N reductive elimination.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are free of water to minimize hydrodehalogenation.

    • Lower Temperature: If dehalogenation is severe, running the reaction at a lower temperature for a longer time may improve selectivity, although this can also slow the desired reaction.[15]

Section 3: Protocols & Data

Experimental Protocol 1: Paal-Knorr Synthesis and Subsequent Reduction

Step A: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile [1]

  • To a round-bottom flask, add 2-amino-5-nitrobenzonitrile (1.0 eq).

  • Add glacial acetic acid to serve as the solvent (approx. 2-3 mL per gram of starting material).

  • Add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction to room temperature. Pour the mixture slowly into a beaker of ice water with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the nitro-intermediate.

Step B: Reduction to this compound

  • In a flask suitable for hydrogenation, dissolve the 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) from Step A in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add Palladium on Carbon (10% Pd/C, approx. 5-10 mol% Pd) to the solution.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this 3 times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-16 hours).

  • Once complete, carefully vent the hydrogen atmosphere and purge with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Data Table 1: Typical Conditions for Buchwald-Hartwig Amination Screening
Parameter Condition A Condition B Condition C Notes
Pd Pre-catalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)Pre-catalysts are generally more reliable.
Ligand --XPhos (4.4 mol%)Ligand is required when not using a pre-catalyst.
Base NaOtBu (1.5 eq)LHMDS (1.5 eq)Cs₂CO₃ (2.0 eq)Strong bases often give higher rates but have less functional group tolerance.[4]
Solvent Toluene1,4-DioxaneCPMESolvents must be anhydrous and degassed.
Temperature 100 °C110 °C100 °CHigher temperatures may be needed for less reactive aryl chlorides.
Reference [5],[16][4],[14][4],[17]Representative conditions found in the literature.

Section 4: Visualizations & Diagrams

Reaction Mechanisms and Workflows

Paal_Knorr_Mechanism Paal-Knorr Pyrrole Synthesis Mechanism cluster_intermediates Intermediates cluster_product Product A 2-Amino-5-nitrobenzonitrile C 1,4-Dicarbonyl B 2,5-Dimethoxytetrahydrofuran (+ H⁺, -2 MeOH) B->C Hydrolysis D Hemiaminal Intermediate C->D + Amine (Attack at C=O) E Cyclized Intermediate D->E Intramolecular Attack & Dehydration F 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile E->F Dehydration & Aromatization

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Side_Reactions Common Paal-Knorr Side Reactions Start 1,4-Dicarbonyl + Amine Desired Pyrrole Product Start->Desired Weak Acid (e.g., AcOH) pH > 3 Furan Furan Byproduct Start->Furan Strong Acid (e.g., H₂SO₄) pH < 3 Polymer Polymerization / Tar Desired->Polymer Excess Acid / Heat

Caption: Competing pathways in the Paal-Knorr synthesis.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition Amine_Complex L-Pd(II)(Ar)(NR₂) OA->Amine_Complex Amine Coordination & Deprotonation Amine_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amine_Complex->Product ArX Ar-X ArX->OA Amine H-NR₂ Amine->OA Base Base Base->OA

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Low Conversion in Cross-Coupling Start Low / No Conversion Observed Check1 Check Atmosphere & Anhydrous Conditions Start->Check1 Check2 Review Reagent Quality (Base, Ligand, Solvent) Check1->Check2 OK Action1 Re-run with careful degassing and dry solvents Check1->Action1 Issue Found Check3 Confirm Temperature & Solubility Check2->Check3 OK Action2 Screen alternative ligands and bases Check2->Action2 Issue Found Action3 Increase temperature or change solvent Check3->Action3 Issue Found Success Reaction Successful Action1->Success Action2->Success Action3->Success

Caption: A logical workflow for troubleshooting low conversion.

Section 5: References

  • BenchChem Technical Support Team. (2025). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles. BenchChem.

  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia. [Link]

  • Reddit r/chemistry Community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • PrepChem. (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. PrepChem.com. [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis. BenchChem.

  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • BenchChem Technical Support Team. (2025). Side reactions and byproducts in Paal-Knorr furan synthesis. BenchChem.

  • MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • University of Glasgow. (2018). Key reactions in heterocycle synthesis. University of Glasgow.

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]

  • ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrrole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrroles, a cornerstone of medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the most common pyrrole ring formation reactions. Our focus is on not just the "how," but the "why," to empower you to make informed decisions in your experimental design.

I. The Paal-Knorr Pyrrole Synthesis: A Modern Workhorse

The Paal-Knorr synthesis is a highly reliable and versatile method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia, typically under acidic conditions.[1] Its enduring popularity is a testament to its generally high yields and straightforward procedure.[2]

Troubleshooting Guide: Paal-Knorr Synthesis

Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

A1: Low yields in a Paal-Knorr synthesis can often be traced back to several key factors:

  • Suboptimal Reaction Conditions: Traditional methods often call for prolonged heating in strong acids, which can lead to the degradation of sensitive starting materials or the pyrrole product itself.[3] Insufficient temperature or reaction time can also result in an incomplete reaction.

  • Poorly Reactive Starting Materials: Amines bearing strong electron-withdrawing groups exhibit reduced nucleophilicity and may react sluggishly.[4] Similarly, significant steric hindrance on either the 1,4-dicarbonyl compound or the amine can impede the reaction.

  • Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are critical. While catalysis is generally required, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[5]

  • Product Instability: The synthesized pyrrole may be sensitive to the acidic reaction conditions, leading to decomposition over extended reaction times.

  • Losses During Purification: The pyrrole product may be challenging to isolate from the reaction mixture, leading to an artificially low apparent yield.[6]

Q2: I'm observing a significant amount of a major byproduct. What is it likely to be, and how can I minimize its formation?

A2: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[4] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound, competing with the desired reaction with the amine.

To minimize furan formation:

  • Maintain Optimal pH: The reaction should be conducted under neutral or weakly acidic conditions.[5] The use of a weak acid, such as acetic acid, is often sufficient to catalyze the reaction without promoting significant furan formation. Avoid using amine/ammonium hydrochloride salts, which can lower the pH to a level that favors the furan byproduct.[5]

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate the furan-forming side reaction. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Summary: Catalyst Performance in Paal-Knorr Synthesis

The choice of catalyst can dramatically impact the efficiency of the Paal-Knorr synthesis. Below is a comparison of various catalysts under different conditions.

1,4-Dicarbonyl CompoundAmineCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineAcetic AcidReflux->3h>60[7]
2,5-HexanedioneAnilineI₂ (10)NoneRoom Temp5 min98[7]
2,5-HexanedioneBenzylamineSaccharin (25)Toluene11012h86[7]
2,5-HexanedioneAnilineCitric Acid (10)Ball MillRoom Temp30 min87[8]
AcetonylacetoneAnilineMIL-53(Al)None (Sonication)-15 min96[9]
2,5-HexanedioneBenzylamineNoneWater10015 min96[10]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol provides a general method for a rapid and efficient Paal-Knorr synthesis using microwave irradiation.

  • Reactant Preparation: In a 0.5-2 mL microwave vial, add a solution of the 1,4-diketone (1.0 eq) in ethanol.

  • Addition of Reagents: Add glacial acetic acid (e.g., 40 µL for a 0.0374 mmol scale) and the primary aryl amine (3 equivalents) to the vial.[3]

  • Microwave Irradiation: Seal the microwave vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to rapidly reach the target temperature, then reduced to maintain it.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic phases, wash with brine, and dry over magnesium sulfate. Evaporate the solvent under reduced pressure. Purify the crude material by column chromatography to yield the desired substituted pyrrole.[3]

Mechanism and Troubleshooting Workflow

paal_knorr_mechanism start 1,4-Dicarbonyl + Amine hemiaminal Hemiaminal Intermediate start->hemiaminal + H⁺, - H₂O furan Furan Byproduct start->furan Acid-Catalyzed Cyclization (pH < 3) cyclized 2,5-Dihydroxytetrahydropyrrole hemiaminal->cyclized Intramolecular Attack pyrrole Pyrrole Product cyclized->pyrrole - 2H₂O

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

II. The Knorr Pyrrole Synthesis: A Classic Route to Highly Substituted Pyrroles

The Knorr pyrrole synthesis is a widely used method for preparing substituted pyrroles from the condensation of an α-amino-ketone with a compound containing an activated methylene group, such as a β-ketoester.[11]

Troubleshooting Guide: Knorr Synthesis

Q1: My Knorr synthesis is giving a low yield. What are the primary reasons?

A1: Low yields in the Knorr synthesis can often be attributed to the following:

  • Instability of the α-Amino-ketone: α-Amino-ketones are notoriously unstable and prone to self-condensation, which forms pyrazine byproducts.[12] To circumvent this, they are almost always prepared in situ. A common method is the reduction of an α-oximino-ketone using zinc dust in acetic acid.[11]

  • Purity of Starting Materials: Impurities in either the α-amino-ketone precursor or the β-ketoester can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that require careful optimization for specific substrates. Traditional methods often require harsh conditions, such as prolonged heating in strong acid, which can degrade the product.

Q2: How can I prevent the self-condensation of the α-amino-ketone?

A2: The most effective strategy is the in situ generation of the α-amino-ketone. The original Knorr synthesis employed the reduction of an α-oximinoacetoacetate with zinc dust in glacial acetic acid.[11] Modern practice involves the gradual addition of the oxime solution and zinc dust to a well-stirred solution of the β-ketoester in glacial acetic acid.[11] This ensures that the concentration of the reactive α-amino-ketone remains low throughout the reaction, minimizing self-condensation.

Experimental Protocol: The Original Knorr Pyrrole Synthesis

This protocol describes the classic synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, often referred to as "Knorr's Pyrrole."

  • Preparation of the Oxime: Dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. While cooling, slowly add one equivalent of a saturated aqueous solution of sodium nitrite.

  • In situ Reduction and Condensation: In a separate flask, prepare a well-stirred solution of ethyl acetoacetate (1 equivalent) in glacial acetic acid. Gradually add the oxime solution from the previous step and zinc dust to this mixture. The reaction is exothermic and may require external cooling to prevent the mixture from boiling.[11]

  • Work-up and Purification: After the reaction is complete, the product can be isolated and purified by recrystallization. For example, by adding cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product, which is then collected by vacuum filtration and washed with cold water.

Mechanism and Troubleshooting Workflow

knorr_synthesis_mechanism start α-Amino-ketone + β-Ketoester imine Imine Intermediate start->imine Condensation enamine Enamine Tautomer imine->enamine Tautomerization cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized->pyrrole - H₂O, Aromatization

Caption: Mechanism of the Knorr Pyrrole Synthesis.

III. The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole.[13] This method is valued for its ability to rapidly generate complex pyrroles in a single step.

Troubleshooting Guide: Hantzsch Synthesis

Q1: I am observing significant byproduct formation in my Hantzsch synthesis. How can I improve the chemoselectivity?

A1: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Here are some troubleshooting strategies:

  • Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. To ensure this step is efficient, consider using a slight excess of the amine.

  • N-Alkylation vs. C-Alkylation: The enamine intermediate can react with the α-haloketone through either N-alkylation or C-alkylation. The desired pathway for pyrrole formation is C-alkylation. The choice of solvent can influence this selectivity, with protic solvents often favoring the desired C-alkylation.

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[14]

Q2: The purification of my Hantzsch pyrrole product is proving difficult. Any suggestions?

A2: Purification can be challenging due to the presence of unreacted starting materials, side products, and potentially polymeric materials.

  • Chromatography: Silica gel column chromatography is a standard method for purification. Careful selection of the eluent system is crucial for separating the desired product from closely related impurities.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Solid-Phase Synthesis: For library synthesis, adapting the Hantzsch reaction to a solid support can greatly simplify purification, as excess reagents and byproducts can be washed away.

Data Summary: Hantzsch Pyrrole Synthesis Conditions
β-Ketoesterα-HaloketoneAmineSolventTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetateChloroacetoneAmmoniaEthanolReflux2-4Moderate
Ethyl benzoylacetatePhenacyl bromideAnilineEthanolReflux375
Methyl acetoacetate3-Chloro-2,4-pentanedioneMethylamineMethanolRoom Temp2465
Ethyl 4,4,4-trifluoroacetoacetateBromoacetaldehydeBenzylamineDichloromethaneReflux658
Mechanism and Troubleshooting Workflow

hantzsch_synthesis_mechanism start β-Ketoester + Amine enamine Enamine Intermediate start->enamine alkylated C-Alkylated Intermediate enamine->alkylated + α-Haloketone cyclized Cyclized Intermediate alkylated->cyclized Intramolecular Condensation pyrrole Substituted Pyrrole cyclized->pyrrole - H₂O, Aromatization start_halo α-Haloketone start_halo->alkylated

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

IV. The Barton-Zard Pyrrole Synthesis: A Route to 3,4-Disubstituted Pyrroles

The Barton-Zard synthesis is a powerful method for preparing pyrroles through the base-catalyzed reaction of a nitroalkene with an α-isocyanoacetate.[15] This reaction is particularly useful for accessing pyrroles with substitution at the 3 and 4 positions.

Troubleshooting Guide: Barton-Zard Synthesis

Q1: My Barton-Zard reaction is giving a low yield and/or side products. What are the common pitfalls?

A1: Common issues in the Barton-Zard synthesis and their solutions include:

  • Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate is often ideal.[14] Stronger, nucleophilic bases can lead to side reactions with the starting materials.

  • Solvent Choice: The solvent can influence the reaction rate and selectivity. Aprotic solvents such as THF, acetonitrile, or ethanol are commonly used.

  • Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can sometimes lead to decomposition.

  • Purity of Reagents: As with other syntheses, the purity of the nitroalkene and α-isocyanoacetate is important for achieving high yields.

Data Summary: Barton-Zard Synthesis Conditions
Nitroalkene Substrateα-Isocyanide SubstrateBaseSolventYield (%)Reference
2-Phenyl-1-nitroetheneEthyl isocyanoacetateK₂CO₃Ethanol94[16]
2-(4-Chlorophenyl)-1-nitroetheneEthyl isocyanoacetateK₂CO₃Ethanol85[16]
1-NitrocyclohexeneEthyl isocyanoacetateDBUTHF78[1]
3-Nitro-2H-chromeneEthyl isocyanoacetateK₂CO₃Ethanol63-94[17]
Experimental Protocol: Barton-Zard Synthesis of a 3,4-Disubstituted Pyrrole

This protocol describes a general procedure for the Barton-Zard synthesis.

  • Reaction Setup: To a solution of the substituted (E)-nitrostilbene (1.0 eq) and ethyl isocyanoacetate (1.0 eq) in ethanol, add potassium carbonate (1.5 eq).[1]

  • Reaction: Reflux the reaction mixture for 30 minutes. Monitor the completion of the reaction by TLC.

  • Work-up: After cooling the mixture to room temperature, pour it into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3,4-diarylpyrrole-2-carboxylate.[1]

Mechanism and Troubleshooting Workflow

barton_zard_mechanism start α-Isocyanoacetate enolate Isocyanoacetate Enolate start->enolate + Base michael_adduct Michael Adduct enolate->michael_adduct + Nitroalkene (Michael Addition) cyclized Cyclized Intermediate michael_adduct->cyclized 5-endo-dig Cyclization elimination Pyrroline Intermediate cyclized->elimination Elimination of Nitro Group pyrrole Substituted Pyrrole elimination->pyrrole Tautomerization nitroalkene Nitroalkene nitroalkene->michael_adduct base Base base->enolate

Caption: Mechanistic pathway of the Barton-Zard synthesis.

V. General Troubleshooting and Purification

Troubleshooting Flowchart for Low Yields

troubleshooting_flowchart decision decision start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents decision_reagents decision_reagents check_reagents->decision_reagents Reagents Pure? optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst, Solvent) decision_yield decision_yield optimize_conditions->decision_yield Yield Improved? analyze_byproducts Analyze for Side Products (TLC, NMR, GC-MS) decision_byproducts decision_byproducts analyze_byproducts->decision_byproducts Major Byproducts? evaluate_workup Evaluate Workup and Purification Method decision_loss decision_loss evaluate_workup->decision_loss Product Loss During Purification? end Improved Yield purify_reagents Purify/Replace Reagents purify_reagents->check_reagents adjust_conditions Adjust Conditions to Minimize Byproducts adjust_conditions->optimize_conditions modify_purification Modify Purification Protocol modify_purification->evaluate_workup decision_reagents->optimize_conditions Yes decision_reagents->purify_reagents No decision_yield->analyze_byproducts No decision_yield->end Yes decision_byproducts->evaluate_workup No decision_byproducts->adjust_conditions Yes decision_loss->end No decision_loss->modify_purification Yes

Caption: A logical workflow for troubleshooting low yields in organic synthesis.

FAQs on Purification

Q1: My purified pyrrole darkens upon exposure to air and light. How can I prevent this?

A1: Pyrrole and many of its derivatives are susceptible to oxidation and polymerization, often forming a dark-colored material referred to as "pyrrole black." To minimize this degradation:

  • Distill Immediately Before Use: For volatile pyrroles, distillation is the most effective method to obtain a pure, colorless product.

  • Store Under an Inert Atmosphere: Keep the purified pyrrole under nitrogen or argon to prevent oxidation.

  • Protect from Light: Store in an amber vial or a flask wrapped in aluminum foil.

  • Refrigerate or Freeze: Lowering the storage temperature can significantly slow down degradation.

Q2: What are the most common impurities in crude pyrrole synthesis products and how can they be removed?

A2: Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: These can typically be removed by column chromatography or by washing the organic extract with acidic or basic solutions to remove basic or acidic starting materials, respectively.

  • Water: Often present from the reaction or work-up. It can be removed by drying the organic solution over an anhydrous salt like sodium sulfate or magnesium sulfate, or by azeotropic distillation.

  • Solvent Residues: Can be removed by evaporation under reduced pressure, taking care not to lose a volatile product.

  • Catalyst Residues: Heterogeneous catalysts can be filtered off. Soluble catalysts may require an aqueous wash or column chromatography for removal.

References

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018). RGM College Of Engineering and Technology. Retrieved January 12, 2026, from [Link]

  • Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Barton–Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles. (2023). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Barton–Zard reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Paal–Knorr Pyrrole Synthesis in Water. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • Barton-Zard Reaction. (n.d.). SynArchive. Retrieved January 12, 2026, from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Hantzsch Pyrrole Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pyrroles by the Hantzsch synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Hantzsch Pyrrole Synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • The effect of different catalysts in the Paal-Knorr reaction a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Barton–Zard reaction. (n.d.). Wikiwand. Retrieved January 12, 2026, from [Link]

  • Hantzch synthesis of pyrrole. (n.d.). Química Organica.org. Retrieved January 12, 2026, from [Link]

  • Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • Barton-Zard Pyrrole Synthesis. (2020). ALL ABOUT CHEMISTRY. Retrieved January 12, 2026, from [Link]

  • How Do I Get Better Yields In The Lab? (2023). Reddit. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Synthesis Problems. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Stability of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-amino-2-(1H-pyrrol-1-yl)benzonitrile. This guide is intended for researchers, scientists, and drug development professionals to provide insights and solutions for potential stability issues encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Degradation of this compound

If you suspect that your solution of this compound has degraded, this step-by-step guide will help you identify the potential cause and implement corrective actions.

Symptoms of Degradation:

  • A noticeable change in the color of the solution (e.g., from colorless to yellow or brown).

  • The appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

  • A decrease in the expected potency or yield in your reaction.

  • Changes in the pH of the solution over time.

Workflow for Troubleshooting Suspected Degradation

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Analysis & Action A Suspected Degradation (e.g., color change, unexpected peaks) B 1. Review Storage and Handling A->B Check storage conditions: - Temperature - Light exposure - Inert atmosphere C 2. Analyze Solution Preparation B->C Examine preparation protocol: - Solvent choice - pH of solution - Temperature during dissolution D 3. Confirm Degradation Analytically C->D Perform HPLC or LC-MS analysis to identify degradation products E Identify Root Cause D->E Degradation Confirmed G No Degradation Detected (Review other experimental parameters) D->G No Degradation Detected F Implement Corrective Measures E->F Based on identified cause, - Adjust pH - Change solvent - Protect from light/heat cluster_0 Hydrolysis Pathway cluster_1 Oxidative Pathway A This compound B 5-amino-2-(1H-pyrrol-1-yl)benzamide A->B H₂O / H⁺ or OH⁻ D Oxidized Intermediates A->D O₂ / Light C 5-amino-2-(1H-pyrrol-1-yl)benzoic acid B->C H₂O / H⁺ or OH⁻ E Colored Oligomers/Polymers D->E Polymerization

Caption: Potential degradation pathways for this compound.

Q2: What are the optimal storage conditions for solutions of this compound?

To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of hydrolysis and oxidation.
Light Protect from light (amber vials)Minimizes light-induced degradation of the pyrrole ring.
Atmosphere Under an inert atmosphere (Argon or Nitrogen)Prevents oxidation of the pyrrole moiety.
Solvent Aprotic solvents (e.g., DMSO, DMF, Acetonitrile)Minimizes the risk of nitrile hydrolysis. [1]

For the solid compound, storage in a cool, dry, and dark place under an inert atmosphere is recommended to ensure long-term stability. [1][2]

Q3: How does pH affect the stability of this compound in aqueous or protic solutions?

The stability of the nitrile group is highly dependent on pH. Both acidic (pH < 6) and basic (pH > 8) conditions can significantly accelerate the rate of hydrolysis to the corresponding benzamide and subsequently to the benzoic acid. [1]For applications requiring aqueous solutions, it is crucial to maintain a neutral pH (6.5-7.5) using a suitable buffer system.

Q4: I am observing poor solubility of this compound in my chosen solvent. What can I do?

Poor solubility can be due to a mismatch in polarity between the compound and the solvent. This compound is a moderately polar molecule.

  • Recommended Solvents: It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in acetonitrile, THF, and ethyl acetate. * Improving Solubility: Gentle heating and sonication can help to increase the rate of dissolution. However, prolonged heating at elevated temperatures should be avoided to prevent degradation. [1]* Co-solvents: If working in a less polar solvent, adding a small amount of a co-solvent like DMSO or DMF can significantly improve solubility.

Q5: What analytical techniques are recommended for assessing the stability of this compound?

A stability-indicating analytical method is crucial for accurately determining the purity of your compound and identifying any degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating the parent compound from its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly recommended as it can help in the identification of unknown peaks by providing mass information of the degradation products.

Experimental Protocol: Stability Assessment by HPLC

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Forced Degradation Study (Optional but Recommended):

    • Acidic: Add a small amount of dilute HCl to an aliquot of the stock solution.

    • Basic: Add a small amount of dilute NaOH to another aliquot.

    • Oxidative: Add a small amount of dilute H₂O₂ to a third aliquot.

    • Thermal: Heat an aliquot at a moderately elevated temperature (e.g., 60°C).

    • Photolytic: Expose an aliquot to UV light.

  • Time-Point Analysis:

    • Inject a sample of the freshly prepared stock solution (T=0) into the HPLC system to establish the initial purity.

    • Store the stock solution under the desired experimental conditions and inject aliquots at various time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.

    • Observe the appearance and increase in the peak areas of any new peaks, which represent degradation products.

References

  • 4-Aminobenzonitrile - Solubility of Things. Available from: [Link]

  • Liu, X. et al. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water Research. 2007;41(14):3137-45. Available from: [Link]

Sources

preventing degradation of aminobenzonitrile compounds during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Challenges of Aminobenzonitriles

Aminobenzonitrile scaffolds are of paramount importance in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and agrochemicals.[1][2][3] Their unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse chemical transformations.[2][4] However, this reactivity also presents significant challenges, as these compounds are susceptible to degradation under various synthetic conditions.

This technical support guide is designed to provide researchers with the expertise and practical troubleshooting strategies necessary to prevent the degradation of aminobenzonitrile compounds during synthesis. By understanding the common degradation pathways and implementing the robust protocols outlined below, you can enhance reaction yields, improve product purity, and ensure the successful progression of your research and development efforts.

Part 1: Understanding Common Degradation Pathways

The key to preventing degradation is to first understand the underlying chemical mechanisms. Aminobenzonitriles are primarily susceptible to three main degradation pathways: hydrolysis, oxidation, and polymerization.

Hydrolysis of the Nitrile Group

Under both acidic and basic conditions, the nitrile group (-C≡N) is susceptible to hydrolysis. This reaction typically proceeds in two stages: first to a primary amide (-CONH₂), and then further to a carboxylic acid (-COOH).[5][6][7]

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water.[5] Subsequent tautomerization and further hydrolysis of the resulting amide leads to the corresponding aminobenzoic acid.[5]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group initiates the hydrolysis.[7][8] This pathway is often more aggressive and can be difficult to control.

Consequence: Formation of aminobenzamide and aminobenzoic acid impurities, which can be challenging to separate from the desired product and can interfere with subsequent reactions.

Oxidation of the Amino Group

The amino group (-NH₂) is an electron-donating group that activates the aromatic ring, but it is also susceptible to oxidation. Exposure to air, oxidizing agents, or even certain metal catalysts can lead to the formation of colored impurities.[9]

Consequence: The reaction mixture may darken, and the final product can be contaminated with highly colored byproducts, complicating purification and potentially affecting biological assays. Storage in a cool, dark place under an inert atmosphere is recommended to prevent long-term degradation.[9]

Polymerization

Under certain conditions, particularly in the presence of strong acids or upon heating, aminobenzonitriles can undergo polymerization.[10][11] The nitrile groups can react with each other, leading to the formation of complex polymeric materials.

Consequence: Significant loss of the desired monomeric product, formation of intractable tars, and a drastic reduction in yield.

Part 2: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of aminobenzonitrile compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What's happening and how can I prevent it?

A1: A dark coloration is a classic sign of oxidation of the amino group.[9] Amines, especially on an electron-rich aromatic ring, are sensitive to air and trace metal impurities.

  • Immediate Action: Ensure your reaction is running under an inert atmosphere (e.g., Nitrogen or Argon). Use a bubbler or a balloon filled with inert gas.

  • Preventative Measures:

    • Solvent Purity: Use freshly distilled or high-purity, degassed solvents. Solvents can contain dissolved oxygen or peroxide impurities.

    • Reagent Quality: Ensure all starting materials and reagents are of high purity.

    • Protecting Groups: If the reaction conditions are harsh, consider protecting the amino group. (See Part 3 for a detailed discussion).

Q2: My NMR analysis shows the presence of aminobenzamide and/or aminobenzoic acid in my final product. How did these form?

A2: This indicates that hydrolysis of the nitrile group has occurred.[5][6] This is common if your reaction or workup involves prolonged exposure to acidic or basic aqueous conditions.

  • Troubleshooting:

    • pH Control: Carefully monitor and control the pH during the reaction and workup. If an aqueous workup is necessary, perform it quickly and at low temperatures. Use buffered solutions where appropriate.

    • Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water.

    • Reaction Time & Temperature: Minimize reaction times and temperatures where possible, as hydrolysis is often accelerated by heat.

Q3: The solubility of my 4-aminobenzonitrile is very low in my chosen solvent. What can I do?

A3: 4-aminobenzonitrile is a crystalline solid with limited solubility in many common non-polar organic solvents.[3][12]

  • Solutions:

    • Solvent Screening: Test solubility in a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) and polar protic solvents (e.g., ethanol, isopropanol).[1][12]

    • Use of a Co-solvent: Adding a small amount of a solvent in which the compound is highly soluble (like DMF or DMSO) can help dissolve it in a less ideal primary solvent.[12]

    • Gentle Warming: Gently heating the mixture can significantly improve solubility.[12] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. The melting point of 4-aminobenzonitrile is 83-87 °C.[3]

Q4: I have a low yield in my Sandmeyer reaction to produce an aminobenzonitrile. What are the common pitfalls?

A4: The Sandmeyer reaction requires careful control of conditions. Low yields often stem from a few key issues:

  • Incomplete Diazotization: Ensure the complete conversion of the primary amine to the diazonium salt. You can check for excess nitrous acid using starch-iodide paper.[13]

  • Temperature Control: The diazotization step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Catalyst Activity: The copper(I) cyanide catalyst must be active and properly prepared.[13]

Troubleshooting Flowchart: Diagnosing Synthesis Failures

Below is a logical workflow to help diagnose and resolve common issues during aminobenzonitrile synthesis.

G Start Synthesis Issue Observed (e.g., Low Yield, Impurities) Check_Purity 1. Assess Purity of Starting Materials & Reagents Start->Check_Purity Check_Reaction 2. Analyze Reaction Mixture (TLC, LC-MS) Check_Purity->Check_Reaction Dark_Color Problem: Dark Coloration / Tar Check_Reaction->Dark_Color Dark color? Hydrolysis_Impurity Problem: Hydrolysis Impurities (Amide, Carboxylic Acid) Check_Reaction->Hydrolysis_Impurity Amide/Acid peaks? No_Product Problem: No/Low Conversion Check_Reaction->No_Product Mainly starting material? Oxidation Cause: Oxidation of Amino Group Dark_Color->Oxidation Hydrolysis Cause: Nitrile Hydrolysis Hydrolysis_Impurity->Hydrolysis Conditions Cause: Suboptimal Conditions or Reagent Inactivity No_Product->Conditions Sol_Oxidation Solution: - Use Inert Atmosphere (N₂/Ar) - Degas Solvents - Consider Protecting Group Oxidation->Sol_Oxidation Sol_Hydrolysis Solution: - Use Anhydrous Conditions - Control pH During Workup - Minimize Reaction Time/Temp Hydrolysis->Sol_Hydrolysis Sol_Conditions Solution: - Verify Reagent Activity - Optimize Temp & Time - Check Reaction Stoichiometry Conditions->Sol_Conditions

Caption: Troubleshooting workflow for aminobenzonitrile synthesis.

Part 3: Proactive Prevention: The Role of Protecting Groups

The most robust strategy to prevent degradation of the amino group is to temporarily "protect" it.[14] A protecting group masks the amine's reactivity, allowing other chemical transformations to occur on the molecule, and can then be cleanly removed.[15]

Why Protect the Amino Group?
  • Prevents Oxidation: A protected amino group is significantly less susceptible to oxidation.

  • Blocks Unwanted Reactions: It prevents the amine from acting as a nucleophile and reacting with electrophiles intended for other parts of the molecule.[15]

  • Improves Solubility: Often, the protected intermediate has better solubility characteristics in common organic solvents.

Comparison of Common Amino Protecting Groups

The choice of protecting group is critical and depends on the stability required and the conditions for its eventual removal.[15]

Protecting GroupStructureProtection ReagentStabilityCleavage ConditionsAdvantages & Disadvantages
Boc (tert-Butoxycarbonyl)-C(O)O-tBuDi-tert-butyl dicarbonate (Boc)₂OStable to base, hydrogenolysis. Labile to acid.Strong acid (e.g., TFA, HCl in dioxane)Pro: Easy to introduce and remove.[15] Con: Not suitable for reactions requiring strong acid.
Cbz (Carboxybenzyl)-C(O)OCH₂PhBenzyl chloroformateStable to acid, base. Labile to hydrogenolysis.H₂, Pd/C (Hydrogenolysis)Pro: Orthogonal to Boc.[16] Con: Requires hydrogenation setup; not suitable if other reducible groups are present.
Ac (Acetyl)-C(O)CH₃Acetic anhydride, Acetyl chlorideVery stable.Strong acid or base, often with heating.Pro: Inexpensive, very stable. Con: Harsh removal conditions can damage the main molecule.[4]

Part 4: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common procedures relevant to aminobenzonitrile synthesis and purification.

Protocol 1: Boc Protection of 4-Aminobenzonitrile

Objective: To protect the amino group of 4-aminobenzonitrile as a tert-butyl carbamate to prevent side reactions during subsequent synthetic steps.

Materials:

  • 4-Aminobenzonitrile (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminobenzonitrile and dissolve it in anhydrous THF.

  • Base Addition: Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes at room temperature.

  • Boc Anhydride Addition: Dissolve (Boc)₂O in a small amount of anhydrous THF and add it dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-Boc-4-aminobenzonitrile.

Protocol 2: Purification of 4-Aminobenzonitrile by Recrystallization

Objective: To remove impurities from crude 4-aminobenzonitrile, particularly colored oxidation byproducts.

Materials:

  • Crude 4-Aminobenzonitrile

  • Deionized water

  • Activated charcoal (optional, for decolorizing)

  • Erlenmeyer flask, hot plate, Büchner funnel, vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 4-aminobenzonitrile and the minimum amount of hot deionized water required to fully dissolve the solid.[9] Stir and heat on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the mixture briefly.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[9]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any soluble impurities.[9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to obtain pure 4-aminobenzonitrile.

References

  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from homework.study.com/explanation/write-an-equation-that-illustrates-the-mechanism-of-the-basic-hydrolysis-of-benzonitrile-to-benzoic-acid.html
  • BenchChem. (2025). Troubleshooting poor solubility of 4-Aminobenzonitrile in reaction solvents. Retrieved from

  • Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile. Retrieved from

  • BenchChem. (2025). How to improve the yield of 4-Aminobenzonitrile synthesis reactions. Retrieved from

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from

  • BenchChem. (2025). Technical Support Center: Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile. Retrieved from

  • Brainly.in. (2020). Write reaction showing conversion of Benzonitrile into benzoic acid.
  • Prezi. (2014). Mechanism of the hydrolysis of benzonitrile to benzoic acid. Retrieved from prezi.com/view/p5hQk3b8yG7n4X9Zf9jR/
  • BenchChem. (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. Retrieved from

  • ChemicalBook. (n.d.). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Retrieved from

  • Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile. Retrieved from patents.google.
  • Solubility of Things. (n.d.). 4-Aminobenzonitrile. Retrieved from solubilityofthings.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/23%3A_Organic_Nitrogen_Compounds_I_-_Amines/23.13%3A_Protection_of_Amino_Groups_in_Synthesis
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications. Retrieved from

  • BenchChem. (2025). Technical Guide to Research-Grade 4-Aminobenzonitrile: Commercial Availability, Purity, and Applications. Retrieved from

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from typeset.io/papers/amino-acid-protecting-groups-1y0z2x1e1r
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from

  • Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from

Sources

Technical Support Center: Strategies for Enhancing the Reactivity of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-amino-2-(1H-pyrrol-1-yl)benzonitrile. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this molecule's amino group. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to make informed decisions to overcome synthetic hurdles.

Core Concept: Understanding the Deactivated Nature of the Amino Group

The primary challenge in working with this compound stems from the electronic properties of the molecule. The amino group, while seemingly a standard aniline, is significantly deactivated. Its nucleophilicity and basicity are substantially reduced by the powerful electron-withdrawing effect of the nitrile (-CN) group positioned para to it. This effect, operating through both induction and resonance, pulls electron density away from the nitrogen atom's lone pair, making it less available to participate in chemical reactions. While the ortho pyrrole ring is electron-rich, its position meta to the amino group means its ability to donate electron density via resonance is minimal, and its steric bulk can further hinder reactions.

This inherent electronic deficiency is the root cause of most reactivity issues.[1][2]

G RCOOH Carboxylic Acid (R-COOH) OAE O-Acylisourea Intermediate RCOOH->OAE + EDC EDC EDC Acyl_Im Highly Reactive N-Acylpyridinium Ion OAE->Acyl_Im + DMAP - EDC-Urea DMAP DMAP Amide Product (Amide) Acyl_Im->Amide + Ar-NH2 Amine Deactivated Aniline (Ar-NH2) Amide->DMAP Regenerates DMAP

Caption: EDC/DMAP catalytic cycle for amide bond formation.

Experimental Protocol: EDC/DMAP Coupling [3][4]

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 1.0–1.2 eq), and hydroxybenzotriazole (HOBt, 0.1 eq).

  • Dissolution: Dissolve the solids in an anhydrous aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add this compound (1.1 eq) to the solution. If the carboxylic acid or aniline has a potentially acidic proton, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Initiation: Cool the mixture in an ice bath (0 °C). Add EDC (1.0–1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18–24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate, wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Strategy B: Increase the Amine's Nucleophilicity

For particularly stubborn couplings, you can deprotonate the amino group to form the corresponding amide anion, a vastly more powerful nucleophile. This requires strictly anhydrous conditions and a strong, non-nucleophilic base.

Experimental Protocol: Deprotonation followed by Acylation [5]

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C or -78 °C. Slowly add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or n-butyllithium (n-BuLi, 1.1 eq). Stir for 30-60 minutes at this temperature.

  • Acylation: Slowly add the acylating agent (e.g., an acyl chloride, 1.0 eq) dissolved in anhydrous THF via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with an organic solvent, wash, dry, and purify as described above.

MethodKey ReagentsProsCons
Standard Acyl Chloride Acyl Chloride, Et₃NSimple, inexpensive reagents.Often fails for deactivated amines.
EDC/DMAP/HOBt Coupling EDC, DMAP, HOBtHighly effective for deactivated amines, mild conditions. [3][4]More expensive, more complex workup.
Deprotonation First NaH or n-BuLi, Acyl ChlorideVery powerful, can overcome extreme deactivation. [5]Requires strict anhydrous/inert conditions, strong bases are hazardous.
FAQ 2: I'm struggling with a Buchwald-Hartwig amination. What can I do to improve the yield?

Question Details: "I am trying to couple this compound with an aryl bromide using a standard Pd(OAc)₂/BINAP catalyst system, but the reaction is sluggish and incomplete."

Root Cause Analysis: The same low nucleophilicity that plagues amide couplings also hinders metal-catalyzed C-N bond formation. Furthermore, standard palladium catalyst systems may not be active enough for such a challenging substrate. The key steps of the catalytic cycle—oxidative addition and reductive elimination—need to be accelerated.

Troubleshooting Strategies & Protocols:

Success with electron-deficient anilines in Buchwald-Hartwig cross-coupling hinges on three components: the palladium source, the ligand, and the base. [4]

  • Palladium Precatalyst: Use a modern, well-defined palladium precatalyst. These are air-stable and ensure the efficient generation of the active Pd(0) species in solution. G3 (third-generation) or G4 (fourth-generation) precatalysts are excellent choices (e.g., XPhos Pd G3).

  • Ligand: Employ electron-rich, bulky biaryl phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to promote the crucial reductive elimination step involving electron-deficient substrates. [4]* Base: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond of the aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the bases of choice. [4] Experimental Protocol: Optimized Buchwald-Hartwig Amination [4]

  • Preparation: In a glovebox or using Schlenk technique, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried reaction vessel.

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 80–110 °C with vigorous stirring for 12–24 hours.

  • Monitoring & Workup: Monitor by LC-MS. After completion, cool to room temperature, quench with water, and extract with an organic solvent. The subsequent workup and purification follow standard procedures.

FAQ 3: Are there any reaction conditions I should avoid to prevent side reactions?

Question Details: "I'm concerned about the stability of the pyrrole ring and the nitrile group under my planned reaction conditions. What should I watch out for?"

Root Cause Analysis: While the amino group is the intended site of reaction, other functional groups in the molecule can be sensitive to certain reagents and conditions.

Potential Side Reactions and Mitigation:

Functional GroupIncompatible ConditionsPotential Side ReactionMitigation Strategy
Pyrrole Ring Strong, non-aqueous acids (e.g., neat TFA, H₂SO₄)Acid-catalyzed polymerization or electrophilic substitution on the pyrrole ring. [6]Use buffered systems or non-acidic conditions. If an acid is required, use it catalytically and at low temperatures.
Nitrile Group Prolonged heating in strong aqueous acid (e.g., refluxing 6M HCl)Hydrolysis to a carboxylic acid.Use milder conditions. If hydrolysis is observed, reduce reaction time and/or temperature.
Nitrile Group Prolonged heating in strong aqueous base (e.g., refluxing 6M NaOH)Hydrolysis to a primary amide or carboxylic acid.Avoid strongly basic aqueous conditions at high temperatures.
Entire Molecule Harsh oxidizing agentsOxidation of the electron-rich pyrrole or aniline moieties. [1]Use specific and mild reagents for any desired oxidations.

By understanding the electronic and steric factors governing the reactivity of this compound, you can select the appropriate reaction conditions to achieve your desired transformation efficiently and with minimal side products.

References

  • Chemistry Stack Exchange. (2025). Compare basicity of aniline and pyrrole. [Link]

  • Taday, J. H., et al. (2003). Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices. Organic Letters. [Link]

  • Frost, C. G., & Moseley, J. D. (2005). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]

  • Dubey, R., & Tenti, G. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. National Institutes of Health. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Chemistry Stack Exchange. (2020). Why is aniline more basic than pyrrole?[Link]

  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]

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Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Evaluating the Potential of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The relentless pursuit of novel, selective, and potent kinase inhibitors is driven by the need to overcome acquired resistance to existing therapies and to minimize off-target effects. This has led to the exploration of a vast chemical space for new molecular scaffolds that can serve as the foundation for the next generation of kinase-targeted drugs.

This guide provides a comparative analysis of kinase inhibitor scaffolds, with a special focus on the potential of the underexplored 5-amino-2-(1H-pyrrol-1-yl)benzonitrile scaffold. While extensive public data on the kinase inhibitory activity of this specific molecule is limited, its structural features suggest it may serve as a valuable starting point for the design of novel kinase inhibitors. We will dissect the key attributes of this scaffold in comparison to well-established kinase inhibitor backbones, and provide a comprehensive, field-proven experimental workflow for its evaluation.

Deconstructing the this compound Scaffold: A Hypothetical Analysis

The this compound scaffold integrates two key pharmacophoric elements often found in kinase inhibitors: a substituted aminobenzonitrile core and a pyrrole ring.

  • The Aminobenzonitrile Moiety: The 2-aminobenzonitrile fragment is a known hinge-binding motif in several kinase inhibitors. The amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile can act as a hydrogen bond acceptor, allowing for critical interactions with the kinase hinge region.

  • The Pyrrole Ring: The pyrrole ring is a versatile heterocyclic moiety found in numerous bioactive molecules, including kinase inhibitors. It can engage in various non-covalent interactions within the ATP-binding pocket, including hydrophobic interactions and pi-stacking. Its substitution pattern can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.

The combination of these features in a relatively simple, synthetically accessible scaffold makes this compound an intriguing candidate for fragment-based drug discovery and lead optimization campaigns.

Comparative Analysis of Kinase Inhibitor Scaffolds

To understand the potential of the this compound scaffold, it is essential to compare it with other well-established kinase inhibitor scaffolds. The following table summarizes the key characteristics of several prominent scaffolds.

ScaffoldKey Features & InteractionsKnown Targets (Examples)AdvantagesDisadvantages
Quinazoline Hinge binding via N1 and N3. Extensive SAR is available.EGFR, VEGFR, PDGFRWell-established, high potency achievable, synthetically versatile.Can suffer from off-target effects, resistance mutations can arise.
Pyrrolo[2,3-d]pyrimidine Isostere of adenine, forms two hydrogen bonds with the hinge region.JAK family, ALK, SrcHigh potency, often good selectivity, mimics natural ATP substrate.Can have complex synthesis, potential for off-target effects on other ATP-binding proteins.
Indolin-2-one Hinge binding via the oxindole nitrogen and carbonyl oxygen.VEGFR, PDGFR, c-KitOrally bioavailable, multi-targeting capabilities.Often less selective, potential for cardiotoxicity with some analogs.
Aminopyrazole Can form multiple hydrogen bonds with the hinge region.CDK, p38 MAPKGood lead-like properties, synthetically tractable.Can have lower potency compared to other scaffolds, requires optimization for selectivity.
This compound (Hypothetical) Potential hinge binding via aminobenzonitrile. Pyrrole for diverse interactions.To be determinedSimple, novel scaffold, potential for good physicochemical properties.Lack of established SAR, target profile unknown, potency and selectivity are yet to be demonstrated.

Experimental Workflow for the Evaluation of this compound

For researchers and drug development professionals interested in exploring the potential of this novel scaffold, a systematic and rigorous experimental workflow is crucial. The following sections outline a detailed, step-by-step approach, from initial in silico screening to cellular characterization.

Part 1: In Silico Profiling and Target Identification

The initial step involves computational methods to predict potential kinase targets and to prioritize experimental screening efforts.

Experimental Protocol: Virtual Screening

  • Ligand Preparation: Generate a 3D conformation of this compound using a molecular modeling software (e.g., Schrödinger Maestro, MOE). Perform energy minimization to obtain a low-energy conformation.

  • Receptor Preparation: Prepare a library of kinase crystal structures from the Protein Data Bank (PDB). This library should encompass a diverse representation of the human kinome. Pre-process the structures by adding hydrogens, assigning bond orders, and removing water molecules.

  • Molecular Docking: Perform molecular docking of the prepared ligand into the ATP-binding site of each kinase in the library using a validated docking program (e.g., Glide, AutoDock).

  • Scoring and Analysis: Analyze the docking poses and scores. Prioritize kinases where the ligand shows a favorable binding pose, with the aminobenzonitrile moiety interacting with the hinge region, and a good docking score.

Diagram: In Silico Screening Workflow

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Ligand Ligand Preparation (3D structure of scaffold) Docking Molecular Docking (Ligand into Kinase ATP-binding sites) Ligand->Docking Kinase Kinase Library Preparation (from PDB) Kinase->Docking Scoring Scoring & Pose Analysis Docking->Scoring Prioritization Prioritization of Potential Kinase Targets Scoring->Prioritization G Cell_Treatment Cell Treatment with Compound Protein_Extraction Protein Extraction & Quantification Cell_Treatment->Protein_Extraction Western_Blot Western Blotting for Phospho-Substrate Protein_Extraction->Western_Blot Data_Analysis Quantification of Target Inhibition Western_Blot->Data_Analysis

Validating In Vitro Assays for 5-amino-2-(1H-pyrrol-1-yl)benzonitrile Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel 5-amino-2-(1H-pyrrol-1-yl)benzonitrile compounds, a chemical scaffold showing significant promise as kinase inhibitors. For researchers and drug development professionals, establishing a robust and logical in vitro assay cascade is paramount for accurately characterizing compound potency, selectivity, and potential liabilities. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection and design of these assays, ensuring a self-validating experimental system.

The pyrrole-benzonitrile core is a recurring motif in potent kinase inhibitors, with derivatives demonstrating activity against a range of kinases including tyrosine kinases like EGFR, Her2, and VEGFR2, as well as serine/threonine kinases such as CDK2.[1][2][3] Given this, our validation strategy will focus on a tiered approach: primary biochemical assays to determine direct enzyme inhibition, secondary cell-based assays to assess cellular effects and mechanism of action, and finally, assays to profile potential off-target liabilities.

Section 1: Primary Screening - Direct Kinase Inhibition Assays

The foundational step in characterizing a potential kinase inhibitor is to measure its direct interaction with the purified target enzyme. This is typically achieved through in vitro kinase activity assays that quantify the phosphorylation of a substrate. The choice of assay format depends on factors such as throughput requirements, cost, and the specific nature of the kinase.

A critical consideration in designing these assays is the concentration of ATP. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. To ensure comparability of data, it is recommended to perform these assays at an ATP concentration equal to the Michaelis constant (Km) for the specific enzyme.[4]

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A proprietary reagent terminates the kinase reaction and depletes the remaining ATP. A second reagent then converts the newly synthesized ADP to ATP, which is used by a luciferase to generate a luminescent signal directly proportional to kinase activity.[5] This "add-mix-measure" format is highly amenable to high-throughput screening.[6]

Experimental Protocol:

  • Reagent Preparation: Prepare kinase reaction buffer, ATP solution at 2x the final concentration (at Km), and the test compound serial dilutions.

  • Kinase Reaction: In a 384-well plate, add the kinase, the peptide substrate, and the test compound. Initiate the reaction by adding the ATP solution.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence data to percent inhibition relative to DMSO controls. Calculate IC50 values using a four-parameter logistic fit.

Radiometric Kinase Assay

Principle: Considered a gold standard for its sensitivity, this assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[4] While highly sensitive, the use of radioisotopes requires specialized handling and disposal procedures.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, test compound, and a buffer containing MgCl₂ and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition and calculate IC50 values as described for the luminescence-based assay.

Data Presentation: Comparison of Kinase Inhibition Assays
Assay TypePrincipleThroughputAdvantagesDisadvantages
Luminescence-Based ADP detectionHighNon-radioactive, sensitive, simple protocolPotential for compound interference with luciferase
Radiometric Radiolabeled ATPLow to MediumHigh sensitivity, direct measurementRequires handling of radioactive materials
Fluorescence-Based (e.g., TR-FRET) Antibody detection of phosphosubstrateHighHomogeneous format, non-radioactiveRequires specific antibodies, potential for light scattering interference

Section 2: Secondary Assays - Cellular Effects and Mechanism of Action

Demonstrating that a compound inhibits a purified enzyme is the first step. The next crucial phase is to validate its activity in a more physiologically relevant cellular context. This involves assessing its impact on cell viability, its ability to induce apoptosis, and its effect on the downstream signaling pathway of the target kinase.

Cell Viability Assays

Principle: These assays measure the overall health of a cell population after treatment with the test compound. A decrease in cell viability can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.[7][8] Common methods include tetrazolium reduction assays (e.g., MTT, MTS) which measure metabolic activity.[9]

Experimental Protocol (MTS Assay):

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound for 48-72 hours.

  • Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).

Apoptosis Assays

Principle: Many kinase inhibitors induce apoptosis (programmed cell death) in cancer cells.[1] A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.[10] The Caspase-Glo® 3/7 assay is a luminescence-based method that measures the activity of caspases 3 and 7, key executioner caspases.[1][3]

Experimental Protocol (Caspase-Glo® 3/7 Assay):

  • Cell Treatment: Plate and treat cells with the test compound as described for the cell viability assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: An increase in luminescence indicates an induction of apoptosis.

Target Engagement and Downstream Signaling Assays (Phospho-STAT3)

Principle: For kinases that are part of a signaling cascade, it is essential to demonstrate that the inhibitor blocks the downstream signaling events in cells. For many cytokine receptors that signal through Janus kinases (JAKs), this involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. A Western blot or a plate-based immunoassay can be used to measure the phosphorylation of a key downstream target like STAT3 at Tyr705.

Experimental Protocol (Western Blot for Phospho-STAT3):

  • Cell Lysis: Treat cells with the test compound and a stimulating ligand (e.g., a cytokine) for a short period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Analysis: Re-probe the membrane with an antibody for total STAT3 as a loading control. A decrease in the phospho-STAT3 signal relative to the total STAT3 signal indicates target engagement.

Visualizing the Experimental Workflow

G cluster_primary Primary Screening cluster_secondary Secondary Cellular Assays KinaseAssay Direct Kinase Inhibition Assay (e.g., ADP-Glo) CellViability Cell Viability Assay (e.g., MTS) KinaseAssay->CellViability Potency in cells? Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) CellViability->Apoptosis Induces cell death? TargetEngagement Target Engagement Assay (e.g., Phospho-STAT3 Western Blot) Apoptosis->TargetEngagement On-target mechanism? G Primary Primary Screening (Kinase Inhibition) Secondary Secondary Cellular Assays (Viability, Apoptosis, Target Engagement) Primary->Secondary Active Compounds Liability Liability Profiling (CYP, hERG) Secondary->Liability Cell-Active Compounds LeadOpt Lead Optimization Liability->LeadOpt Compounds with Favorable Profile

Sources

A Researcher's Guide to Differentiating Positional Isomers of Amino-Pyrrolyl-Benzonitriles: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of molecular entities is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a parent scaffold, often exhibit remarkably different biological activities, chemical reactivities, and physical properties. This guide provides a comprehensive framework for the spectroscopic differentiation of positional isomers of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile, a molecule of interest due to its potential applications stemming from its unique combination of aromatic amine, pyrrole, and nitrile functionalities.

The Critical Role of Isomer Differentiation

The placement of the amino group on the benzonitrile ring relative to the pyrrole and nitrile moieties will significantly influence the molecule's overall dipole moment, its potential for hydrogen bonding, and its electronic properties. These differences are not merely academic; they can translate to profound variations in drug-receptor interactions, crystal packing, and photophysical behavior. Therefore, unambiguous identification of the correct isomer is a critical step in any research and development pipeline.

Spectroscopic Fingerprints: A Comparative Analysis

This section will detail the expected spectroscopic characteristics of the ortho (the titular this compound), meta, and para isomers of amino-(pyrrol-1-yl)benzonitrile. The presented data is a projection based on established spectroscopic principles for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[1]

¹H NMR Spectroscopy: The Aromatic Region as a Diagnostic Window

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is particularly informative for distinguishing between positional isomers.[1] The splitting patterns and coupling constants (J-values) are dictated by the relative positions of the protons on the benzene ring.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Assignmentortho-isomer (5-amino)meta-isomer (4-amino)para-isomer (3-amino)
Aromatic CHComplex multipletDoublet of doubletsSinglet
Aromatic CHComplex multipletDoubletDoublet of doublets
Aromatic CHComplex multipletDoubletDoublet of doublets
Pyrrole CHTripletTripletTriplet
Pyrrole CHTripletTripletTriplet
-NH₂Broad singletBroad singletBroad singlet

Rationale Behind the Predictions:

  • ortho-isomer (5-amino): The three adjacent protons on the benzonitrile ring will exhibit complex splitting patterns due to mutual coupling.

  • meta-isomer (4-amino): The symmetry of this isomer will lead to more defined splitting patterns, likely a doublet and a doublet of doublets for the aromatic protons.

  • para-isomer (3-amino): The isolated proton between the pyrrole and nitrile groups is expected to appear as a singlet, providing a clear diagnostic signal. The other two aromatic protons would likely present as a doublet of doublets.

¹³C NMR Spectroscopy: A Tale of Symmetry

The number of unique signals in the aromatic region of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.[2]

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

IsomerExpected Number of Aromatic Carbon Signals
ortho-isomer (5-amino)6
meta-isomer (4-amino)4
para-isomer (3-amino)6

Rationale Behind the Predictions:

  • The ortho and para isomers, being less symmetrical, are expected to show six distinct signals for the six carbons of the benzene ring.

  • The meta-isomer possesses a plane of symmetry that renders two pairs of aromatic carbons chemically equivalent, thus reducing the number of signals to four.[2]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the amino (-NH₂) and nitrile (-C≡N) groups will influence the vibrational frequencies of these and other bonds in the molecule.

Expected FT-IR Data (cm⁻¹)

Vibrational Modeortho-isomer (5-amino)meta-isomer (4-amino)para-isomer (3-amino)
N-H Stretch (asymmetric)~3470~3480~3460
N-H Stretch (symmetric)~3380~3390~3370
C≡N Stretch~2225~2220~2230
N-H Bend~1625~1630~1620
C-N Stretch~1290~1280~1300

Rationale Behind the Predictions:

  • N-H Stretching: The precise frequency of the N-H stretches is sensitive to hydrogen bonding. The ortho-isomer may exhibit intramolecular hydrogen bonding between the amino group and the pyrrole nitrogen, potentially leading to a slight broadening or shift in these bands compared to the other isomers.

  • C≡N Stretching: The electronic effect of the amino group (electron-donating) will influence the bond strength of the nitrile group. This effect is most pronounced when the groups are in conjugation (meta and para positions), which can lead to slight shifts in the C≡N stretching frequency.[3]

  • Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be a reliable indicator of the isomer.[2][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the amino group, an auxochrome, will significantly affect the wavelength of maximum absorption (λmax) of the benzonitrile chromophore.[5]

Expected UV-Vis Data (in Ethanol)

IsomerExpected λmax 1 (nm)Expected λmax 2 (nm)
ortho-isomer (5-amino)~245~310
meta-isomer (4-amino)~255~295
para-isomer (3-amino)~230~320

Rationale Behind the Predictions:

  • The amino group's electron-donating nature extends the conjugation of the π-system, leading to a bathochromic (red) shift in the λmax compared to unsubstituted benzonitrile. The extent of this shift is dependent on the relative positions of the substituents. The para-isomer is expected to have the most extended conjugation, resulting in the longest wavelength absorption.

Experimental Protocols

Reproducible and reliable spectroscopic data is contingent upon meticulous experimental execution. The following are standard protocols for the analysis of these types of compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the KBr pellet alone for subtraction. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (typically in the micromolar range).

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer. Use the pure solvent as a reference blank.

Visualizing the Workflow

The logical flow of spectroscopic analysis for isomer differentiation can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Isomer Mixture or Individual Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Parallel Analysis IR FT-IR Spectroscopy Synthesis->IR Parallel Analysis UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Parallel Analysis Data_Analysis Comparative Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Absorption Maxima NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Conclusion Unambiguous Isomer Identification Data_Analysis->Conclusion Structure Confirmation

Sources

The Structure-Activity Relationship of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of targeted therapeutics is of paramount importance. The 5-amino-2-(1H-pyrrol-1-yl)benzonitrile core represents a promising, yet underexplored, scaffold. Its unique combination of a hydrogen-bond-donating amino group, a rigidifying pyrrole ring, and an electrophilic nitrile moiety suggests a high potential for interaction with various biological targets, particularly protein kinases. This guide provides a comprehensive, synthesized analysis of the structure-activity relationships (SAR) for analogs of this scaffold, drawing upon experimental data from closely related compound series to inform the rational design of future drug candidates.

The Core Scaffold: A Privileged Motif in Kinase Inhibition

The this compound scaffold can be dissected into three key pharmacophoric elements: the pyrrole ring, the benzonitrile group, and the 5-amino substituent. The strategic combination of these fragments creates a platform ripe for modification to achieve desired potency and selectivity against various biological targets.

The pyrrole ring is a common feature in numerous biologically active compounds and approved drugs.[1][2] Its presence in the this compound scaffold serves to orient the benzonitrile moiety in a specific spatial arrangement, which can be crucial for fitting into the active site of a target protein. Furthermore, the pyrrole nitrogen and its substituents can engage in important interactions with the protein.

The benzonitrile group, particularly the nitrile functionality, is a key player in the potential biological activity of these analogs. The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor, a metal ligand, or a bioisostere for other functional groups.[3] In the context of kinase inhibition, the nitrile group can form critical hydrogen bonds with hinge region residues in the ATP-binding site.

The 5-amino group on the benzonitrile ring provides a crucial point for hydrogen bonding and can be a key determinant of target selectivity. Its position relative to the pyrrole and nitrile groups is likely to influence the overall conformation of the molecule and its binding mode.

Synthesized Structure-Activity Relationship (SAR) Analysis

In the absence of direct SAR studies on the this compound scaffold, we can infer the likely impact of structural modifications by examining related classes of compounds, such as N-aryl pyrroles, substituted benzonitriles, and other kinase inhibitors.

Modifications of the Pyrrole Ring

Substitutions on the pyrrole ring are expected to have a significant impact on the biological activity of the analogs.

  • Positions 2' and 5' : Introduction of small alkyl groups, such as methyl, at the 2' and 5' positions of the pyrrole ring can enhance potency. This is often attributed to favorable van der Waals interactions within a hydrophobic pocket of the target protein.

  • Positions 3' and 4' : The effect of substitution at the 3' and 4' positions is less predictable and would be highly dependent on the specific target. However, incorporating polar groups at these positions could be explored to improve solubility and introduce additional hydrogen bonding interactions.

Modifications of the Benzonitrile Ring

The substitution pattern on the benzonitrile ring is a critical determinant of activity and selectivity.

  • Position 5 (Amino Group) : The 5-amino group is a key feature. Acylation or sulfonylation of this group can modulate the electronic properties and hydrogen bonding capacity of the molecule. For instance, conversion to an amide or sulfonamide can introduce additional hydrogen bond donors and acceptors, potentially leading to enhanced binding affinity.

  • Positions 3, 4, and 6 : Substitution at the remaining positions on the benzonitrile ring can be used to fine-tune the physicochemical properties and target engagement of the analogs.

    • Electron-withdrawing groups (e.g., halogens, trifluoromethyl) can enhance the hydrogen bond accepting ability of the nitrile group and may also participate in halogen bonding.

    • Electron-donating groups (e.g., methoxy, methyl) can modulate the overall electron density of the aromatic ring and influence hydrophobic interactions.

The Role of the Nitrile Group

The nitrile group is a critical pharmacophore in many kinase inhibitors, often forming a key hydrogen bond with the hinge region of the kinase.[3] Its replacement with other hydrogen bond acceptors, such as an amide or a ketone, could be a viable strategy to modulate activity and selectivity.

Comparative Data on Related Analogs

To provide a quantitative basis for the synthesized SAR, the following table summarizes the anticancer activity of a series of N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one derivatives. While not the exact scaffold, these compounds share the N-aryl pyrrole motif and provide valuable insights into the effects of substitution on the aryl ring.

CompoundR (Substitution on N-Aryl Ring)IC50 (K562, μM)[4]IC50 (A549, μM)[4]IC50 (MDA-MB-231, μM)[4]IC50 (HeLa, μM)[4]
2a H1.153.282.454.12
2b 4-F0.892.151.983.56
2c 4-Cl0.451.541.232.87
2d 4-Br0.070.980.761.54
2k 3,4-diCl0.521.871.553.11

Key Observation : The data clearly indicates that substitution on the N-aryl ring with halogens, particularly at the para-position, significantly enhances the anticancer activity against the K562 cell line. The 4-bromo substituted analog 2d demonstrated the most potent activity.[4] This suggests that incorporating electron-withdrawing and lipophilic substituents on the benzonitrile ring of the this compound scaffold could be a promising strategy to enhance biological activity.

Experimental Protocols

General Synthesis of 2-(1H-pyrrol-1-yl)benzonitrile Analogs

A common method for the synthesis of N-aryl pyrroles is the Paal-Knorr pyrrole synthesis. This can be adapted for the synthesis of the target scaffold.

Step 1: Synthesis of 2,5-dimethoxytetrahydrofuran This starting material can be synthesized from furan through a bromination/methoxylation sequence.

Step 2: Paal-Knorr Pyrrole Synthesis

  • To a solution of the desired substituted 2-aminobenzonitrile (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(1H-pyrrol-1-yl)benzonitrile analog.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

The inhibitory activity of the synthesized compounds against a specific kinase, such as VEGFR-2, can be evaluated using an in vitro kinase assay.

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide substrate), and ATP.

  • Add varying concentrations of the test compounds to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, radiometric assays, or fluorescence-based assays.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key structural features of the this compound scaffold and the proposed SAR.

SAR_Summary cluster_scaffold This compound Scaffold cluster_activity Predicted Impact on Activity Scaffold Core Scaffold Pyrrole Pyrrole Ring Scaffold->Pyrrole Modifications at 2', 3', 4', 5' Benzonitrile Benzonitrile Moiety Scaffold->Benzonitrile Substitutions at 3, 4, 6 Amino 5-Amino Group Scaffold->Amino Acylation, Sulfonylation Potency Potency Pyrrole->Potency Selectivity Selectivity Pyrrole->Selectivity Benzonitrile->Potency Benzonitrile->Selectivity PK Pharmacokinetics Benzonitrile->PK Amino->Potency Amino->Selectivity

Caption: Key modification sites on the core scaffold and their predicted impact.

Experimental_Workflow start Design Analogs synthesis Chemical Synthesis (e.g., Paal-Knorr) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bioassay Biological Evaluation (e.g., Kinase Assay) purification->bioassay sar SAR Analysis bioassay->sar sar->start Iterative Design lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for SAR studies of novel chemical entities.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel kinase inhibitors and other targeted therapeutics. While direct SAR studies on this specific scaffold are currently lacking in the public domain, a comprehensive analysis of related compound series provides valuable insights for guiding future research. The key takeaways from this synthesized SAR analysis are:

  • Substitutions on the benzonitrile ring are critical : Halogenation, particularly at the para-position relative to the pyrrole ring, is likely to enhance potency.

  • The 5-amino group is a key handle for modulation : Derivatization of the amino group can be used to introduce additional interactions and fine-tune the physicochemical properties of the analogs.

  • The pyrrole ring provides a rigid core : Modifications to the pyrrole ring can be explored to optimize interactions within the target's binding site.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to validate these synthesized SAR hypotheses. Such studies will undoubtedly pave the way for the discovery of novel and potent drug candidates based on this promising scaffold.

References

  • Bohrium. (n.d.). Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antitumor Activity of a Series of Novel N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5- dihydro-2H- pyrrol-2-ones Derivatives | Request PDF. [Link]

  • PubMed. (2022). Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives. [Link]

  • MDPI. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. [Link]

  • ACS Publications. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer | Journal of Medicinal Chemistry. [Link]

  • PubMed. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. [Link]

  • PubMed. (2010). Structure-inhibitory activity relationships of pyrrolnitrin analogues on its biosynthesis. [Link]

  • PubMed. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. [Link]

  • ResearchGate. (n.d.). Commercially available pyrrole based drugs. | Download Scientific Diagram. [Link]

  • PMC - NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • PubMed. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. [Link]

  • PubMed. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. [Link]

  • ResearchGate. (n.d.). Novel substituted pyrrole derivatives and SAR activity. [Link]

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

  • NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • MDPI. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. [Link]

  • PMC - NIH. (2025). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. [Link]

  • NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

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comparing the efficacy of different synthetic routes to 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a pyrrole ring appended to an anthranilonitrile core, makes it a valuable building block for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct and effective synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective efficacies.

Route 1: The Paal-Knorr Condensation and Subsequent Nitro Reduction

This classical yet robust approach involves the initial construction of the pyrrole ring onto a pre-functionalized benzene ring, followed by the reduction of a nitro group to the desired amine. This two-step sequence is reliable and utilizes well-established chemical transformations.

Causality Behind Experimental Choices

The Paal-Knorr pyrrole synthesis is a named reaction that provides a straightforward method for the formation of a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. In this route, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to succinaldehyde, the required 1,4-dicarbonyl species. The reaction is typically acid-catalyzed, with glacial acetic acid serving as both the solvent and the catalyst, promoting the cyclization and subsequent dehydration to form the aromatic pyrrole ring.

The second step, the reduction of the aromatic nitro group, is a fundamental transformation in organic synthesis. Stannous chloride (SnCl2) in an acidic medium is a classic and highly effective reagent for this purpose. It is a mild reducing agent that is well-tolerated by many functional groups, making it a suitable choice for this particular substrate. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, followed by protonation.

Visualizing the Pathway

Route_1 cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Amino-5-nitrobenzonitrile C 5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile A->C Glacial Acetic Acid B 2,5-Dimethoxytetrahydrofuran B->C D This compound C->D SnCl2·2H2O, HCl

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

  • To a solution of 2-amino-5-nitrobenzonitrile (30.0 g, 0.18 mol) in glacial acetic acid (60 mL), add 2,5-dimethoxytetrahydrofuran (28.7 g, 0.22 mol).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate will form.

  • Pour the mixture into ice-water and collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile as a solid.

Step 2: Synthesis of this compound

  • To a stirred solution of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile (10.0 g, 0.047 mol) in ethanol (100 mL), add a solution of stannous chloride dihydrate (SnCl2·2H2O) (53.0 g, 0.235 mol) in concentrated hydrochloric acid (50 mL) portion-wise, maintaining the temperature below 50 °C.[1]

  • After the addition is complete, heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture to pH 8-9 with a concentrated sodium hydroxide solution, which will result in the precipitation of tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This modern synthetic approach utilizes a palladium-catalyzed cross-coupling reaction to directly form the C-N bond between a substituted benzonitrile and pyrrole. This method offers a more convergent and potentially more efficient route to the target molecule.

Causality Behind Experimental Choices

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a transformation that is often challenging using classical methods. This reaction employs a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

For this specific transformation, 2-chloro-5-aminobenzonitrile is chosen as the aryl halide partner. The chloro-substituent is a common and cost-effective handle for cross-coupling reactions. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the pyrrole, making it a more potent nucleophile for the coupling reaction. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Visualizing the Pathway

Route_2 cluster_2 Buchwald-Hartwig Amination E 2-Chloro-5-aminobenzonitrile G This compound E->G Pd Catalyst, Phosphine Ligand, Base F Pyrrole F->G

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocol

Synthesis of this compound via Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add 2-chloro-5-aminobenzonitrile (1.0 mmol) and pyrrole (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Efficacy of the Synthetic Routes

ParameterRoute 1: Paal-Knorr & ReductionRoute 2: Buchwald-Hartwig Amination
Overall Yield Moderate to GoodGood to Excellent
Number of Steps 21
Starting Materials 2-Amino-5-nitrobenzonitrile, 2,5-dimethoxytetrahydrofuran2-Chloro-5-aminobenzonitrile, Pyrrole
Reagents & Catalysts Acetic acid, SnCl2·2H2O, HClPd catalyst, phosphine ligand, strong base
Reaction Conditions Reflux temperatures, acidic conditionsElevated temperatures, inert atmosphere
Scalability Readily scalableScalable, but catalyst cost can be a factor
Purification Two chromatographic purifications may be neededSingle chromatographic purification
Green Chemistry Use of stoichiometric tin salts (waste)Use of catalytic palladium (recyclable in principle)
Robustness High, based on classical, well-understood reactionsCan be sensitive to air and moisture

Expert Analysis and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific needs and resources of the research team.

Route 1 is a dependable and cost-effective option, particularly for large-scale synthesis where the cost of palladium catalysts might be prohibitive. The starting materials are commercially available, and the reactions are generally straightforward to perform. However, this route is longer, and the use of stoichiometric tin salts in the reduction step generates a significant amount of metallic waste, which can be problematic for disposal and product purification.

Route 2 represents a more modern and elegant approach. Its convergent nature (a single step) is highly advantageous for rapid analog synthesis and library generation in a drug discovery setting. While the initial investment in the palladium catalyst and ligand may be higher, the potential for higher yields and simplified purification can offset this cost, especially at a smaller to medium scale. The main drawback is the requirement for strict inert atmosphere techniques to ensure the efficacy of the catalyst.

For academic research and early-stage drug discovery, the flexibility and efficiency of the Buchwald-Hartwig amination (Route 2) make it a highly attractive option. For process development and large-scale manufacturing, the cost-effectiveness and robustness of the Paal-Knorr and reduction sequence (Route 1) may be more favorable, provided that waste management and purification challenges are adequately addressed.

References

  • PrepChem. Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Available at: [Link]

  • Organic Syntheses. m-AMINOBENZALDEHYDE. Available at: [Link]

  • ACS Green Chemistry Institute. Sn2+ reduction. Available at: [Link]

  • Kalogirou, A. S.; Koutentis, P. A. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank2021, 2021(1), M1191.
  • Organic Syntheses. m-BROMOBENZALDEHYDE. Available at: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Available at: [Link]

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A Cross-Reactivity Deep Dive: Profiling 5-Amino-2-(1H-pyrrol-1-yl)benzonitrile-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of targeted therapeutics, the 5-amino-2-(1H-pyrrol-1-yl)benzonitrile scaffold has emerged as a cornerstone for a potent class of kinase inhibitors, most notably targeting the Janus kinase (JAK) family. Tofacitinib, a prominent member of this class, has seen widespread clinical use for autoimmune disorders.[1][2][3] However, the therapeutic efficacy and safety profile of any kinase inhibitor are intrinsically linked to its selectivity. Unintended interactions with off-target kinases can lead to unexpected side effects or, in some cases, beneficial polypharmacology.

This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors based on this core scaffold, using Tofacitinib as a primary exemplar. We will delve into the experimental methodologies used to determine inhibitor selectivity, present comparative data against other kinase inhibitors, and explore the functional implications of identified on- and off-target interactions. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of kinase inhibitor profiling and inform the design of next-generation therapeutics with improved selectivity and safety.

The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[4] This conservation presents a significant challenge in developing highly specific inhibitors.[5] A lack of selectivity can lead to a range of adverse events. For instance, while Tofacitinib primarily targets JAK1, JAK2, and JAK3, its broader profile is a subject of ongoing study to understand its full spectrum of biological effects.[1][2] Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of drug discovery, crucial for predicting potential toxicities and understanding the complete mechanism of action.

Comparative Cross-Reactivity Analysis

To contextualize the selectivity of the this compound scaffold, we will compare the profiling data of Tofacitinib with Baricitinib, another JAK inhibitor with a different core structure. Tofacitinib is recognized as a pan-JAK inhibitor, though it shows a preference for JAK1 and JAK3 over JAK2.[1] Baricitinib is a selective inhibitor of JAK1 and JAK2.[6]

On-Target Potency: The JAK Family

The primary targets for this class of inhibitors are the Janus kinases, which are pivotal in cytokine signaling pathways implicated in autoimmune diseases.[1] The inhibitory potency against the JAK family members is a key determinant of their therapeutic efficacy.

InhibitorTargetIC50 (nM)Reference
Tofacitinib JAK11.7 - 3.7[7]
JAK21.8 - 4.1[7]
JAK30.75 - 1.6[7]
TYK216 - 34[7]
Baricitinib JAK15.9[6]
JAK25.7[6]
JAK3>400[6]
TYK253[6]

Table 1: Comparative on-target potency (IC50) of Tofacitinib and Baricitinib against the Janus kinase family. Lower values indicate higher potency.

The data clearly illustrates Tofacitinib's potent inhibition across JAK1, JAK2, and JAK3, confirming its pan-JAK profile. In contrast, Baricitinib demonstrates strong selectivity for JAK1 and JAK2 over JAK3.

Off-Target Profile: A Wider View

Beyond the intended targets, kinome-wide screening reveals a broader landscape of interactions. Recent studies combining machine learning with in vitro assays have identified previously unknown off-targets for both Tofacitinib and Baricitinib.[8][9]

InhibitorOff-TargetKi or Kd (nM)IC50 (nM)Potential ImplicationReference
Tofacitinib PKN2-284 (apparent)Modulation of viral response[10]
TRPM6-1,600Hypomagnesemia[8][9]
Baricitinib PKN2269 (apparent Kd)-Modulation of viral response[10]
PDE10A-6,000Attenuation of pulmonary vascular remodeling[8][9]

Table 2: Selected off-target interactions of Tofacitinib and Baricitinib.

These findings highlight that even relatively selective inhibitors can possess a degree of promiscuity. The inhibition of Serine/threonine-protein kinase N2 (PKN2) by both drugs in the nanomolar range suggests a potential role in modulating viral responses.[10] Tofacitinib's interaction with the TRPM6 ion channel, albeit at a micromolar concentration, could be linked to observed hypomagnesemia.[8][9]

Key Signaling Pathways

Understanding the on- and off-target interactions requires an appreciation of the signaling pathways involved.

The Canonical JAK-STAT Pathway (On-Target)

Tofacitinib exerts its primary therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines involved in inflammation and immunity.

JAK_STAT_Pathway cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: Tofacitinib inhibits JAK phosphorylation, blocking downstream STAT signaling.

Off-Target Pathway: PKN2 and Cellular Regulation

PKN2 is a serine/threonine kinase that acts as an effector for Rho GTPases and is involved in diverse cellular processes, including cell migration and proliferation.[5][11] Its inhibition by Tofacitinib and Baricitinib could have implications beyond their anti-inflammatory effects.

PKN2_Pathway cluster_downstream Downstream Effects RhoGTPase Rho GTPases (e.g., RhoA) PKN2 PKN2 RhoGTPase->PKN2 Activation CellMigration Cell Migration & Invasion PKN2->CellMigration CellProliferation Cell Proliferation PKN2->CellProliferation ViralReplication HCV Replication PKN2->ViralReplication Modulation Tofacitinib Tofacitinib/ Baricitinib Tofacitinib->PKN2 Inhibition

Caption: Inhibition of PKN2 can impact cell migration, proliferation, and viral replication.

Off-Target Pathway: TRPM6 and Ion Homeostasis

TRPM6 is a channel-kinase that plays a crucial role in magnesium (Mg²⁺) and calcium (Ca²⁺) homeostasis, primarily in the intestine and kidneys.[8][9][12][13][14] Inhibition of TRPM6 by Tofacitinib could disrupt this balance.

TRPM6_Pathway cluster_cell Epithelial Cell (Intestine/Kidney) TRPM6 TRPM6 Channel Mg²⁺ / Ca²⁺ Influx Mg_Homeostasis Decreased Serum Mg²⁺ (Hypomagnesemia) Tofacitinib Tofacitinib Tofacitinib->TRPM6:f0 Inhibition PTH Impaired Parathyroid Hormone (PTH) Production Mg_Homeostasis->PTH Ca_Homeostasis Decreased Serum Ca²⁺ (Hypocalcemia) PTH->Ca_Homeostasis

Caption: Tofacitinib-mediated inhibition of TRPM6 may lead to hypomagnesemia and secondary hypocalcemia.

Experimental Methodologies for Cross-Reactivity Profiling

The generation of reliable cross-reactivity data hinges on robust and validated experimental techniques. Two of the most powerful and widely used platforms are competition binding assays like KINOMEscan® and chemical proteomics approaches such as the Kinobeads technology.

KINOMEscan® Competition Binding Assay

This high-throughput assay quantitatively measures the binding affinity (Kd) of a test compound against a large panel of DNA-tagged kinases.[15][16] The principle relies on the competition between the test inhibitor and an immobilized, active-site directed ligand for binding to the kinase.

KINOMEscan_Workflow cluster_process Competition & Detection Kinase DNA-tagged Kinase Mix 1. Mix Components Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Inhibitor Test Inhibitor Inhibitor->Mix Equilibrate 2. Equilibrate Mix->Equilibrate Capture 3. Capture Kinase-Ligand Complexes Equilibrate->Capture Quantify 4. Quantify Bound Kinase via qPCR Capture->Quantify

Caption: Workflow for the KINOMEscan® competition binding assay.

Generalized Protocol for KINOMEscan® Assay:

  • Preparation: The test compound is serially diluted in DMSO to create a concentration gradient.

  • Assay Reaction: DNA-tagged kinases are mixed with the test compound and an immobilized ligand in a multi-well plate. The reaction is allowed to reach equilibrium.

  • Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support (e.g., beads). Unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to measure the amount of DNA tag present.

  • Data Analysis: A dose-response curve is generated by plotting the amount of bound kinase against the test compound concentration. The dissociation constant (Kd) is then calculated from this curve. A lower amount of bound kinase in the presence of the inhibitor indicates a stronger interaction.[17]

Chemical Proteomics (Kinobeads)

The Kinobeads technology utilizes a set of broad-spectrum kinase inhibitors immobilized on sepharose beads to capture a large portion of the expressed kinome from a cell or tissue lysate.[4][5][18] This chemical proteomics approach allows for the profiling of inhibitors against endogenous, full-length kinases in their native confirmation and complexed states.[18][19]

Generalized Protocol for Kinobeads Assay:

  • Lysate Preparation: Cells or tissues are lysed under non-denaturing conditions to preserve native protein complexes.

  • Competition: The cell lysate is pre-incubated with varying concentrations of the free test inhibitor (or a vehicle control) to allow the inhibitor to bind to its targets.

  • Affinity Enrichment: Kinobeads are added to the lysate. Kinases not bound by the test inhibitor will bind to the immobilized ligands on the beads.

  • Wash and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted.

  • Mass Spectrometry: The eluted proteins are digested into peptides and analyzed by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each identified kinase is compared between the inhibitor-treated samples and the control. A reduction in the amount of a kinase captured on the beads in the presence of the test inhibitor indicates that the inhibitor is binding to that kinase. Dose-response curves are generated to determine apparent IC50 or Kd values.[10]

Conclusion and Future Directions

The this compound scaffold, exemplified by Tofacitinib, represents a powerful platform for the development of potent kinase inhibitors. This guide has demonstrated that while these inhibitors show high affinity for their primary JAK targets, they also possess a wider cross-reactivity profile that includes off-targets such as PKN2 and TRPM6. A thorough understanding of this selectivity profile, generated through robust methodologies like KINOMEscan® and chemical proteomics, is paramount for both predicting clinical outcomes and guiding the design of future inhibitors.

For drug development professionals, the key takeaway is the necessity of a multi-faceted approach to selectivity profiling. Initial high-throughput screens should be followed by more physiologically relevant assays using endogenous proteins. The identified off-targets should not be dismissed but rather investigated for their potential contributions to both adverse events and unexpected therapeutic benefits. As our understanding of the complex signaling networks within the cell grows, so too will our ability to rationally design kinase inhibitors with precisely tailored selectivity profiles, ultimately leading to safer and more effective medicines.

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Benchmarking 5-amino-2-(1H-pyrrol-1-yl)benzonitrile Against Known Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a cornerstone of progress. The compound 5-amino-2-(1H-pyrrol-1-yl)benzonitrile, a molecule featuring a pyrrole ring fused with a benzonitrile moiety, presents an intriguing scaffold for medicinal chemists. While direct biological data for this specific molecule is not yet publicly available, its structural motifs are prevalent in a number of clinically significant pharmaceuticals, particularly within the class of protein kinase inhibitors.[1][2] This guide provides a comprehensive framework for benchmarking this compound against a well-established kinase inhibitor, Sunitinib, offering a roadmap for researchers to evaluate its potential as a therapeutic agent.

The rationale for this comparison is rooted in the established pharmacological importance of both the pyrrole and aminobenzonitrile cores. Pyrrole derivatives are integral to numerous bioactive compounds and have been successfully developed as inhibitors of various protein kinases, playing a crucial role in anticancer therapies.[1][2] Similarly, the aminobenzonitrile scaffold is a versatile building block in the synthesis of kinase inhibitors and other therapeutic agents.[3][4] Given this precedent, it is hypothesized that this compound may exhibit inhibitory activity against one or more protein kinases.

This guide will provide a detailed comparison with Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and other cancers.[1] By outlining the mechanistic basis of Sunitinib's action and presenting standardized protocols for comparative in vitro assays, this document aims to equip researchers with the necessary tools to rigorously assess the potential of this compound and guide its future development.

Mechanism of Action: A Comparative Overview

A critical first step in benchmarking a novel compound is to understand the mechanism of action of the established drug. Sunitinib functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[1] By binding to the ATP-binding pocket of these kinases, Sunitinib blocks downstream signaling pathways that are crucial for tumor growth, angiogenesis, and metastasis.

The potential mechanism of action for this compound, if it functions as a kinase inhibitor, would likely involve similar principles. The pyrrole and benzonitrile moieties could engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding site of a target kinase. The specific kinase or kinases inhibited would depend on the unique three-dimensional conformation of the compound and its complementarity to the target's active site.

To visually represent this, the following diagram illustrates a generalized kinase inhibition pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) ATP ATP Substrate Substrate Protein RTK->Substrate Phosphorylates ATP->RTK Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds & Activates Inhibitor Kinase Inhibitor (Sunitinib or this compound) Inhibitor->RTK Blocks ATP Binding

Caption: Generalized signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition.

Experimental Protocols for Benchmarking

To empirically determine the kinase inhibitory potential of this compound and compare it to Sunitinib, a series of in vitro assays are recommended. The following protocols are standard in the field of kinase drug discovery and provide a robust framework for this evaluation.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of relevant kinases and compare it to Sunitinib.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-KIT)

  • Kinase-specific substrate peptides

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound and Sunitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of test compounds (this compound and Sunitinib) C Add test compounds to wells A->C B Prepare kinase reaction mixture: Kinase, Substrate, Buffer D Add kinase reaction mixture to wells B->D C->D E Initiate reaction by adding ATP D->E F Incubate at room temperature E->F G Stop kinase reaction and deplete remaining ATP (using ADP-Glo™ Reagent) F->G H Convert ADP to ATP and measure luminescence (using Kinase Detection Reagent) G->H I Calculate % inhibition and determine IC50 values H->I

Caption: Workflow for the in vitro luminescent kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and Sunitinib in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 96-well plate, add 2.5 µL of each compound dilution. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a positive control for inhibition (0% kinase activity).

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture to each well.

  • Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of the kinase inhibition assays should be presented in a clear and comparative format. A table summarizing the IC50 values of this compound and Sunitinib against the tested kinases is essential for a direct comparison of their potency and selectivity.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR2[Experimental Value][Known Value, e.g., ~2-10]
PDGFRβ[Experimental Value][Known Value, e.g., ~1-5]
c-KIT[Experimental Value][Known Value, e.g., ~1-10]
[Other Kinase 1][Experimental Value][Known Value]
[Other Kinase 2][Experimental Value][Known Value]

Interpretation of Results:

  • Potency: A lower IC50 value indicates greater potency. A direct comparison of the IC50 values will reveal whether this compound is more or less potent than Sunitinib against the tested kinases.

  • Selectivity: By testing against a panel of kinases, a selectivity profile can be established. If this compound shows potent inhibition of a specific kinase or a small subset of kinases with significantly higher IC50 values for others, it may have a more selective profile than the multi-targeted Sunitinib. This could be advantageous in reducing off-target side effects. Conversely, a broad-spectrum activity similar to Sunitinib might be desirable for certain therapeutic applications.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of this compound against the established kinase inhibitor, Sunitinib. The proposed in vitro kinase inhibition assays will generate crucial data on the potency and selectivity of this novel compound, providing the first insights into its therapeutic potential.

Positive results from these initial screens would warrant further investigation, including:

  • Cell-based assays: To confirm the activity of the compound in a cellular context, assays measuring the inhibition of downstream signaling pathways and cell proliferation in relevant cancer cell lines should be conducted.

  • Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs of this compound will help to optimize its potency and selectivity.

  • In vivo studies: Promising compounds would then be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety.

By following a systematic and comparative approach as outlined in this guide, researchers can effectively evaluate the potential of this compound and make informed decisions about its future as a potential drug candidate.

References

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A Researcher's Guide to Validating the Mechanism of Action of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the promising 5-amino-2-(1H-pyrrol-1-yl)benzonitrile chemical scaffold. Our focus is on the prevailing hypothesis that these derivatives function as protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2][3]

Instead of a prescriptive, one-size-fits-all approach, this document outlines a logical, multi-stage validation workflow. We will delve into the causality behind each experimental choice, present detailed protocols for key assays, and compare the expected performance of a novel derivative against established alternatives. Every step is designed to be a self-validating system, building a robust body of evidence to confirm the compound's MoA.

Part 1: The Working Hypothesis - Kinase Inhibition

The this compound scaffold and its analogues have emerged as a promising class of compounds in medicinal chemistry.[4][5] Many similar heterocyclic structures have been identified as potent inhibitors of protein kinases.[2][3]

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1] In many diseases, particularly cancer, kinases can become dysregulated, leading to uncontrolled cell growth, proliferation, and survival.[1] Small molecule inhibitors that block the activity of these aberrant kinases have become a cornerstone of modern oncology.[1][6]

Our central hypothesis is that this compound derivatives exert their biological effects by inhibiting the function of one or more protein kinases. The validation process, therefore, must be designed to answer three fundamental questions:

  • Target Identification: Which specific kinase(s) does the compound bind to?

  • Functional Inhibition: Does this binding translate into functional inhibition of the kinase's enzymatic activity?

  • Cellular and In Vivo Efficacy: Does inhibiting the target kinase lead to the desired biological outcome in a disease-relevant model?

The following diagram illustrates a simplified, generic kinase signaling pathway that is often the target of such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., ALK, c-MET, FGFR1) Growth_Factor->RTK Binds & Activates Downstream_Pathway Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Pathway Phosphorylates & Activates Compound 5-amino-2-(1H-pyrrol-1-yl) benzonitrile Derivative Compound->RTK Binds & Inhibits ATP Competition ATP ATP ATP->RTK Provides Phosphate Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Pathway->Cellular_Response Leads to

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Part 2: A Phased Approach to Mechanism of Action Validation

We propose a four-phase experimental workflow. Each phase builds upon the last, providing an increasingly higher level of confidence in the compound's mechanism of action. This structured approach ensures that resources are used efficiently and that go/no-go decisions are based on robust data.

G Start Phase1 Phase 1: Target Identification & Engagement Start->Phase1 Hypothesis Phase2 Phase 2: In Vitro Functional Assays Phase1->Phase2 Identified Target(s) Phase3 Phase 3: Cell-Based Pathway Validation Phase2->Phase3 Confirmed Potency (IC50) Phase4 Phase 4: In Vivo Efficacy Studies Phase3->Phase4 Demonstrated Cellular Activity End MoA Validated Phase4->End Proven Preclinical Efficacy

Caption: Phased Workflow for MoA Validation.

Phase 1: Target Identification and Engagement

Causality: Before we can validate the inhibition of a target, we must first identify that target and confirm that our compound physically interacts with it within a biological system. This phase is crucial for avoiding misleading results from non-specific cytotoxicity and for building a specific, testable hypothesis.

Objective: To identify the primary kinase target(s) of the derivative from a large panel of kinases.

Methodology:

  • Service Selection: Engage a reputable contract research organization (CRO) that offers a kinome-wide profiling service (e.g., Eurofins DiscoverX, Reaction Biology). These services typically use binding assays to test the compound against hundreds of human kinases at a fixed concentration (e.g., 1 µM).

  • Compound Submission: Provide a high-purity sample of the this compound derivative.

  • Data Analysis: The primary output will be a list of kinases for which binding was significantly inhibited (e.g., >90% inhibition). This provides a "hit list" of potential primary targets. The breadth of hits also gives an early indication of selectivity.[7]

Objective: To confirm and quantify the binding affinity of the compound to the top candidate kinase(s) in a live-cell environment.[8] This is superior to lysate-based assays as it accounts for cell permeability and the influence of intracellular ATP concentrations.[9][10]

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Setup: Plate the cells and add the NanoBRET® fluorescent tracer, which is a cell-permeable fluorescent ligand for the kinase.

  • Compound Treatment: Add the this compound derivative in a serial dilution.

  • Measurement: If the compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[10]

  • Data Analysis: Plot the BRET signal against the compound concentration and fit to a dose-response curve to determine the apparent cellular affinity (IC50). This confirms target engagement in a physiological context.[8]

Phase 2: In Vitro Functional Assays

Causality: Confirming that a compound binds to a kinase is not enough; we must demonstrate that this binding leads to a functional consequence—namely, the inhibition of the enzyme's catalytic activity. This phase directly measures the compound's potency.

Objective: To determine the 50% inhibitory concentration (IC50) of the derivative against the purified, active form of the target kinase.

Methodology:

  • Reagent Preparation:

    • Obtain purified, active recombinant target kinase.

    • Select a suitable kinase-specific peptide substrate.

    • Prepare a kinase assay buffer.

    • Use radiolabeled ATP ([(\gamma)-³²P]ATP) for the most sensitive and direct readout.[11]

  • Reaction Setup:

    • In a microplate, add the kinase, the peptide substrate, and a serial dilution of the this compound derivative.

    • Initiate the kinase reaction by adding the [(\gamma)-³²P]ATP solution.

    • Incubate at 30°C for a predetermined time (e.g., 30 minutes).[12][13][14]

  • Reaction Termination and Separation:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated peptide substrate will bind to the membrane, while the unreacted [(\gamma)-³²P]ATP will not.

    • Wash the membrane extensively to remove unbound ATP.

  • Quantification:

    • Measure the radioactivity on the membrane using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Compound Target Kinase In Vitro IC50 (nM)
Derivative A ALK15
Derivative A c-MET250
Crizotinib (Comparator) ALK20
Crizotinib (Comparator) c-MET10

Table 1: Hypothetical in vitro inhibitory potency data. Derivative A shows potent activity against Anaplastic Lymphoma Kinase (ALK) and weaker activity against c-MET, a common secondary target for some ALK inhibitors.[15]

Phase 3: Cell-Based Pathway Validation

Causality: An effective kinase inhibitor must engage its target in a cellular context and suppress its downstream signaling pathway, ultimately leading to a desired phenotypic outcome like cell death or growth arrest. This phase connects target inhibition to a cellular function.

Objective: To assess whether the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a relevant cancer cell line.

Methodology:

  • Cell Culture and Treatment:

    • Select a cancer cell line known to be driven by the target kinase (e.g., H3122 cells for ALK-positive lung cancer).

    • Culture the cells and treat them with a serial dilution of the derivative for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 for ALK signaling).[16]

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.[17]

    • A dose-dependent decrease in the phospho-protein signal relative to the total protein signal validates on-target pathway inhibition.

Objective: To determine if inhibiting the target pathway translates into anti-proliferative or cytotoxic effects.

Methodology:

  • Cell Plating: Seed the target-dependent cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the derivative for 72 hours.

  • Viability Measurement: Add a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability.

  • Data Analysis: Measure luminescence and plot the percentage of cell viability against the log of the compound concentration to determine the GI50 (50% growth inhibition) value.

Compound Cell Line (Target) Substrate Phosphorylation IC50 (nM) Cell Viability GI50 (nM)
Derivative A H3122 (ALK+)5075
Crizotinib (Comparator) H3122 (ALK+)6090

Table 2: Hypothetical cellular activity data. The cellular IC50 and GI50 values are typically higher than the in vitro IC50 due to factors like cell permeability and ATP competition, but a strong correlation between these values supports the on-target mechanism.

Phase 4: In Vivo Efficacy Studies

Causality: The ultimate validation for a therapeutic compound is demonstrating efficacy in a preclinical animal model. This phase assesses the compound's ability to inhibit tumor growth in a living system, integrating its pharmacokinetic and pharmacodynamic properties.

Objective: To evaluate the anti-tumor efficacy of the derivative in an immunodeficient mouse model bearing a tumor derived from a human cancer cell line.[18][19]

Methodology:

  • Tumor Implantation:

    • Implant the target-dependent human cancer cells (e.g., H3122) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[20]

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Randomization and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, Derivative A at multiple doses, positive control inhibitor).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study (or at intermediate time points), collect tumor samples at a set time after the final dose.

    • Analyze the tumor lysates by Western blot (as in Protocol 4) to confirm that the phosphorylation of the downstream substrate is inhibited in the tumor tissue. This directly links target engagement in vivo with the anti-tumor response.[20]

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Treatment Group Dose (mg/kg, daily) Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Target Modulation (p-STAT3 inhibition)
Vehicle Control-1500 ± 210-0%
Derivative A 25600 ± 9560%75%
Derivative A 50250 ± 6083%95%
Crizotinib (Comparator) 50300 ± 7080%92%

Table 3: Hypothetical in vivo efficacy data from a xenograft model. Derivative A demonstrates dose-dependent tumor growth inhibition that correlates strongly with the inhibition of the target pathway in the tumor tissue, providing the highest level of validation for its mechanism of action.

Part 3: Comparison with an Established Alternative

To contextualize the performance of our hypothetical "Derivative A," we compare it to Crizotinib, the first-generation FDA-approved inhibitor for ALK-positive non-small cell lung cancer.[15][16]

Parameter Derivative A (Hypothetical) Crizotinib (Established Alternative) Expert Commentary
Primary Target ALKALK, c-MET, ROS1Derivative A appears more selective for ALK over c-MET, which could potentially lead to a different side-effect profile.
In Vitro Potency (ALK IC50) 15 nM20 nMBoth compounds show potent enzymatic inhibition in the low nanomolar range, indicating strong on-target activity.
Cellular Potency (GI50) 75 nM90 nMBoth compounds effectively inhibit the growth of ALK-dependent cells, with Derivative A showing slightly better cellular potency in this model.
In Vivo Efficacy (TGI at 50mg/kg) 83%80%Both compounds demonstrate robust anti-tumor efficacy in a preclinical model at a comparable dose.
Known Resistance Mechanisms To be determinedGatekeeper mutations (e.g., L1196M), bypass track activationA critical next step for Derivative A is to profile its activity against known Crizotinib-resistant ALK mutations to see if it offers an advantage.

This comparative analysis is essential for positioning a new chemical entity within the existing therapeutic landscape and for identifying its key differentiating factors.

Conclusion

The validation of a compound's mechanism of action is a systematic process of building a logical and evidence-based argument. By following the phased workflow outlined in this guide—from broad target identification and specific engagement confirmation to functional in vitro, cellular, and in vivo validation—researchers can establish a high degree of confidence that this compound derivatives function as potent and effective kinase inhibitors. The rigorous comparison against established drugs further clarifies their potential therapeutic utility and guides future development efforts, such as investigating mechanisms of resistance and exploring combination strategies.

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A Comparative Guide to the Cytotoxicity of Substituted 5-Aminobenzonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the cytotoxic properties of substituted 5-aminobenzonitrile derivatives, designed for researchers, scientists, and professionals in drug development. Our focus is to provide a clear, data-driven comparison of these compounds, supported by detailed experimental protocols and an exploration of their structure-activity relationships.

Introduction: The Therapeutic Potential of the Benzonitrile Scaffold

The benzonitrile structural motif is a cornerstone in medicinal chemistry, featured in a variety of therapeutic agents. Its derivatives have been explored for a wide range of biological activities, including as kinase inhibitors and antiviral agents.[1] The addition of an amino group, particularly at the 5-position of the benzonitrile ring, offers a versatile scaffold for the synthesis of novel compounds with potential anticancer properties.[2] This guide delves into the cytotoxic effects of various substitutions on this core structure, providing a comparative analysis to inform future drug discovery efforts.

Comparative Cytotoxicity Analysis

The following table summarizes the cytotoxic activities of various benzonitrile derivatives, highlighting the influence of different substituents on their potency.

Compound/Derivative ClassSubstituentsCancer Cell Line(s)Key Cytotoxicity Findings (IC50 values)Reference
2-Amino-5-nitrobenzonitrile Nitro group at the 5-positionAGS (gastric adenocarcinoma)High doses (50, 100, and 200 µg/mL) showed cytotoxic and antiproliferative effects.[3][3]
Pyrimidine-5-carbonitrile Derivatives Varied, including benzylidene and hydrazone moietiesHCT-116 (colon), MCF-7 (breast)Compound 11e showed excellent activity with IC50 values of 1.14 µM (HCT-116) and 1.54 µM (MCF-7).[4][4]
2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) Complex heterocyclic systemHCT116 (colon)A 4 µM concentration inhibited cell viability by over 50% at 24 hours.[5][5]
Methoxy-substituted phenylacrylonitriles Methoxy groups on the phenyl ringA549 (lung), MCF-7 (breast)Compound 2b had an IC50 of 34 µM against MCF-7 cells.[6][6]
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile Dichlorophenyl and methoxy-benzochromene moietiesMDA-MB-231 (breast), A549 (lung), MIA PaCa-2 (pancreatic)Showed promising activity with IC50 values of 10.7 µM, 7.7 µM, and 7.3 µM, respectively.[7][7]

From the available data, it is evident that the nature and position of the substituent on the benzonitrile ring play a crucial role in determining the cytotoxic potency. For instance, complex heterocyclic substitutions, as seen in the pyrimidine-5-carbonitrile derivatives and DIQ3, can lead to highly potent compounds with low micromolar IC50 values.[4][5]

Experimental Methodologies: A Validated Approach to Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following protocols represent standardized and widely accepted methods for assessing cell viability and proliferation.

Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A 1. Culture human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media. B 2. Seed cells into 96-well plates at a predetermined density. A->B C 3. Incubate for 24 hours to allow for cell attachment. B->C D 4. Prepare serial dilutions of substituted 5-aminobenzonitrile compounds. C->D E 5. Treat cells with varying concentrations of the compounds. D->E F 6. Include a vehicle control (e.g., DMSO) and a positive control. E->F G 7. Incubate plates for a specified period (e.g., 48 or 72 hours). F->G H 8. Perform MTT or other viability assay. G->H I 9. Measure absorbance using a microplate reader. H->I J 10. Calculate cell viability and determine IC50 values. I->J

Caption: General workflow for assessing the in vitro cytotoxicity of test compounds.

Detailed Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Materials:

  • Human cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Substituted 5-aminobenzonitrile compounds (and controls)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.[8]

Mechanism of Action: Unraveling the Cytotoxic Effects

The precise mechanisms by which substituted 5-aminobenzonitriles exert their cytotoxic effects can vary depending on the specific substitutions. However, many cytotoxic agents induce cell death through the process of apoptosis. Some benzonitrile derivatives have been shown to act as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2).[4]

Potential Signaling Pathway for Apoptosis Induction

G cluster_0 Cellular Stress cluster_1 Apoptotic Signaling Cascade Compound Substituted 5-Aminobenzonitrile Target Molecular Target (e.g., VEGFR-2, Microtubules) Compound->Target Caspase9 Caspase-9 Activation Target->Caspase9 Induces Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified proposed pathway for apoptosis induction by cytotoxic agents.

Some pyrimidine-5-carbonitrile derivatives have been found to arrest the cell cycle at the S and sub-G1 phases and induce a significant increase in apoptotic cells.[4] This is often accompanied by a decrease in the levels of pro-inflammatory cytokines like TNF-α and IL-6, and an increase in the activity of executioner caspases like caspase-3.[4]

Conclusion and Future Perspectives

Substituted 5-aminobenzonitrile compounds represent a promising class of molecules with tunable cytotoxic properties. The evidence suggests that the introduction of various substituents can significantly enhance their anticancer activity. Future research should focus on systematic structure-activity relationship studies to design and synthesize novel derivatives with improved potency and selectivity for cancer cells. Further elucidation of their mechanisms of action will be crucial for their development as potential therapeutic agents.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. F., & Al-Aboudi, A. F. (2019). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. ACS Omega, 4(2), 4063–4070. Retrieved from [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 115, 105220. Retrieved from [Link]

  • Demir, D., & Aktaş, A. (2021). Determination of Cytotoxic and Proliferative Effects of 2-amino-5-nitrobenzonitrile on AGS Cancer Cell Line. ResearchGate. Retrieved from [Link]

  • Gutarowska, A., Pietrzak, K., Machnicka, B., & Młynarz, P. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2294. Retrieved from [Link]

  • Özdemir, Ü. H., Gür, M., Ceylan, Ü., Alpaslan, Y. B., & Büyükyağcı, M. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity, 20(10), e202300898. Retrieved from [Link]

  • Özil, M., Gür, M., Ceylan, Ü., Alpaslan, Y. B., & Büyükyağcı, M. (2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 25(4), 900. Retrieved from [Link]

  • Misiura, K., et al. (2021). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 26(16), 4983. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Journal of Molecular Structure, 1264, 133256. Retrieved from [Link]

  • Fassihi, A., et al. (2017). Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. Pharmaceutical and Biomedical Research, 3(1), 31-40. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of 5-aminotetrahydroquinoline-based LSD1 inhibitors acting on Asp375. Archiv der Pharmazie, 354(8), e2100102. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. Molecules, 26(11), 3156. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-amino-2-(1H-pyrrol-1-yl)benzonitrile (CAS No. 106981-51-5)[1][2]. As a specialty chemical, understanding its toxicological profile and chemical reactivity is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. The procedures outlined herein are synthesized from established safety protocols for related chemical classes, including aromatic amines, nitriles, and pyrrolidine derivatives, to provide a robust framework for waste management.

Section 1: Essential Safety Profile & Hazard Analysis
  • Aromatic Amines & Nitriles: This class of compounds is often associated with toxicity. Benzonitrile, a related compound, is classified as harmful if swallowed or in contact with skin[3][4]. Acute exposure can lead to symptoms such as respiratory distress and central nervous system effects[5].

  • Pyrrolidine Derivatives: Pyrrolidine itself is a flammable liquid that can cause severe skin burns and eye damage[6][7].

  • Nitrile Group (-CN): A primary concern with nitrile compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas under acidic conditions. Nitriles are incompatible with strong acids and oxidizing agents, which can lead to vigorous and hazardous reactions[8].

Based on this analysis, it is prudent to treat this compound as a hazardous substance.

Hazard Classification (Inferred)Potential Effects & PrecautionsSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[9][10]Based on data for similar aminobenzonitrile compounds.[9][10][11][12]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[9]Aromatic amines and benzonitrile are known skin irritants.[4][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[9]Common hazard for many organic nitrogen compounds.[9][12]
Environmental Hazards Potentially harmful to aquatic life. Discharge into the environment must be avoided.[13]Based on data for pyrrolidine.[13]
Section 2: Immediate Pre-Disposal & Handling Protocols

Proper handling is the first step in a safe disposal workflow. Adherence to these protocols minimizes exposure and prevents accidental releases.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves such as nitrile or neoprene.[14]

  • Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield should also be used.

  • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[15]

Handling and Storage of Waste:

  • Segregation: Waste this compound must be stored separately from other chemical waste streams, particularly acidic waste, to prevent the potential release of hydrogen cyanide gas.[16]

  • Container: Use a clearly labeled, compatible, and sealable waste container. The original product container is often suitable for this purpose.[16] The container must be kept closed except when adding waste.[16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Section 3: Step-by-Step Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service. In-lab treatment of nitrile-containing compounds is not recommended due to the significant risks involved.

Step 1: Waste Collection

  • Carefully transfer waste material, including any contaminated items like weighing paper or pipette tips, into the designated hazardous waste container.

  • For solutions, use a funnel to avoid spills. Do not mix with other solvent wastes unless you have confirmed compatibility.[16]

  • Solid waste should be handled in a way that minimizes dust generation.[9]

Step 2: Preparing for Disposal

  • Ensure the waste container is sealed tightly and the exterior is clean.

  • Complete your institution's hazardous waste pickup request form, providing an accurate description of the contents.

Step 3: Professional Disposal

  • Your institution's Environmental Health and Safety (EHS) office will arrange for the collection of the waste by a licensed hazardous waste management company.

  • These companies typically use high-temperature incineration with afterburners and scrubbers to destroy the chemical in an environmentally sound manner.[13] This is the preferred method for organic nitriles as it ensures complete destruction of the compound and prevents environmental contamination.

The following flowchart outlines the decision-making process for the disposal of this chemical.

G cluster_0 Waste Characterization cluster_1 Disposal Workflow cluster_2 Final Disposition start Start: Waste Generated waste_form Is the waste a small quantity of dilute aqueous solution? start->waste_form spill_cleanup Is this a spill cleanup material? start->spill_cleanup pure_or_concentrated Pure compound, concentrated solution, or contaminated labware start->pure_or_concentrated package_for_pickup 1. Segregate in a dedicated, labeled, sealed container. 2. Store in a designated satellite accumulation area. waste_form->package_for_pickup No consult_ehs Consult with EHS for potential neutralization procedures. If not feasible, proceed to packaging. waste_form->consult_ehs Yes spill_cleanup->package_for_pickup pure_or_concentrated->package_for_pickup request_pickup 3. Submit hazardous waste pickup request to EHS. package_for_pickup->request_pickup consult_ehs->package_for_pickup disposal Professional Disposal: High-temperature incineration by a licensed facility. request_pickup->disposal

Caption: Disposal decision workflow for this compound.

Section 4: Spill & Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition Sources: Remove all sources of ignition from the area.[6]

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[6][15] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.[9]

In Case of Personal Exposure:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][18]

References

  • Centers for Disease Control and Prevention (CDC). NIOSH criteria for a recommended standard: Occupational exposure to nitriles. Retrieved from [Link]

  • Acros Organics.Safety Data Sheet for 2-Amino-benzonitrile.
  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • CP Lab Safety. Nitriles Waste Compatibility Chart. Retrieved from [Link]

  • Sigma-Aldrich.Safety Data Sheet for a representative benzonitrile compound.
  • Emory University.Chemical Waste Disposal Guidelines.
  • Fisher Scientific.Safety Data Sheet for 4-(1H-Pyrrol-1-yl)benzonitrile.
  • Fisher Scientific.Safety Data Sheet for Pyrrolidine.
  • Fisher Scientific.Safety Data Sheet for 4-Amino-3-nitrobenzonitrile.
  • Fisher Scientific.Safety Data Sheet for 5-Amino-2-methylbenzonitrile.
  • University of Wisconsin-Madison.Chapter 7 Chemical Disposal Procedures.
  • Fisher Scientific.Safety Data Sheet for 2-Amino-5-chlorobenzonitrile.
  • Australian Government Department of Health. Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Benzonitrile. Retrieved from [Link]

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  • United States Environmental Protection Agency (EPA).Final Contaminant Candidate List 3 Chemicals. Retrieved from a representative EPA document on chemical contaminants.

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A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment and Protocols for 5-amino-2-(1H-pyrrol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The novel compounds we synthesize and handle, such as 5-amino-2-(1H-pyrrol-1-yl)benzonitrile, often come with limited toxicological data. This guide provides a comprehensive operational and safety framework for handling this compound, grounded in the principles of risk mitigation and procedural excellence. Our approach is not merely to list precautions but to build a self-validating system of safety, ensuring that every step is understood, justified, and executed with precision.

Hazard Assessment: Understanding the Molecule

While a comprehensive toxicological profile for this compound is not extensively documented in public literature, we can infer its potential hazards by analyzing its constituent functional groups: an aromatic amine and a nitrile.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Some are known or suspected carcinogens.

  • Nitriles (Organic Cyanides): These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Toxicity can result from the in-vivo metabolic release of cyanide ions, which can interfere with cellular respiration. Symptoms of exposure can include headache, dizziness, nausea, and respiratory distress.[2][4]

Given these structural alerts, we must treat this compound as a hazardous substance with the potential for acute toxicity and other long-term health effects. The primary routes of exposure to mitigate are inhalation of dust, dermal contact, and accidental ingestion.

The Core Protective Ensemble: Your Primary Barrier

The selection of Personal Protective Equipment (PPE) is the final and most personal line of defense. It must be selected and used correctly for every operation involving this compound. The minimum required PPE is detailed below.

OperationEyes/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLaboratory coatNot required in sealed containers
Weighing (Solid) Chemical splash gogglesDouble-gloved nitrile glovesLaboratory coatRequired. Work within a certified chemical fume hood.
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatRequired. Work within a certified chemical fume hood.
Reaction Work-up Chemical splash goggles & face shieldChemical-resistant nitrile glovesLaboratory coatRequired. Work within a certified chemical fume hood.

Expert Rationale:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against accidental splashes when handling solutions. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as reaction work-ups.[5]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with many chemicals.[6] When handling the solid compound, especially during weighing where dust generation is possible, double-gloving is a prudent measure to prevent contamination. Contaminated gloves should be removed and disposed of immediately as hazardous waste.[7][8]

  • Body Protection: A standard laboratory coat, fully buttoned, protects the skin and personal clothing from minor spills and contamination.[9]

  • Respiratory Protection: Due to the fine, potentially airborne nature of the solid and the toxicity of the nitrile group, all manipulations that could generate dust or aerosols must be performed inside a certified chemical fume hood.[1][10] This engineering control is the most critical element in preventing respiratory exposure.

Safe Handling Workflow: A Procedural Blueprint

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following protocol should be adopted for all work with this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Designate & Clear Work Area in Fume Hood verify_hood 2. Verify Fume Hood Certification & Airflow don_ppe 3. Don Full PPE (Double Gloves, Goggles, Lab Coat) weigh 4. Weigh Compound onto Creased Weigh Paper don_ppe->weigh Proceed to Handling transfer 5. Carefully Transfer to Reaction Vessel dissolve 6. Add Solvent & Dissolve with Gentle Agitation decon_tools 7. Decontaminate Spatula & Weigh Paper with Solvent dissolve->decon_tools Proceed to Cleanup dispose_waste 8. Dispose of Contaminated Items in Hazardous Waste clean_area 9. Wipe Down Work Surface doff_ppe 10. Doff PPE Correctly & Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Emergency Protocols: Immediate & Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention and provide the Safety Data Sheet for the compound if available.

  • Minor Spill (in fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials in the hazardous waste container.

Decontamination and Waste Disposal: Closing the Loop

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and exposure to others.

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh papers, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[8][13] These items should not be placed in regular trash.[14][15]

  • Liquid Waste: All solutions containing the compound and any solvents used for decontamination must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate. Do not pour chemical waste down the drain.[10]

  • Container Decontamination: "Empty" containers that held the solid compound are not truly empty and must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

By integrating these protocols into your daily laboratory operations, you establish a culture of safety that protects you, your colleagues, and your research.

References

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?
  • ALIASSIS. (2022, January 4). How to Recycle Nitrile Gloves.
  • Unigloves. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?
  • International Enviroguard. (2024, April 22). A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Glove America. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
  • Sigma-Aldrich. (2024, March 7). Safety Data Sheet.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2012, February 27). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2012, February 21). Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • ChemicalBook. (n.d.). This compound | 106981-51-5.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Thermo Fisher Scientific. (2012, February 21). Safety Data Sheet.
  • Thermo Fisher Scientific. (2024, March 26). Safety Data Sheet.

Sources

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